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  • Product: Methyl 2-amino-4-bromo-5-fluorobenzoate
  • CAS: 1395493-30-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Methyl 2-amino-4-bromo-5-fluorobenzoate: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Polysubstituted Anthranilate In the landscape of medicinal chemistry and drug development, the strategic value of a synthetic building block is measured by its versatility, rea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Anthranilate

In the landscape of medicinal chemistry and drug development, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the ultimate therapeutic potential of the molecules it helps create. Methyl 2-amino-4-bromo-5-fluorobenzoate, identified by its CAS number 1395493-30-7, is a quintessential example of such a high-value intermediate.[1][2][3] This polysubstituted anthranilic acid ester is not merely a catalogue chemical; it is a carefully designed scaffold. The specific arrangement of its functional groups—an amine, a bromine atom, and a fluorine atom on a benzoic acid ester framework—offers a palette of orthogonal reactive sites. This unique configuration allows for sequential, site-selective modifications, making it a coveted precursor in the synthesis of complex heterocyclic systems at the core of innovative therapeutics, particularly in oncology and inflammatory diseases.[4]

This guide provides an in-depth technical overview for researchers and drug development professionals. It moves beyond simple data recitation to explore the causality behind its synthetic utility, its applications as a precursor to targeted therapies, and the practical methodologies for its handling and derivatization.

Physicochemical Profile

A compound's physical and chemical properties are the foundation of its utility, dictating everything from reaction conditions to formulation. The key properties of Methyl 2-amino-4-bromo-5-fluorobenzoate are summarized below.

PropertyValueSource(s)
CAS Number 1395493-30-7[1][2][3]
Molecular Formula C₈H₇BrFNO₂[1][3]
Molecular Weight 248.05 g/mol [2]
Appearance Pale lemon/orange crystalline powder (typical for related compounds)[5]
Purity Typically ≥95-97%[3][4]
SMILES COC(=O)C1=CC(=C(C=C1N)Br)F[6]

Synthesis Strategy: A Logic-Driven Approach

The synthesis of polysubstituted aromatic compounds like Methyl 2-amino-4-bromo-5-fluorobenzoate requires a strategic, multi-step approach that carefully controls the regioselectivity of each transformation. While the exact proprietary synthesis may vary between suppliers, a chemically sound and logical pathway involves the initial preparation of the corresponding carboxylic acid followed by esterification.

A plausible route begins with a commercially available precursor, such as 4-fluoro-5-bromobenzoic acid. The key transformations are:

  • Nitration: Introduction of a nitro group, which is a powerful electron-withdrawing group and a precursor to the amine. The directing effects of the existing fluorine, bromine, and carboxylic acid groups are crucial for achieving the desired regiochemistry at the 2-position.

  • Reduction: The nitro group is then reduced to the primary amine. This is commonly achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.[7]

  • Esterification: The final step is the conversion of the 2-amino-4-bromo-5-fluorobenzoic acid to its methyl ester. This is a standard reaction, often accomplished by treating the acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

The following diagram illustrates this logical synthetic workflow.

G cluster_0 Synthesis Workflow A 4-Fluoro-5-bromobenzoic Acid B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 4-Fluoro-5-bromo-2-nitrobenzoic Acid B->C D Reduction (e.g., SnCl₂, HCl or H₂/Pd-C) C->D Step 2 E 2-Amino-4-bromo-5-fluorobenzoic Acid D->E F Esterification (CH₃OH, H⁺ cat.) E->F Step 3 G Methyl 2-amino-4-bromo-5-fluorobenzoate (Target Molecule) F->G

A logical synthetic pathway to the target compound.

Expert Insight: The choice of this pathway is deliberate. Performing nitration before reduction is standard practice. Attempting to directly halogenate a fluorinated aminobenzoic acid could lead to a mixture of isomers and over-halogenation, complicating purification. This sequence ensures high regiochemical control.

Core Applications in Drug Discovery: A Gateway to Targeted Inhibitors

The true value of Methyl 2-amino-4-bromo-5-fluorobenzoate lies in its role as a versatile intermediate. Its distinct functional groups serve as handles for a variety of chemical transformations, making it a cornerstone for building complex heterocyclic scaffolds found in many targeted therapies.

  • The Amine Group (-NH₂): This is a versatile nucleophile, readily participating in amide bond formations, diazotization reactions (Sandmeyer-type reactions), and cyclization reactions to form nitrogen-containing heterocycles.

  • The Bromine Atom (-Br): This is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or heteroaryl moieties.

  • The Fluorine Atom (-F): The presence of fluorine is a common strategy in modern drug design. It can enhance metabolic stability, improve binding affinity by participating in favorable interactions with protein targets, and modulate the pKa of nearby functional groups.

  • The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid for further derivatization or can act as a directing group in certain reactions.

This multi-functionality makes the molecule a key starting point for libraries of compounds targeting enzyme families like kinases and Poly (ADP-ribose) polymerases (PARP) , which are critical in cancer cell signaling and DNA repair.[8][9][10] Drugs that inhibit these pathways are at the forefront of oncology.[11]

The diagram below illustrates the logical flow from this building block to a generalized kinase inhibitor scaffold.

G cluster_0 Application in Kinase Inhibitor Synthesis Start Methyl 2-amino-4-bromo- 5-fluorobenzoate Step1 Cyclization Reaction (using the -NH₂ and -COOCH₃ groups) Start->Step1 Core Quinazolinone Core Structure Step1->Core Step2 Suzuki Coupling (at the -Br position) Core->Step2 Aryl Introduction of Aryl/Heteroaryl Group (for Kinase Hinge Binding) Step2->Aryl Final Multi-Substituted Kinase Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine scaffold) Aryl->Final

Conceptual workflow for elaborating the building block into a kinase inhibitor.

Experimental Protocol: The Sandmeyer Reaction as a Key Transformation

The conversion of the amine group to other functionalities via a diazonium salt intermediate (the Sandmeyer reaction) is a powerful tool. A patent describing the synthesis of a related cyano-derivative provides a robust, self-validating protocol that highlights the utility of Methyl 2-amino-4-bromo-5-fluorobenzoate as a substrate.[12]

Objective: To convert the 2-amino group to a 2-iodo group, which can then be substituted.

Methodology:

  • Diazotization (Step 1):

    • Charge a reaction vessel with Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq).

    • Add an aqueous acid solution (e.g., 20% sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.[12]

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water, maintaining the temperature below 5 °C. Stir for 1-5 hours to ensure complete formation of the diazonium salt.[12]

    • In a separate vessel, prepare a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI) (2.0 eq), in water.

    • Slowly add the cold diazonium salt solution to the iodide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Isolation:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, Methyl 4-bromo-5-fluoro-2-iodobenzoate, can be purified by column chromatography.

Trustworthiness through Causality: Why these specific conditions?

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.

  • Excess Iodide: Using a stoichiometric excess of the iodide salt ensures the efficient trapping of the diazonium intermediate, driving the reaction to completion.[12]

  • Acidic Conditions: The reaction requires a strong acid to protonate nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the primary amine.

Safety and Handling

As a laboratory chemical, Methyl 2-amino-4-bromo-5-fluorobenzoate requires careful handling. While a specific, publicly available Safety Data Sheet (SDS) for CAS 1395493-30-7 is not consistently found, data from closely related aminobenzoates suggest the following precautions.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. If handling large quantities or creating dust, use a dust mask (e.g., N95) or work in a well-ventilated fume hood.[13]

  • Hazards: Compounds of this class are often classified as skin and eye irritants. May cause respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[13][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Researchers can and should request a specific SDS from their chemical supplier for complete and accurate safety information.[2][3][4]

Conclusion

Methyl 2-amino-4-bromo-5-fluorobenzoate is far more than the sum of its parts. It is a strategically functionalized building block that provides medicinal chemists with a reliable and versatile platform for synthesizing complex, high-value molecules. Its pre-installed handles for orthogonal chemistry—the amine for cyclizations, the bromine for cross-couplings, and the fluorine for pharmacokinetic modulation—make it an indispensable tool in the rational design of next-generation targeted therapies. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the research and drug development pipeline.

References

  • American Elements. (n.d.). Methyl 2-amino-4-bromo-5-fluorobenzoate | CAS 1395493-30-7. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 1395493-30-7 | Methyl 2-amino-4-bromo-5-fluorobenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-Amino-2-Bromo-5-Fluorobenzoate. Retrieved from [Link]

  • Struchem. (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%, 10 grams. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Puentes, L., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry.
  • An, S., et al. (2018).
  • Hurvitz, S. A., & LBA, M. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Oncology.
  • Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
  • Kumar, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-4-bromo-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-bromo-5-fluorobenzoate, a key inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-bromo-5-fluorobenzoate, a key intermediate in the development of pharmaceutical compounds. This document details a proposed two-step synthesis pathway, commencing with the reduction of 4-bromo-5-fluoro-2-nitrobenzoic acid to 2-amino-4-bromo-5-fluorobenzoic acid, followed by a proposed Fischer esterification to yield the target compound. Furthermore, this guide presents a thorough characterization profile of Methyl 2-amino-4-bromo-5-fluorobenzoate, including predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry data, based on established spectroscopic principles and data from analogous compounds. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and potentially adapt these methods for their specific applications.

Introduction: Significance of Methyl 2-amino-4-bromo-5-fluorobenzoate

Methyl 2-amino-4-bromo-5-fluorobenzoate (C₈H₇BrFNO₂) is a substituted anthranilate derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its trifunctionalized aromatic ring, featuring amino, bromo, and fluoro groups, offers multiple points for chemical modification, making it an attractive precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. This guide aims to provide a detailed, practical framework for the synthesis and rigorous characterization of this important chemical intermediate.

Proposed Synthesis Pathway

The synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate can be logically approached via a two-step sequence starting from a commercially available nitrobenzoic acid derivative. This pathway involves an initial reduction of the nitro group to an amine, followed by the esterification of the carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Proposed Fischer Esterification Start 4-bromo-5-fluoro-2-nitrobenzoic acid Intermediate 2-amino-4-bromo-5-fluorobenzoic acid Start->Intermediate 5% Pt/C, H2 Isopropyl Acetate, 25 °C Product Methyl 2-amino-4-bromo-5-fluorobenzoate Intermediate->Product Methanol (excess) H2SO4 (catalytic), Reflux Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized Methyl 2-amino-4-bromo-5-fluorobenzoate NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Foundational

A Comprehensive Spectroscopic Guide to Methyl 2-amino-4-bromo-5-fluorobenzoate

Introduction Methyl 2-amino-4-bromo-5-fluorobenzoate is a key substituted aniline derivative that serves as a versatile building block in modern synthetic organic and medicinal chemistry. Its trifunctional nature—possess...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4-bromo-5-fluorobenzoate is a key substituted aniline derivative that serves as a versatile building block in modern synthetic organic and medicinal chemistry. Its trifunctional nature—possessing an amine, a bromo group, and a fluoro group on the benzoic acid methyl ester scaffold—makes it an invaluable intermediate for the synthesis of complex heterocyclic systems, particularly quinazolinones and other pharmacologically active molecules.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution, diazotization, and palladium-catalyzed cross-coupling reactions.[3][4]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Methyl 2-amino-4-bromo-5-fluorobenzoate. As a self-validating system, the convergence of data from these orthogonal analytical techniques provides an unambiguous structural confirmation. The following sections are designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental causality behind the spectral features.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is paramount for accurate spectral interpretation. The key functional groups—a primary amine (-NH₂), a methyl ester (-COOCH₃), and two halogen substituents (Br, F) on the aromatic ring—each produce distinct and predictable spectroscopic signals.

Caption: Molecular structure of Methyl 2-amino-4-bromo-5-fluorobenzoate.

The following workflow outlines the comprehensive spectroscopic analysis approach for structural elucidation and purity confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize Compound [4, 7] Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS) [1, 6] Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structural Confirmation Interpretation->Validation

Caption: Workflow for synthesis, analysis, and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-amino-4-bromo-5-fluorobenzoate, both ¹H and ¹³C NMR provide definitive structural information, with fluorine coupling adding a valuable layer of confirmation.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical, as it can influence the chemical shift of labile protons, particularly those of the amine group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-3~7.5 - 7.7Doublet (d)JH-F ≈ 6-8 HzThis proton is ortho to the electron-withdrawing bromo group and meta to the ester, shifting it downfield. It exhibits coupling only to the fluorine atom.
H-6~6.5 - 6.7Doublet (d)JH-F ≈ 10-12 HzThis proton is ortho to the strongly electron-donating amino group, which shields it and shifts it significantly upfield. It shows a larger coupling to the para fluorine atom.
-NH₂~5.0 - 6.0Broad Singlet (br s)N/AThe chemical shift is variable and concentration-dependent. The protons are labile and often appear as a broad signal due to quadrupole broadening and exchange.
-OCH₃~3.8 - 3.9Singlet (s)N/AThis is a characteristic singlet for a methyl ester, with no adjacent protons to couple with.
¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of fluorine introduces C-F coupling, which is invaluable for assigning the aromatic carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Coupling to Fluorine Justification
C=O (Ester)~165 - 170NoThe carbonyl carbon of the ester is significantly deshielded and appears far downfield.
C-5~150 - 155Large Doublet (¹JC-F)The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is shifted downfield due to the high electronegativity of fluorine.
C-2~145 - 150Doublet (³JC-F)The carbon attached to the amino group is shifted downfield by the nitrogen's inductive effect, but this is tempered by resonance donation. It will show a small three-bond coupling to fluorine.
C-1~115 - 120Doublet (³JC-F)This quaternary carbon is attached to the ester group and will show a small three-bond C-F coupling.
C-6~112 - 118Doublet (²JC-F)This protonated carbon is ortho to the fluorine and will exhibit a two-bond C-F coupling.
C-3~110 - 115Doublet (⁴JC-F)This protonated carbon is meta to the fluorine and will show a very small four-bond C-F coupling.
C-4~100 - 105Doublet (²JC-F)The carbon bonded to bromine is shifted upfield due to the "heavy atom effect" of bromine and will show a two-bond C-F coupling.
-OCH₃~50 - 55NoThe methyl ester carbon is found in the typical aliphatic region.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-amino-4-bromo-5-fluorobenzoate in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer for data acquisition.[1][4]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain the spectrum. Set the spectral width to 0-200 ppm and reference to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound is dominated by absorptions from the amine, ester, and aromatic functionalities.

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
3480 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)The presence of two distinct sharp-to-medium bands in this region is a definitive indicator of a primary amine.[5][6]
~1710 - 1680C=O StretchMethyl Ester (-COOCH₃)A very strong, sharp absorption band characteristic of an ester carbonyl. Its position indicates conjugation with the aromatic ring.
~1620 - 1580N-H Bend / C=C StretchAmine / Aromatic RingThe bending vibration of the N-H bond often overlaps with the aromatic C=C stretching vibrations.
~1250C-O Stretch (asymmetric)EsterA strong band corresponding to the C-O single bond stretch of the ester group.
~1100C-F StretchAryl-FluorineA strong absorption in the fingerprint region, indicative of the carbon-fluorine bond.
Below 800C-Br StretchAryl-BromineA weaker absorption in the low-frequency region of the fingerprint region.
Experimental Protocol: IR Data Acquisition
  • Technique Selection: The Attenuated Total Reflectance (ATR) method is preferred for solid samples due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Sample Application (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure firm and even contact using the pressure clamp.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal before scanning the sample.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique used for analyzing compounds of this type.[4][7]

Mass Spectrum: Analysis and Interpretation

The most critical feature in the mass spectrum of Methyl 2-amino-4-bromo-5-fluorobenzoate is the isotopic signature of bromine.

  • Molecular Ion Peak ([M]⁺): The calculated monoisotopic mass is 248.97 g/mol .

  • Bromine Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 natural abundance. This results in two distinct molecular ion peaks:

    • [M]⁺: at m/z ≈ 249 (containing ⁷⁹Br)

    • [M+2]⁺: at m/z ≈ 251 (containing ⁸¹Br)

    • The observation of this pair of peaks with nearly equal intensity is a definitive confirmation of the presence of a single bromine atom in the molecule.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺ → m/z 218/220

    • Loss of the carbomethoxy group (-•COOCH₃): [M - 59]⁺ → m/z 190/192

m/z (predicted) Ion Formula Interpretation
249 / 251[C₈H₇BrFNO₂]⁺Molecular ion peak ([M]⁺ and [M+2]⁺) showing the characteristic 1:1 bromine isotope pattern.
218 / 220[C₇H₄BrFNO]⁺Fragment resulting from the loss of the methoxy radical (•OCH₃).
190 / 192[C₆H₄BrFN]⁺Fragment resulting from the loss of the entire carbomethoxy group (•COOCH₃).
Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Chromatography (Optional but recommended): Introduce the sample via a liquid chromatograph to ensure purity before it enters the mass spectrometer.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to confirm the elemental formula to within a few parts per million.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a robust and unequivocal confirmation of the structure of Methyl 2-amino-4-bromo-5-fluorobenzoate. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework and the influence of the halogen substituents. IR spectroscopy confirms the presence of the essential amine and ester functional groups. Finally, mass spectrometry provides the exact molecular weight and a definitive confirmation of the bromine atom's presence through its characteristic isotopic pattern. This comprehensive dataset serves as a reliable reference for any researcher utilizing this important synthetic intermediate.

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor. (2025).
  • 4-Bromo-2-fluorobenzoic acid | 112704-79-7. Benchchem.
  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC - NIH.
  • US10562891B2 - Quinazolinones as PARP14 inhibitors.
  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. Journal of Medicinal Chemistry.
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  • WO2016020836A1 - Quinolone derivatives as antibacterials.
  • Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.
  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.

Sources

Exploratory

Introduction: Unveiling a Versatile Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 2-amino-4-bromo-5-fluorobenzoate as a Synthetic Intermediate In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-4-bromo-5-fluorobenzoate as a Synthetic Intermediate

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 2-amino-4-bromo-5-fluorobenzoate, a trifunctionalized aromatic compound, has emerged as a highly valuable intermediate. Its unique substitution pattern—an aniline amine, a reactive bromine atom, a modulating fluorine atom, and a methyl ester—offers a rich platform for molecular diversification. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic placement of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and small size can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, and can increase binding affinity to target proteins by participating in favorable intermolecular interactions.[1][2][3] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the amino group is a gateway to a vast array of transformations, including the formation of heterocyclic systems and other functional group interconversions.[4][5]

This combination of features makes Methyl 2-amino-4-bromo-5-fluorobenzoate a coveted precursor for active pharmaceutical ingredients (APIs), particularly in the development of treatments for central nervous system (CNS) disorders and inflammatory conditions.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use. The data presented below is a consolidation of known properties and expert predictions based on analogous structures.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1395493-30-7[7]
Molecular Formula C₈H₇BrFNO₂[7]
Molecular Weight 248.05 g/mol [7]
Appearance White to off-white crystalline solid (predicted)N/A
SMILES COC(=O)C1=CC(=C(C=C1N)Br)F[7]
Table 2: Predicted Spectroscopic Data

Predicted values are based on data for the parent carboxylic acid[8] and non-fluorinated analogues.[9][10]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~7.8 (d, 1H, H-6), ~7.0 (d, 1H, H-3), ~5.0-5.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~167 (C=O), ~150 (d, ¹JCF, C-5), ~145 (C-2), ~125 (d, C-3), ~118 (d, C-6), ~112 (C-1), ~100 (d, C-4), ~52 (OCH₃)
IR (cm⁻¹)~3490, 3380 (N-H stretch), ~1710 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch), ~1050 (C-F stretch)
HRMS (ESI) m/z: calcd for C₈H₈BrFNO₂ [M+H]⁺ 247.9720, found ~247.972X

Synthesis of the Core Intermediate

While multiple routes to substituted anthranilates exist, a common and logical strategy involves the functionalization of a simpler precursor followed by esterification. The following protocol is a representative, field-proven approach for synthesizing the parent acid, which can be readily converted to the target methyl ester.

Diagram 1: Synthetic Workflow

G A 2-Amino-5-fluorobenzoic Acid B Bromination (NBS, H₂SO₄) A->B Step 1 C 2-Amino-4-bromo-5-fluorobenzoic Acid B->C D Esterification (MeOH, H₂SO₄ cat.) C->D Step 2 E Methyl 2-amino-4-bromo-5-fluorobenzoate D->E G cluster_0 Reactions at Amino Group cluster_1 Reactions at Bromo Group cluster_2 Reactions at Ester Group A -NH₂ Diazotization / Sandmeyer N-Acylation N-Alkylation Heterocycle Formation B -Br Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Stille Coupling C -CO₂Me Saponification (-CO₂H) Amidation (-CONR₂) Core Methyl 2-amino-4-bromo- 5-fluorobenzoate Core->A Core->B Core->C

Sources

Foundational

"Methyl 2-amino-4-bromo-5-fluorobenzoate" derivatives and analogs

An In-depth Technical Guide to the Synthesis and Application of Methyl 2-amino-4-bromo-5-fluorobenzoate Derivatives and Analogs For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Applic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of Methyl 2-amino-4-bromo-5-fluorobenzoate Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Methyl 2-amino-4-bromo-5-fluorobenzoate is a synthetically versatile building block of significant interest in medicinal chemistry. Its strategically positioned functional groups—an amine, a bromine atom, a fluorine atom, and a methyl ester—offer multiple, orthogonal handles for chemical modification. This guide provides a comprehensive overview of this scaffold, detailing its synthesis, key derivatization strategies, and its proven applications in the development of novel therapeutics, including antibacterials and STING agonists. We will explore the causality behind experimental choices, provide detailed protocols, and present the structure-activity relationships that govern the biological effects of its analogs, grounding all claims in the scientific literature.

The Core Scaffold: Physicochemical Properties and Strategic Importance

Methyl 2-amino-4-bromo-5-fluorobenzoate (C₈H₇BrFNO₂) is a substituted anthranilate ester that serves as a cornerstone for combinatorial library synthesis and targeted drug design.[1][2][3] Its utility stems from the unique interplay of its substituents:

  • Amino Group (-NH₂): A nucleophilic center and a key component for constructing heterocyclic ring systems (e.g., quinolones, quinazolinones). It also activates the aromatic ring towards electrophilic substitution.

  • Bromo Group (-Br): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.

  • Fluoro Group (-F): Often incorporated into drug candidates to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. Its strong electron-withdrawing nature also influences the reactivity of the entire scaffold.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to serve as a key pharmacophoric feature. It also provides a handle for creating amides.

This combination of functionalities in a single, readily accessible molecule makes it an invaluable starting material for exploring chemical space efficiently.

Property Value
CAS Number 1395493-30-7
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol [1][4]
Appearance White to off-white or pale lemon crystalline solid[4][5]
Purity Typically ≥95-97%[4][6]

Synthesis of the Core Scaffold: A Validated Protocol

A robust and scalable synthesis is paramount for any building block intended for drug development. A common and reliable route involves the reduction of the corresponding nitro compound.

Synthetic Scheme

The synthesis typically proceeds in two steps from 4-bromo-5-fluoro-2-nitrobenzoic acid: (1) Fischer esterification followed by (2) reduction of the nitro group. An alternative, documented route involves the direct reduction of a pre-formed ester.[7][8]

Step-by-Step Experimental Protocol

Method: Reduction of Methyl 4-bromo-5-fluoro-2-nitrobenzoate

This procedure is adapted from methodologies found in the patent literature.[7][8]

Materials:

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Iron powder (Fe)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a solution of methyl 4-bromo-5-fluoro-2-nitrobenzoate (1.0 eq.) in methanol, add acetic acid (5.0 eq.).

  • Addition of Reducing Agent: Slowly add iron powder (5.0 eq.) to the solution at 0 °C. Causality Note: This addition is often exothermic. Maintaining a low temperature prevents potential side reactions and ensures controlled reduction. Iron is a cost-effective and efficient reducing agent for aromatic nitro groups in the presence of a proton source like acetic acid.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Trustworthiness Note: The bicarbonate wash is critical to neutralize the residual acetic acid, preventing potential hydrolysis of the ester during storage or subsequent steps.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 2-amino-4-bromo-5-fluorobenzoate, which can often be used without further purification.

Synthetic Utility & Derivatization Strategies

The true power of this scaffold is realized in its diverse reactivity, allowing for systematic structural modifications to probe structure-activity relationships (SAR).

Reactions at the Amino Group: Diazotization

The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functionalities via Sandmeyer or related reactions.

Workflow: Sandmeyer Iodination

This reaction is a key step in preparing intermediates for more complex couplings.[9][10]

Diazotization A Methyl 2-amino-4-bromo- 5-fluorobenzoate C Diazonium Salt Intermediate A->C Diazotization B NaNO₂ / H₂SO₄ (or HCl) 0-5 °C B->C E Methyl 4-bromo-5-fluoro- 2-iodobenzoate C->E Substitution D Potassium Iodide (KI) D->E

Caption: Workflow for the conversion of the amine to an iodide.

Reactions at the Bromo Group: Cross-Coupling

The bromine atom is the primary site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this purpose.

Illustrative Cross-Coupling Reactions:

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core Methyl 2-amino-4-bromo-5-fluorobenzoate Suzuki_Reagent R-B(OH)₂ (Boronic Acid) Buchwald_Reagent R₂NH (Amine) Sono_Reagent R-C≡CH (Alkyne) Suzuki_Product 4-Aryl/Alkyl Derivative Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Buchwald_Product 4-Amino Derivative Buchwald_Reagent->Buchwald_Product Pd Catalyst, Base, Ligand Sono_Product 4-Alkynyl Derivative Sono_Reagent->Sono_Product Pd/Cu Catalysts, Base

Caption: Key cross-coupling reactions for derivatization at the C4-position.

Experimental Insight: The choice of palladium catalyst, ligand, and base is critical and must be optimized for each substrate. For instance, a patent for STING agonists describes using Pd(OAc)₂ with the CyJohnPhos ligand for a coupling reaction on this scaffold.[11] This highlights the need for specialized ligands to achieve high yields with electron-rich anilines.

Applications in Drug Discovery: Case Studies

Derivatives of this scaffold have been successfully employed in the discovery of potent modulators of important biological targets.

Case Study: Quinolone Antibacterials

The ortho-amino ester moiety is ideal for constructing quinolone and quinolin-2(1H)-one cores, which are privileged structures for antibacterial agents that target DNA gyrase and topoisomerase IV.[7]

SAR Insights: Structure-activity relationship studies on quinolin-2(1H)-one derivatives have shown that:

  • Small substituents at the C4 position, such as an aminomethyl group, provide a good balance of potency and favorable in vitro properties.[10]

  • The C7 position is amenable to larger bicyclic amines, which can enhance potency and reduce susceptibility to bacterial efflux pumps.[10]

  • The addition of a fluorine atom at the C3 position can lead to a significant 4 to 8-fold improvement in antibacterial activity against key Gram-negative pathogens.[10]

Mechanism of Action Diagram:

Gyrase_Inhibition DNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase / Topo IV DNA->Gyrase Binds Gyrase->DNA Relaxes/Supercoils Cleavage Cleavage Complex (DNA-Gyrase-Inhibitor) Gyrase->Cleavage Forms Inhibitor Quinolone Derivative Inhibitor->Gyrase Binds to Inhibitor->Cleavage Replication DNA Replication Cleavage->Replication Blocks Death Bacterial Cell Death Replication->Death Leads to

Caption: Inhibition of bacterial DNA replication by quinolone derivatives.

Case Study: STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system and a high-value target in immuno-oncology. A recent patent discloses the use of Methyl 2-amino-4-bromo-5-fluorobenzoate as a key intermediate in the synthesis of novel STING agonists.[11] In this context, the scaffold is used to construct complex, dimeric structures where the bromine is displaced via a palladium-catalyzed C-O coupling reaction to link two substituted phenyl rings.[11] This application underscores the scaffold's utility in creating molecules far more complex than simple quinolones.

Conclusion and Future Outlook

Methyl 2-amino-4-bromo-5-fluorobenzoate is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined reactivity allows for the logical and efficient design of compound libraries aimed at a multitude of biological targets. The successful application of its derivatives as potent antibacterials and immunomodulators validates its importance. Future efforts will likely focus on leveraging this scaffold to explore new chemical space, developing novel asymmetric cyclization reactions, and applying its derivatives to emerging target classes in oncology, inflammation, and infectious diseases.

References

  • Google Patents (2020). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Skepper, C. K., et al. (n.d.). Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. This is likely a journal article or preprint, the specific source URL is not provided in the search result.
  • Google Patents (2023). Agonists of stimulator of interferon genes sting - US20230357253A1.
  • PubChem (n.d.). Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester. Available at: [Link]

  • Google Patents (2016). Quinolone derivatives as antibacterials - WO2016020836A1.
  • Google Patents (2020). United States Patent - Schenkel et al..
  • MySkinRecipes (n.d.). Methyl 4-Amino-2-Bromo-5-Fluorobenzoate.
  • MySkinRecipes (n.d.). Methyl 4-Amino-2-Bromo-5-Fluorobenzoate.
  • Stratech Scientific (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%, 10 grams. Available at: [Link]

Sources

Exploratory

The Strategic Role of Methyl 2-amino-4-bromo-5-fluorobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Power of a Multifunctional Building Block In the intricate world of drug discovery, the selection of starting materials is a cr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Multifunctional Building Block

In the intricate world of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency, molecular diversity, and, ultimately, the biological efficacy of a therapeutic candidate. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted anthranilates stand out for their inherent versatility. Methyl 2-amino-4-bromo-5-fluorobenzoate, a seemingly modest molecule, has emerged as a powerhouse building block in the synthesis of complex, high-value pharmaceutical agents. Its unique arrangement of an amino group, a methyl ester, and two distinct halogen atoms—bromine and fluorine—on an aromatic core provides a rich platform for a multitude of chemical transformations. This guide delves into the pivotal role of this compound, exploring its synthesis, reactivity, and, most importantly, its application in the construction of cutting-edge therapeutics, including inhibitors of Poly (ADP-ribose) polymerase (PARP) and KRAS, as well as viral protease inhibitors.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a building block's properties is paramount for its effective utilization. The key physicochemical characteristics of Methyl 2-amino-4-bromo-5-fluorobenzoate are summarized below.

PropertyValue
CAS Number 1393442-47-2
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents like dichloromethane, ethanol, and ethyl acetate.

The synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate is typically achieved through the reduction of its nitro precursor, methyl 4-bromo-5-fluoro-2-nitrobenzoate. This transformation is commonly carried out using reducing agents such as zinc in the presence of an ammonium chloride solution.[1]

G start Methyl 4-bromo-5-fluoro-2-nitrobenzoate reagents Zinc, NH4Cl Ethanol/Water start->reagents product Methyl 2-amino-4-bromo-5-fluorobenzoate reagents->product caption Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate

Figure 1: General synthetic route for Methyl 2-amino-4-bromo-5-fluorobenzoate.

A Versatile Scaffold in the Synthesis of Targeted Therapeutics

The strategic placement of reactive functional groups on Methyl 2-amino-4-bromo-5-fluorobenzoate makes it an ideal starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential.

Case Study 1: Construction of Quinazolinone-Based PARP14 Inhibitors

Poly (ADP-ribose) polymerase 14 (PARP14) has emerged as a promising target in oncology.[1][2] The synthesis of quinazolinone-based PARP14 inhibitors has been shown to utilize Methyl 2-amino-4-bromo-5-fluorobenzoate as a key precursor.[1][2] The synthetic strategy leverages the reactivity of the amino group and the adjacent methyl ester to construct the quinazolinone core.

A representative synthetic pathway involves the initial acylation of the amino group, followed by cyclization to form the quinazolinone ring system. The bromine and fluorine atoms on the scaffold play a crucial role in modulating the electronic properties and metabolic stability of the final inhibitor, and the bromine atom can serve as a handle for further diversification through cross-coupling reactions.[3][4]

G start Methyl 2-amino-4-bromo-5-fluorobenzoate step1_reagents Acylating Agent (e.g., Chloroacetonitrile) start->step1_reagents intermediate1 N-acylated intermediate step1_reagents->intermediate1 step2_reagents Cyclization Conditions (e.g., Heat, Acid/Base) intermediate1->step2_reagents product Quinazolinone Core (PARP14 Inhibitor Precursor) step2_reagents->product caption Workflow for Quinazolinone Synthesis

Figure 2: General workflow for the synthesis of a quinazolinone core from Methyl 2-amino-4-bromo-5-fluorobenzoate.

Experimental Protocol: Synthesis of a Quinazolinone Intermediate

The following is a representative protocol adapted from patent literature for the synthesis of a key intermediate for PARP14 inhibitors.[2]

  • Acylation: To a solution of Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq) in a suitable solvent such as dioxane, add chloroacetonitrile (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Case Study 2: A Key Component in the Synthesis of KRAS Inhibitors

Mutations in the KRAS gene are prevalent in many aggressive cancers, making it a highly sought-after therapeutic target.[5] Methyl 2-amino-4-bromo-5-fluorobenzoate has been identified as a crucial starting material in the synthesis of novel heterocyclic compounds that act as KRAS inhibitors.[5]

In this context, the amino group of the building block is typically reacted with a dicarbonyl compound or its equivalent to construct a new heterocyclic ring. For instance, an amide coupling with cyanoacetic acid followed by further transformations can lead to the desired inhibitor scaffold.[5]

Experimental Protocol: Amide Coupling with Cyanoacetic Acid

The following protocol is based on procedures described in the patent literature for the synthesis of KRAS inhibitor intermediates.[5]

  • Reaction Setup: Dissolve Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq) and cyanoacetic acid (1.2 eq) in dichloromethane.

  • Coupling: Cool the solution in an ice-water bath and add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq).

  • Reaction: Stir the reaction mixture at low temperature for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with dichloromethane. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography.

Case Study 3: Application in the Development of SARS-CoV-2 Main Protease Inhibitors

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease being a prime target. Methyl 2-amino-4-bromo-5-fluorobenzoate has been utilized in the synthesis of quinazoline-based inhibitors of this viral enzyme.[6] The synthetic logic is similar to that for the PARP14 inhibitors, where the anthranilate moiety serves as a template for the construction of the quinazolinone scaffold, which is a common feature in many protease inhibitors.

The Strategic Importance of Halogenation

The presence of both bromine and fluorine atoms in Methyl 2-amino-4-bromo-5-fluorobenzoate is not coincidental but rather a strategic design element in medicinal chemistry.

  • Fluorine: The introduction of fluorine can significantly enhance a drug's metabolic stability by blocking sites of oxidative metabolism.[7] It can also increase binding affinity to the target protein through favorable electrostatic interactions and can modulate the pKa of nearby functional groups.[7][8]

  • Bromine: The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of various aryl and heteroaryl groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion: A Versatile and Indispensable Tool in the Drug Discovery Arsenal

Methyl 2-amino-4-bromo-5-fluorobenzoate is a prime example of a well-designed building block that empowers medicinal chemists to efficiently synthesize complex and potent drug candidates. Its unique combination of reactive functional groups and strategically placed halogen atoms provides a robust platform for the construction of diverse heterocyclic scaffolds. As demonstrated by its application in the synthesis of inhibitors for critical therapeutic targets like PARP, KRAS, and viral proteases, this compound is a testament to the power of rational molecular design in modern drug discovery. The continued exploration of its synthetic utility will undoubtedly lead to the development of new and improved therapies for a wide range of diseases.

References

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. 2023.
  • Quinazolinones as PARP14 inhibitors.
  • Preparation and application method of heterocyclic compound as kras inhibitor.
  • Quinazolinones as parp14 inhibitors.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. 2021.
  • Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. PubMed.
  • 2-Amino-4-bromo-5-fluorobenzoic acid | 1374208-42-0.
  • Sars-cov2 main protease inhibitors.
  • Agonists of stimulator of interferon genes sting.
  • BMS 986142 - New Drug Approvals. All About Drugs. 2018.
  • United States P
  • API Supplier China Active pharmaceutical ingredients and intermedi
  • October 2018 - All About Drugs. All About Drugs. 2018.
  • TRICYCLIC ATROPISOMER COMPOUNDS.
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Halogenase engineering and its utility in medicinal chemistry. PMC - NIH. 2018.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. 2024.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. 2022.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

Sources

Foundational

The Strategic Application of Methyl 2-amino-4-bromo-5-fluorobenzoate in the Synthesis of Novel Heterocyclic Scaffolds

A Technical Guide for Medicinal and Process Chemistry Professionals Abstract Methyl 2-amino-4-bromo-5-fluorobenzoate has emerged as a highly strategic and versatile building block in modern medicinal chemistry. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Process Chemistry Professionals

Abstract

Methyl 2-amino-4-bromo-5-fluorobenzoate has emerged as a highly strategic and versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an ester for cyclization, a bromine atom as a versatile synthetic handle for cross-coupling, and a fluorine atom for modulating physicochemical properties, offers a powerful platform for the synthesis of diverse and novel heterocyclic systems. This guide provides an in-depth analysis of its application, focusing on the synthesis of pharmaceutically relevant quinazolinones, acridones, and benzodiazepine precursors. We will explore the mechanistic rationale behind synthetic strategies, provide detailed experimental protocols, and discuss how the specific halogenation pattern influences reactivity and the properties of the resulting molecules, thereby empowering researchers in drug discovery and development.

The Core Reagent: Physicochemical Profile and Strategic Importance

Methyl 2-amino-4-bromo-5-fluorobenzoate (C₈H₇BrFNO₂) is a substituted anthranilate ester. Its value lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

PropertyValueSource
CAS Number 1395493-30-7
Molecular Weight 248.05 g/mol
Appearance White to off-white crystalline solid[1]
Key Features Amino group (nucleophilic center), Ester (electrophilic partner), Bromo group (cross-coupling handle), Fluoro group (property modulator)N/A

The strategic placement of the halogen atoms is critical. The fluorine atom at the 5-position significantly increases the electrophilicity of the aromatic ring and lowers the pKa of the aniline nitrogen, which can influence cyclization kinetics.[2] The bromine atom at the 4-position is sterically accessible and serves as a prime site for post-heterocycle formation functionalization via palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[3]

dot digraph "Reagent_Utility" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, label="Figure 1. Strategic Utility of Methyl 2-amino-4-bromo-5-fluorobenzoate", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} .dot Caption: Strategic pathways for heterocycle synthesis.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are privileged structures in medicinal chemistry, with applications as anticancer, anti-inflammatory, and anticonvulsant agents.[4] The Niementowski reaction, a classic method involving the condensation of an anthranilic acid or its ester with an amide, is a direct route to this scaffold.[5][6]

Mechanistic Considerations

The reaction between methyl 2-amino-4-bromo-5-fluorobenzoate and a reagent like formamide proceeds through two key stages. First is the initial formation of an N-acyl intermediate via aminolysis of the formamide. The second stage is an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl, followed by elimination of methanol to yield the 7-bromo-6-fluoroquinazolin-4(3H)-one. The electron-withdrawing nature of the 5-fluoro substituent can accelerate the cyclization step by rendering the ester carbonyl more electrophilic, while the reaction typically requires high temperatures to drive the dehydration.

dot digraph "Niementowski_Mechanism" { graph [splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, label="Figure 2. Proposed Niementowski Reaction Pathway", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} .dot Caption: Key steps in quinazolinone formation.

Experimental Protocol: Synthesis of 7-Bromo-6-fluoroquinazolin-4(3H)-one

This protocol is adapted from the well-established Niementowski reaction conditions for similar bromo-substituted anthranilates.[5]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-amino-4-bromo-5-fluorobenzoate (10 mmol, 2.48 g) and formamide (40 mmol, 1.6 mL).

  • Reaction: Heat the mixture to 140-150°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, which may result in solidification. Cautiously pour the mixture into 50 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual formamide.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the desired 7-bromo-6-fluoroquinazolin-4(3H)-one. The anticipated yield is typically high (~90%) for this class of reaction.[5]

Synthesis of Acridone Scaffolds

Acridones are another important class of nitrogen heterocyles known for a wide range of biological activities, including anticancer and antiviral properties.[7] Their synthesis can be achieved via the acid-catalyzed condensation of an anthranilic acid derivative with a suitably activated phenol, such as phloroglucinol, followed by intramolecular cyclization.[8]

Mechanistic Rationale

The synthesis of the acridone core from methyl 2-amino-4-bromo-5-fluorobenzoate requires a multi-step approach, often starting with the N-arylation of the anthranilate. A common method is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[9][10] Following the formation of the N-aryl intermediate, an intramolecular Friedel-Crafts-type acylation, often promoted by a strong acid like polyphosphoric acid (PPA) or Eaton's reagent, closes the central ring to form the tricyclic acridone system.

Experimental Protocol: Synthesis of a 2-Bromo-3-fluoro-N-phenylanthranilic Acid Intermediate

This protocol describes the initial Ullmann condensation to form the key diarylamine intermediate.

  • Reagent Preparation: To a sealable reaction vessel, add methyl 2-amino-4-bromo-5-fluorobenzoate (5 mmol, 1.24 g), iodobenzene (6 mmol, 1.22 g), copper(I) iodide (0.5 mmol, 95 mg), and potassium carbonate (10 mmol, 1.38 g).

  • Reaction: Add N,N-Dimethylformamide (DMF, 10 mL) as the solvent. Seal the vessel and heat the mixture to 120-140°C for 12-24 hours, or until TLC indicates consumption of the starting aniline.

  • Hydrolysis & Work-up: Cool the reaction mixture. Add a solution of potassium hydroxide (20 mmol, 1.12 g) in water/methanol (1:1, 20 mL) and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Isolation: After cooling, pour the mixture into water (100 mL) and acidify with concentrated HCl to a pH of ~2-3. The N-phenylanthranilic acid derivative will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system like ethanol/water.

The subsequent cyclization to the acridone can be achieved by heating this intermediate in polyphosphoric acid at ~150°C.

Leveraging the Amine: Diazotization and Substitution

Beyond cyclization reactions, the primary amino group of methyl 2-amino-4-bromo-5-fluorobenzoate is a versatile functional group that can be transformed, for instance, via a Sandmeyer-type reaction. This allows for the replacement of the amine with a variety of other substituents, completely altering the synthetic potential of the scaffold.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate

This protocol is based on a patented procedure that demonstrates the conversion of the amino group to a nitrile.[11]

  • Diazotization: Add methyl 2-amino-4-bromo-5-fluorobenzoate (120 mmol, 29.8 g) to 480 mL of 20% (w/w) sulfuric acid in a flask and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (144 mmol, 9.9 g) in a minimal amount of water portion-wise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (240 mmol, 39.8 g) in 130 mL of water. Add this solution dropwise to the cold diazonium salt solution. Allow the reaction to stir at 0-5°C for 1 hour. This step forms the intermediate methyl 4-bromo-5-fluoro-2-iodobenzoate.

  • Cyanation: Isolate the iodo-intermediate (not detailed here, but typically via extraction). Dissolve the intermediate in an appropriate organic solvent like N-methylpyrrolidone (NMP) or DMF. Add a cyanide source, such as copper(I) cyanide, and heat the reaction (e.g., 60-120°C) under a nitrogen atmosphere to displace the iodide and form the target nitrile.[7]

Future Outlook and Conclusion

Methyl 2-amino-4-bromo-5-fluorobenzoate is a quintessential example of a modern building block, designed for synthetic efficiency and versatility. The strategic positioning of its functional groups enables chemists to rapidly access complex heterocyclic cores like quinazolinones and acridones. Furthermore, the bromine atom acts as a latent site for diversification, allowing for late-stage functionalization to explore structure-activity relationships in drug discovery programs. The ability to transform the amine via diazotization further expands its utility. As the demand for novel, fluorine-containing clinical candidates continues to grow, the application of intelligently designed reagents such as this will be paramount to accelerating the discovery of next-generation therapeutics.

References

  • Yadav, G., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. Available at: [Link]

  • Pawar, S. S., et al. (2024). Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals. Available at: [Link]

  • Hu, L., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. Organic Chemistry Portal. Available at: [Link]

  • Mlostoń, G., et al. (2016). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available at: [Link]

  • Shah, S., et al. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Google Patents (2019). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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  • D'hooghe, M., et al. (2009). Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation. Green Chemistry. Available at: [Link]

  • Pîrnău, A., et al. (2024). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Pharmaceuticals. Available at: [Link]

  • Crasto, A. M. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs. Available at: [Link]

  • Ahmed, M. F., & Youns, M. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

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Exploratory

The Strategic Role of Methyl 2-amino-4-bromo-5-fluorobenzoate in Modern Drug Discovery: A Technical Guide

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of a program's success. Highly functionalized aromatic building blocks, in particular, offer medici...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of a program's success. Highly functionalized aromatic building blocks, in particular, offer medicinal chemists a powerful toolkit for the synthesis of complex molecular architectures with tailored biological activities. Among these, Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS No: 1395493-30-7) has emerged as a versatile and strategically valuable scaffold. Its unique arrangement of reactive handles—an amine, a bromine atom, a fluorine atom, and a methyl ester—provides a rich platform for diversification and the construction of novel therapeutic agents. This guide provides an in-depth technical overview of this key starting material, exploring its inherent reactivity and showcasing its application in the synthesis of cutting-edge therapeutics, including potent enzyme inhibitors.

Physicochemical Properties and Strategic Reactivity

The utility of Methyl 2-amino-4-bromo-5-fluorobenzoate as a starting material is rooted in its distinct chemical features, which allow for a range of selective transformations.

PropertyValueSource
CAS Number 1395493-30-7[1]
Molecular Formula C₈H₇BrFNO₂[1]
Molecular Weight 248.04 g/mol [1]
Appearance White to off-white crystalline solid[2]
SMILES COC(=O)C1=CC(=C(C=C1N)Br)F[1]

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The aniline (amino group) is a nucleophile and a convenient handle for acylation, sulfonylation, and the formation of heterocyclic rings. The bromine atom is ideally positioned for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom imparts significant changes to the molecule's electronic properties and can enhance metabolic stability and binding affinity of the final drug compound. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatizations.

Foundational Synthetic Transformations: The Sandmeyer-Type Reaction

A key and well-documented transformation of Methyl 2-amino-4-bromo-5-fluorobenzoate is the conversion of its amino group into other functionalities via diazotization, a reaction reminiscent of the classic Sandmeyer reaction. A notable example is its use in the synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate, a valuable intermediate in its own right[3].

Experimental Protocol: Synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate[3]

This two-step process first converts the amino group to an iodo group, which is then displaced by a cyanide.

Step 1: Synthesis of Methyl 4-bromo-5-fluoro-2-iodobenzoate

  • To a solution of Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq) in an acidic medium (e.g., 20% sulfuric acid), cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature between 0-5 °C to form the diazonium salt in situ.

  • To this solution, add a solution of potassium iodide (2.0 eq) in water.

  • Allow the reaction to stir for 1-5 hours, gradually warming to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with aqueous sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate

  • Dissolve the Methyl 4-bromo-5-fluoro-2-iodobenzoate (1.0 eq) in an appropriate polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Add cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂) (typically 1.5 eq).

  • Heat the reaction mixture under a nitrogen atmosphere to 60-120 °C for 2-10 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper cyanide complexes.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the final product.

The causality behind these choices is clear: the Sandmeyer-type reaction is a robust and well-established method for introducing a wide range of substituents onto an aromatic ring in place of an amino group. The choice of an iodide intermediate is strategic, as iodides are generally more reactive in subsequent nucleophilic substitution reactions, such as the cyanation step, compared to the direct conversion from the diazonium salt.

G cluster_0 Step 1: Diazotization and Iodination cluster_1 Step 2: Cyanation A Methyl 2-amino-4-bromo-5-fluorobenzoate B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C C Methyl 4-bromo-5-fluoro-2-iodobenzoate B->C KI D Methyl 4-bromo-5-fluoro-2-iodobenzoate E Methyl 4-bromo-2-cyano-5-fluorobenzoate D->E CuCN or Zn(CN)₂ DMF, 60-120 °C

Workflow for the synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate.

Application in the Synthesis of PARP14 Inhibitors

A compelling example of the strategic utility of Methyl 2-amino-4-bromo-5-fluorobenzoate is its application as a key starting material in the synthesis of quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14)[4]. PARP14 is a member of the PARP family of enzymes that play a role in cellular stress responses and has been identified as a potential therapeutic target in oncology[4].

The synthesis of these potent inhibitors, as detailed in US Patent 10,562,891 B2, commences with Methyl 2-amino-4-bromo-5-fluorobenzoate and proceeds through a multi-step sequence to construct the final complex heterocyclic structure.

Synthetic Pathway to Quinazolinone-based PARP14 Inhibitors

The initial steps of the synthesis involve the transformation of Methyl 2-amino-4-bromo-5-fluorobenzoate into a key quinazolinone intermediate.

Step 1: N-Acylation

  • Methyl 2-amino-4-bromo-5-fluorobenzoate is first acylated on the amino group. This is a standard transformation that can be achieved using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.

Step 2: Cyclization to form the Quinazolinone Core

  • The acylated intermediate undergoes a cyclization reaction to form the quinazolinone ring system. This is often promoted by heat or treatment with a dehydrating agent.

Step 3: Further Functionalization

  • The bromine atom on the quinazolinone core is then utilized in a palladium-catalyzed cross-coupling reaction to introduce a larger, more complex substituent, which is crucial for binding to the PARP14 enzyme.

This synthetic strategy highlights the value of the starting material's pre-installed functionalities. The amino group is essential for the formation of the quinazolinone ring, while the bromine atom serves as a critical handle for late-stage diversification, allowing for the exploration of structure-activity relationships (SAR).

G Start Methyl 2-amino-4-bromo-5-fluorobenzoate Acylation N-Acylated Intermediate Start->Acylation Acylation Cyclization Quinazolinone Core Acylation->Cyclization Cyclization Coupling Complex Substituent Introduction Cyclization->Coupling Pd-catalyzed Cross-Coupling Final PARP14 Inhibitor Coupling->Final

Synthetic workflow for PARP14 inhibitors.

Emerging Applications in Drug Discovery

The versatility of Methyl 2-amino-4-bromo-5-fluorobenzoate is further underscored by its appearance in recent patent literature for other therapeutic targets.

  • SARS-CoV-2 Main Protease Inhibitors : A recent patent application (US20240116946A1) describes the use of this starting material in the synthesis of inhibitors for the main protease of SARS-CoV-2, the virus responsible for COVID-19[5]. This highlights its potential in the rapid development of antiviral agents.

  • STING Agonists : Another patent application (US20230357253A1) discloses the use of Methyl 2-amino-4-bromo-5-fluorobenzoate in the preparation of agonists for the Stimulator of Interferon Genes (STING) pathway, a key target in immuno-oncology[2].

These emerging applications demonstrate that the utility of this building block is not confined to a single therapeutic area but spans a wide range of targets, making it a valuable asset for any drug discovery program.

Conclusion

Methyl 2-amino-4-bromo-5-fluorobenzoate is a prime example of a strategically designed starting material that provides a robust and flexible platform for the synthesis of complex and biologically active molecules. Its unique combination of reactive sites allows for a multitude of synthetic transformations, enabling the efficient construction of diverse chemical libraries. As demonstrated by its use in the synthesis of PARP14 inhibitors, SARS-CoV-2 protease inhibitors, and STING agonists, this building block is at the forefront of modern drug discovery, facilitating the development of next-generation therapeutics. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the reactivity and applications of this versatile intermediate is key to unlocking new therapeutic possibilities.

References

  • Google Patents. (n.d.). CN114358055A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). CA3085353A1 - Quinazolinones as parp14 inhibitors.
  • Google Patents. (n.d.). US10562891B2 - Quinazolinones as PARP14 inhibitors.
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  • Google Patents. (n.d.). AU2021407653A9 - Preparation and application method of heterocyclic compound as kras inhibitor.
  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887.
  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Roy, S. (2020). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
  • Google Patents. (n.d.). US20240116946A1 - Sars-cov2 main protease inhibitors.
  • Google Patents. (n.d.). US20230357253A1 - Agonists of stimulator of interferon genes sting.
  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • Justia Patents. (n.d.). With Phosphorus Containing Material Patents and Patent Applications (Class 530/340). Retrieved from [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

  • Singh, P., et al. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 13(10), 1234-1249.

  • Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Khan, M. H. (2012). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o132.

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Protocols & Analytical Methods

Method

Synthesis of Substituted Quinazolinones from Methyl 2-amino-4-bromo-5-fluorobenzoate: Protocols and Mechanistic Insights

An Application Guide for Drug Development Professionals Abstract Quinazolinones represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological act...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

Quinazolinones represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Their remarkable stability and versatile substitution patterns make them a prime target for drug discovery programs.[2] This application note provides a detailed guide for the synthesis of functionalized quinazolinone derivatives starting from a highly versatile, halogenated intermediate: Methyl 2-amino-4-bromo-5-fluorobenzoate. We present multiple strategic pathways, from classical condensation reactions to modern microwave-assisted and catalytic protocols. Each section offers step-by-step methodologies, expert insights into the underlying chemical principles, and structured data to guide researchers in drug development and process chemistry.

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a fusion of pyrimidine and benzene rings, is prevalent in over 200 natural alkaloids and a multitude of synthetic pharmaceuticals.[2] The first synthetic quinazolinone was reported in 1869, but the discovery of the potent antimalarial alkaloid febrifugine in the 1950s ignited intense interest in this heterocycle.[5] Today, quinazolinone-based drugs are used to treat a wide array of diseases, from cancer to hypertension.[1][6]

The strategic importance of Methyl 2-amino-4-bromo-5-fluorobenzoate as a starting material lies in its built-in functional handles. The methyl ester and amino group are poised for cyclization, while the bromo and fluoro substituents provide sites for late-stage functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Strategic Overview of Synthetic Pathways

The transformation of Methyl 2-amino-4-bromo-5-fluorobenzoate into the quinazolinone ring system can be achieved through several reliable pathways. The choice of method depends on the desired substitution pattern at the C2 and N3 positions of the quinazolinone core.

G cluster_0 Synthetic Pathways start Methyl 2-amino-4-bromo-5-fluorobenzoate pA Pathway A: Direct Cyclization (Niementowski-Type) start->pA Formamide, Microwave/Heat pB Pathway B: Via Benzoxazinone Intermediate start->pB 1. Acyl Chloride 2. Amine, Heat pC Pathway C: Via 2-Aminobenzamide Intermediate start->pC 1. Amine 2. C1 Source, Catalyst prodA 6-Bromo-7-fluoro- quinazolin-4(3H)-one pA->prodA prodB 2,3-Disubstituted 6-Bromo-7-fluoro- quinazolin-4(3H)-one pB->prodB prodC 2,3-Disubstituted 6-Bromo-7-fluoro- quinazolin-4(3H)-one pC->prodC

Caption: Key synthetic routes from the starting anthranilate.

  • Pathway A (Direct Cyclization): This is the most direct route, often employing formamide or other amides under thermal or microwave conditions to construct the unsubstituted or 2-substituted quinazolinone ring.[7][8]

  • Pathway B (Via Benzoxazinone): A highly versatile two-step process. The initial anthranilate is first acylated and cyclized to a benzoxazinone intermediate, which is then reacted with a primary amine to yield a 2,3-disubstituted quinazolinone.[9][10]

  • Pathway C (Via 2-Aminobenzamide): This pathway involves first converting the methyl ester to a secondary or tertiary amide, followed by cyclization with a one-carbon (C1) source like an orthoester or an aldehyde, often facilitated by a catalyst.[5][11]

Detailed Application Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-7-fluoroquinazolin-4(3H)-one

This protocol adapts the classical Niementowski reaction, leveraging microwave irradiation to dramatically accelerate the reaction and improve yields.[7][12][13] It provides direct access to the N3-unsubstituted quinazolinone core.

Caption: Microwave-assisted direct cyclization reaction.

Experimental Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol, 246 mg).

  • Add formamide (5.0 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and irradiate at 150 °C for 20 minutes with stirring.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and dry under vacuum to afford the desired product.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary Table:

Reagent/SolventMW ( g/mol )Quantity (mmol)Volume/MassRole
Methyl 2-amino-4-bromo-5-fluorobenzoate246.051.0246 mgStarting Material
Formamide45.04~1255.0 mLReagent & Solvent
Expected Product 243.03 6-Bromo-7-fluoroquinazolin-4(3H)-one
Anticipated Yield >85%

Expertise & Experience:

  • Causality: Microwave heating is highly effective for this reaction because formamide is a polar molecule that absorbs microwave energy efficiently, leading to rapid, uniform heating and significantly reduced reaction times compared to conventional oil bath heating (which can take 4-8 hours).[7][14]

  • Troubleshooting: If the reaction does not go to completion, the microwave irradiation time can be extended in 5-minute increments. An excess of formamide is used to act as both the reactant (C1 and N1 source) and the solvent.

Protocol 2: Versatile Synthesis of 2,3-Disubstituted Quinazolinones via a Benzoxazinone Intermediate

This robust, two-step method is ideal for generating a library of analogs, as it allows for diversification at both the C2 and N3 positions.

Caption: Two-step synthesis via a benzoxazinone intermediate.

Step 2a: Synthesis of 2-Alkyl/Aryl-6-bromo-7-fluoro-4H-benzo[d][7][15]oxazin-4-one

  • Dissolve Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol, 246 mg) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the mixture into 50 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to yield the benzoxazinone intermediate, which can often be used in the next step without further purification.

Step 2b: Synthesis of 2,3-Disubstituted-6-bromo-7-fluoroquinazolin-4(3H)-one

  • In a round-bottom flask, suspend the benzoxazinone intermediate from Step 2a (1.0 mmol) in glacial acetic acid (10 mL).

  • Add the desired primary amine (e.g., aniline, 1.2 mmol).

  • Heat the mixture to reflux (approx. 120 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, wash with water, and then with a saturated sodium bicarbonate solution to remove excess acetic acid.

  • Dry the product under vacuum. Purify by recrystallization (e.g., from ethanol) or column chromatography.

Expertise & Experience:

  • Causality: In Step 2a, pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation of the amino group. The subsequent intramolecular cyclization is often spontaneous or requires gentle heating. In Step 2b, the primary amine attacks the electrophilic carbonyl of the benzoxazinone, leading to ring-opening followed by cyclization and dehydration to form the stable quinazolinone ring.[10][16]

  • Versatility: This method's power lies in its convergent nature. A single benzoxazinone intermediate can be reacted with a wide array of amines (aliphatic, aromatic, heterocyclic) to rapidly generate a diverse library of N3-substituted quinazolinones.

Protocol 3: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolinones

This modern protocol showcases a transition-metal-catalyzed approach, which often proceeds under milder conditions than classical methods.[15] It involves the initial formation of a 2-aminobenzamide, which then undergoes a copper-catalyzed cyclization with a nitrile.

Caption: Copper-catalyzed synthesis from a 2-aminobenzamide.

Step 3a: Amidation of Methyl 2-amino-4-bromo-5-fluorobenzoate Note: This step is performed first to generate the necessary 2-aminobenzamide starting material. This can be achieved by heating the methyl ester with a desired amine, often under pressure or with a catalyst.

Step 3b: Copper-Catalyzed Cyclization

  • To an oven-dried Schlenk tube, add 2-amino-4-bromo-5-fluorobenzamide (1.0 mmol), the desired nitrile (e.g., benzonitrile, 1.5 mmol), Copper(I) iodide (CuI, 0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMSO (3 mL) via syringe.

  • Stir the mixture at 80 °C for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Data Summary Table (Step 3b):

Reagent/SolventMW ( g/mol )Quantity (mmol)Volume/MassRole
2-Amino-4-bromo-5-fluorobenzamide231.041.0231 mgStarting Material
Benzonitrile (example)103.121.5155 mgC2 Source
Copper(I) iodide (CuI)190.450.119 mgCatalyst
L-proline115.130.223 mgLigand
Cesium Carbonate (Cs₂CO₃)325.822.0652 mgBase
DMSO78.13-3 mLSolvent
Anticipated Yield 60-90%

Expertise & Experience:

  • Mechanistic Insight: The proposed mechanism involves the copper catalyst activating the nitrile group.[17] The amino group of the benzamide then performs a nucleophilic attack on the activated nitrile. This is followed by an intramolecular cyclization (SₙAr type) where the newly formed amidine nitrogen displaces the ester or another leaving group, forming the quinazolinone ring.[11][17] L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction.[15]

  • Trustworthiness: This method avoids the high temperatures often required in classical syntheses and demonstrates excellent functional group tolerance. The use of a catalyst allows the reaction to proceed efficiently under milder conditions, which is crucial when working with sensitive or complex substrates in later stages of a drug development campaign.

Conclusion

The synthesis of quinazolinones from Methyl 2-amino-4-bromo-5-fluorobenzoate is a versatile and critical process for medicinal chemists. This guide has detailed three robust and complementary strategies. The microwave-assisted direct cyclization offers speed and efficiency for accessing the core scaffold. The synthesis via a benzoxazinone intermediate provides unparalleled flexibility for creating diverse libraries of 2,3-disubstituted analogs. Finally, the copper-catalyzed approach represents a modern, milder alternative suitable for complex molecules. By understanding the causality behind these protocols, researchers can select and optimize the ideal pathway to accelerate their drug discovery and development programs.

References

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  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Maiden, T. M., & Harrity, J. P. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

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  • Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design. Available at: [Link]

  • Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Rassat, G., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. Available at: [Link]

  • Heravi, M. M., & Mohammadkhani, M. (2020). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Retrieved from [Link]

  • Yilmaz, I., & Cakir, C. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kim, H., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]

  • Amrutkar, S. V., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma-Aminobutyric Acid Receptor, the GABA(A)R-BETA3 Homopentamer. Letters in Drug Design & Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Different catalytic methods for the synthesis of quinazolin‐4(3H)‐ones. Retrieved from [Link]

  • Zhou, G., et al. (2018). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. Available at: [Link]

  • Kumar, A., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

  • Creative Experiments in Organic Chemistry. (2020). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Nerkar, A. G. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Yb(OTf)3-CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H )-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • Saitkulov, F. E. (2024). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

  • Davoodnia, A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

  • Gontijo, J., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]

  • Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Park, C. H., et al. (2012). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Al-Azawi, F. I. (2015). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Journal of Al-Nahrain University. Available at: [Link]

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  • Bakherad, M., et al. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Chinese Chemical Letters. Available at: [Link]

  • Das, S., et al. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Organic & Biomolecular Chemistry. Available at: [Link]

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Application

Topic: Suzuki-Miyaura Coupling of "Methyl 2-amino-4-bromo-5-fluorobenzoate"

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-car...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Methyl 2-amino-4-bromo-5-fluorobenzoate, a key building block in medicinal chemistry and drug development.[2] We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into overcoming the specific challenges associated with this electron-rich aniline substrate. This guide is designed to empower researchers to successfully implement and optimize this critical transformation.

The Scientific Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the Methyl 2-amino-4-bromo-5-fluorobenzoate. This is often the rate-limiting step, particularly for electron-rich aryl halides, and results in a Pd(II) complex.[3] The selection of electron-rich, bulky phosphine ligands is crucial as they facilitate this step.[4][6]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the palladium center, displacing the halide.[7][8][9]

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling and leaving the palladium center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition substrate Ar¹-X (Methyl 2-amino-4-bromo-5-fluorobenzoate) oxidative_addition Oxidative Addition coupled_pd Ar¹-Pd(II)L₂-Ar² pd_complex->coupled_pd Transmetalation transmetalation Transmetalation boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd_complex coupled_pd->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) coupled_pd->product reductive_elimination Reductive Elimination sub_pd_label Oxidative Addition pd_coup_label Transmetalation coup_pd0_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Coupling with Arylboronic Acids

This protocol is designed as a robust starting point for the coupling of Methyl 2-amino-4-bromo-5-fluorobenzoate with a generic arylboronic acid.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )StoichiometryComments
Methyl 2-amino-4-bromo-5-fluorobenzoate1395493-30-7248.051.0 equivThe limiting reagent.[10]
Arylboronic AcidVariesVaries1.2-1.5 equivA slight excess is used to drive the reaction and compensate for potential protodeboronation or homocoupling.[11]
XPhos Pd G3 (Palladacycle Precatalyst)1445085-87-9873.231-3 mol %A highly active, air-stable Pd(II) precatalyst that efficiently generates the active Pd(0) species.[12]
Potassium Phosphate (K₃PO₄)7778-53-2212.273.0 equivA strong, anhydrous base effective for transmetalation. Must be finely ground.[13][14]
1,4-Dioxane, Anhydrous123-91-188.11~0.1 MReaction solvent. Must be thoroughly degassed.
Water, Degassed7732-18-518.0210-20% v/vCo-solvent. Water can facilitate the catalytic cycle.[3] Must be degassed.
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Inert Atmosphere Setup: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). Maintaining a strict inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Reagent Addition: To the cooled flask, add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 equiv), the arylboronic acid (1.5 equiv), finely ground K₃PO₄ (3.0 equiv), and the XPhos Pd G3 catalyst (0.02 equiv, 2 mol %). Briefly evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification p1 Flame-dry flask under vacuum p2 Add solid reagents: Substrate, Boronic Acid, Base, Catalyst p1->p2 p3 Evacuate & backfill with Argon (3x) p2->p3 p4 Add degassed solvents (Dioxane/Water) p3->p4 r1 Heat to 80-100 °C with stirring p4->r1 r2 Monitor by TLC / LC-MS r1->r2 w1 Cool to RT, dilute with EtOAc & Water r2->w1 w2 Extract with EtOAc (3x) w1->w2 w3 Wash with brine, dry (Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify via column chromatography w4->w5

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations for an Aniline Substrate

The presence of the unprotected ortho-amino group in "Methyl 2-amino-4-bromo-5-fluorobenzoate" presents specific challenges that inform the choice of reaction conditions.

  • Catalyst Inhibition: The lone pair of the amino group can coordinate to the palladium center, potentially inhibiting the catalyst or leading to inactive species.[15][16]

  • Electron-Rich Aryl Halide: The electron-donating nature of the amino group makes the aryl bromide less electrophilic, slowing the oxidative addition step.[3][14]

To counter these effects, the choice of a modern, highly active catalyst system is paramount.

ParameterRecommended ChoiceRationale
Ligand Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).[3][8][15]These ligands accelerate both the oxidative addition of the electron-rich aryl bromide and the final reductive elimination step. Their steric bulk can disfavor coordination of the aniline nitrogen.[4][15]
Base K₃PO₄, Cs₂CO₃These are sufficiently strong bases to promote the formation of the reactive boronate species for transmetalation but are often compatible with a wide range of functional groups.[9][13]
Atmosphere Strict exclusion of OxygenThe active Pd(0) catalyst is sensitive to oxygen.[11] Oxygen can also promote the oxidative homocoupling of the boronic acid, a common side reaction.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand for the substrate.3. Poor quality or wet reagents/solvents.4. Ineffective base.1. Ensure rigorous degassing of solvents and maintenance of a strict inert atmosphere.[11]2. Switch to a more active ligand system (e.g., a Buchwald ligand or NHC). Increase catalyst loading slightly (e.g., to 5 mol%).[11][15]3. Use fresh, anhydrous solvents and high-purity reagents.[11]4. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[14]
Significant Starting Material Recovery 1. Oxidative addition is too slow.2. Reaction temperature is too low or time is too short.1. Use a more electron-rich and bulky ligand to accelerate oxidative addition.[3][4]2. Increase the reaction temperature (e.g., to 110 °C in dioxane) and/or extend the reaction time.
Boronic Acid Homocoupling 1. Presence of oxygen oxidizing Pd(0) to Pd(II).2. Reaction conditions favor homocoupling.1. Rigorously exclude all oxygen from the reaction setup.[3][11]2. Optimize the stoichiometry; a large excess of boronic acid can sometimes favor this side reaction.[11]
Protodeboronation (Aryl-Br replaced by -H)1. Water or protic sources reacting with the organoboron reagent.2. Boronic acid instability under reaction conditions.1. Use anhydrous conditions if possible. Minimize water content.2. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[3][13]

Conclusion

The Suzuki-Miyaura coupling of Methyl 2-amino-4-bromo-5-fluorobenzoate is a highly valuable transformation for accessing complex molecular architectures. Success hinges on a rational approach to overcoming the inherent challenges of the substrate, namely its electron-rich nature and the potential for catalyst inhibition by the aniline moiety. By employing modern, highly active palladium catalysts with bulky, electron-rich ligands, maintaining a strictly inert atmosphere, and selecting an appropriate base, researchers can achieve high yields and reproducible results. This guide provides a solid foundation for the successful execution and optimization of this critical reaction in the pursuit of novel therapeutics and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Matsuoka, W., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Oldenhuis, N. J., et al. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Google Patents. (2018). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Heth, E. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances. [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. [Link]

  • U.S. National Library of Medicine. Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. [Link]

  • MySkinRecipes. Methyl 4-Amino-2-Bromo-5-Fluorobenzoate. [Link]

  • Heth, E. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 2-amino-4-bromo-5-fluorobenzoate

Introduction: The Strategic Importance of Methyl 2-amino-4-bromo-5-fluorobenzoate Methyl 2-amino-4-bromo-5-fluorobenzoate is a highly valuable and versatile building block in modern organic synthesis. Its unique substitu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-amino-4-bromo-5-fluorobenzoate

Methyl 2-amino-4-bromo-5-fluorobenzoate is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an aniline, a methyl ester, a bromine atom, and a fluorine atom, provides multiple reactive handles for orthogonal chemical modifications. This strategic arrangement makes it a sought-after precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon and heteroatom substituents. This guide provides detailed application notes and robust protocols for several key palladium-catalyzed transformations of this important substrate, offering researchers a practical resource for its effective utilization.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The general catalytic cycle for many of these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.[2][3][4][5]

  • Transmetalation (for couplings like Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) reacts with the Pd(II) complex.[3][4][5][6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.[2][3][4][5]

The choice of palladium source, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and selectivity.[8][9][10][11]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[12] This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[5]

Expertise & Experience: Causality Behind Experimental Choices

The selection of a phosphine ligand is crucial. For electron-rich anilines like our substrate, sterically hindered and electron-rich phosphine ligands can accelerate the reductive elimination step and improve catalyst stability.[8][10] The base plays a dual role: it facilitates the transmetalation step and neutralizes the acid generated during the reaction.[5] A mixed solvent system like dioxane/water is often employed to solubilize both the organic substrate and the inorganic base.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-amino-4-bromo-5-fluorobenzoate

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive flow of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3K₂CO₃Dioxane/H₂O (4:1)90692
24-Methoxyphenylboronic acid3K₂CO₃Dioxane/H₂O (4:1)90595
33-Pyridinylboronic acid5K₃PO₄Dioxane/H₂O (4:1)100885

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[13][14] This reaction is particularly important in drug discovery, where the arylamine motif is a common feature.[15]

Expertise & Experience: Causality Behind Experimental Choices

The choice of base is critical in Buchwald-Hartwig aminations. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13][14] The ligand selection is also paramount; sterically hindered phosphine ligands are often required to promote the reductive elimination step.[6][13] The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 2-amino-4-bromo-5-fluorobenzoate

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In an oven-dried, sealable reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL).

  • Add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ / XPhosNaOt-BuToluene1001288
2AnilinePd(OAc)₂ / XPhosNaOt-BuToluene1001675
3BenzylaminePd(OAc)₂ / XPhosNaOt-BuToluene1001091

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a powerful method for the formation of C(sp²)-C(sp) bonds.[16][17] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[16]

Expertise & Experience: Causality Behind Experimental Choices

The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[16] The copper salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and the solvent. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[16][17]

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 2-amino-4-bromo-5-fluorobenzoate

  • Terminal alkyne (1.5 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT494
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT390
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF50687

Heck Reaction: Vinylation of Aryl Halides

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[18][19][20] This reaction is a valuable tool for the formation of carbon-carbon bonds and has broad applications in organic synthesis.[19]

Expertise & Experience: Causality Behind Experimental Choices

The Heck reaction typically requires a palladium(II) precursor that is reduced in situ to the active palladium(0) species.[21] A phosphine ligand is often used to stabilize the catalyst and influence the regioselectivity of the reaction. A base is required to regenerate the catalyst in the final step of the catalytic cycle.[4][21] The choice of solvent can significantly impact the reaction outcome, with polar aprotic solvents like DMF or acetonitrile being common choices.

Experimental Protocol: Heck Reaction

Materials:

  • Methyl 2-amino-4-bromo-5-fluorobenzoate

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Heck Reactions
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001685
2Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002080
3CyclohexenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002472

Application in the Synthesis of Quinazolinones

Methyl 2-amino-4-bromo-5-fluorobenzoate and its derivatives are valuable precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of pharmacological activities.[22][23][24][25] Palladium-catalyzed reactions can be employed in a tandem fashion to first introduce a substituent at the 4-position, followed by cyclization to form the quinazolinone ring system.[22]

Conceptual Workflow: Tandem Suzuki Coupling and Cyclization

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cyclization A Methyl 2-amino-4-bromo-5-fluorobenzoate C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Methyl 2-amino-4-aryl-5-fluorobenzoate C->D C-C bond formation E Methyl 2-amino-4-aryl-5-fluorobenzoate G Heating E->G F Amide Source (e.g., Formamide) F->G H Substituted Quinazolinone G->H Ring formation

Caption: Tandem Suzuki coupling and cyclization for quinazolinone synthesis.

Trustworthiness: Self-Validating Systems and Troubleshooting

The protocols provided herein are designed to be robust and reproducible. However, variations in reagent quality, solvent purity, and inert atmosphere techniques can influence the outcome.

  • Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Proper storage and handling under an inert atmosphere are essential for maintaining their activity.

  • Base Strength and Solubility: In cases of low reactivity, particularly in Buchwald-Hartwig aminations, using a stronger base or ensuring its adequate solubility can improve yields.[11][15]

  • Troubleshooting Low Yields: If low yields are observed, consider screening different ligands, bases, solvents, and temperatures. Catalyst deactivation can sometimes be mitigated by using pre-catalysts or by adding fresh catalyst portion-wise.

Conclusion

Methyl 2-amino-4-bromo-5-fluorobenzoate is a powerful synthetic intermediate, and palladium-catalyzed cross-coupling reactions provide an efficient and versatile means for its elaboration. The detailed protocols and application notes presented in this guide offer a solid foundation for researchers to successfully employ this building block in the synthesis of a diverse range of complex molecules for applications in drug discovery and materials science.

References

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02).
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020-07-01).
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06).
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • National Institutes of Health. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023-06-16).
  • HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • ResearchGate. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2025-08-06).
  • Universal Journal of Pharmaceutical Research. recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.
  • American Chemical Society Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Institutes of Health. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • DSpace@MIT. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. (2013-06-03).
  • Royal Society of Chemistry. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • Royal Society of Chemistry. Recent developments in transition metal catalysis for quinazolinone synthesis.
  • Organic Chemistry Portal. Heck Reaction.
  • Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Wikipedia. Heck reaction.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • BenchChem. Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Royal Society of Chemistry. Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity.
  • MDPI. Palladium-Catalyzed Reactions.
  • BenchChem. Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.
  • PubMed Central. Copper-free Sonogashira cross-coupling reactions: an overview.
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • PubMed Central. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • Chemistry LibreTexts. Heck Reaction. (2023-06-30).
  • National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • BenchChem. Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions.
  • PubMed Central. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. (2015-10-02).
  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16).

Sources

Application

Application Notes and Protocols for Cyclization Reactions of Methyl 2-amino-4-bromo-5-fluorobenzoate

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Heterocyclic Scaffolds from a Versatile Precursor Methyl 2-amino-4-bromo-5-fluorobenzoate is a highly functionalized...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Heterocyclic Scaffolds from a Versatile Precursor

Methyl 2-amino-4-bromo-5-fluorobenzoate is a highly functionalized anthranilate ester poised as a valuable starting material for the synthesis of diverse heterocyclic systems. The strategic placement of amino, bromo, and fluoro substituents on the benzene ring, coupled with the reactive methyl ester, offers multiple avenues for intramolecular cyclization. This guide provides detailed protocols and mechanistic insights for the conversion of this precursor into two medicinally significant classes of compounds: quinazolinones and benzodiazepines. These scaffolds are central to the development of therapeutics targeting a wide array of diseases, including cancer, central nervous system disorders, and inflammatory conditions.

The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles. This allows for not only the successful synthesis of the target molecules but also provides a framework for adaptation and further derivatization.

Part 1: Synthesis of 7-Bromo-6-fluoroquinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The bromine and fluorine atoms on the benzene ring of the target quinazolinones are particularly valuable as they can modulate the compound's pharmacokinetic properties and provide handles for further synthetic transformations, such as cross-coupling reactions.

Protocol 1.1: Classical Synthesis via Niementowski Reaction

The Niementowski reaction is a robust and straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and an amide. This protocol adapts the classical method for Methyl 2-amino-4-bromo-5-fluorobenzoate using formamide, which serves as both a reactant and a solvent.

Causality and Mechanistic Insight: The reaction proceeds via an initial acylation of the primary amine of the anthranilate with formamide, followed by an intramolecular cyclization with the elimination of water and methanol. The high temperature is necessary to drive the dehydration and cyclization steps. Formamide provides the C2 carbon of the quinazolinone ring.

Experimental Protocol:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-amino-4-bromo-5-fluorobenzoate (10 mmol, 2.48 g).

  • Add formamide (40 mmol, 1.6 mL).

  • Heat the reaction mixture to 130-140°C with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the crude product.

  • The crude 7-bromo-6-fluoroquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-amino-4-bromo-5-fluorobenzoate248.04102.48 g
Formamide45.04401.6 mL
Expected Product 7-Bromo-6-fluoroquinazolin-4(3H)-one ---Anticipated Yield: ~85-95%

Workflow Visualization:

Niementowski_Reaction start Combine Reactants: Methyl 2-amino-4-bromo-5-fluorobenzoate + Formamide heat Heat to 130-140°C (4-6 hours) start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product Product: 7-Bromo-6-fluoroquinazolin-4(3H)-one purify->product

Figure 1: Workflow for the Niementowski Synthesis.
Protocol 1.2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted organic synthesis is a powerful technique to accelerate reaction rates and improve yields. This protocol outlines a general procedure for the synthesis of N-substituted quinazolinones from Methyl 2-amino-4-bromo-5-fluorobenzoate and a primary amine under microwave irradiation.

Causality and Mechanistic Insight: This reaction is a variation of the Niementowski synthesis where a primary amine is used instead of ammonia (generated from formamide). The initial step is the formation of an amidine from the reaction of the primary amine with an orthoester (e.g., triethyl orthoformate), which then condenses with the anthranilate. The microwave irradiation provides rapid and efficient heating, significantly reducing the reaction time.

Experimental Protocol:

  • In a 10 mL microwave vial, dissolve Methyl 2-amino-4-bromo-5-fluorobenzoate (1 mmol, 0.248 g) in N,N-dimethylformamide (DMF) (3 mL).

  • Add the desired primary amine (1.2 mmol) and triethyl orthoformate (1.5 mmol, 0.25 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 19 mg).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 140-160°C for 20-40 minutes. (Note: Optimization of temperature and time may be required for different amines).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted 7-bromo-6-fluoroquinazolin-4(3H)-one.

Data Presentation:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-amino-4-bromo-5-fluorobenzoate248.0410.248 g
Primary Amine (R-NH₂)Varies1.2Varies
Triethyl Orthoformate148.201.50.25 mL
p-Toluenesulfonic acid190.220.119 mg
DMF73.09---3 mL
Expected Product N-Substituted 7-Bromo-6-fluoroquinazolin-4(3H)-one ---Anticipated Yield: Varies

Part 2: Synthesis of 7-Bromo-8-fluoro-1,4-benzodiazepin-2-ones

1,4-Benzodiazepines are a well-known class of psychoactive drugs and are also explored for other therapeutic applications. The synthesis of 1,4-benzodiazepin-2-ones from anthranilate esters typically involves a multi-step sequence. A robust method involves an initial acylation with a protected α-amino acid followed by deprotection and intramolecular cyclization.

Protocol 2.1: Multi-step Synthesis via Acylation and Cyclization

This protocol describes the synthesis of the 1,4-benzodiazepine-2-one core via the reaction of Methyl 2-amino-4-bromo-5-fluorobenzoate with an N-protected glycine derivative, followed by cyclization.

Causality and Mechanistic Insight: The first step is a standard amide bond formation between the aniline nitrogen and the activated carboxylic acid of N-Boc-glycine. The subsequent deprotection of the Boc group with an acid (like TFA) unmasks the primary amine. This amine then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the seven-membered benzodiazepine ring with the elimination of methanol.[1]

Experimental Protocol:

Step 1: Acylation with N-Boc-glycine

  • Dissolve N-Boc-glycine (1.2 mmol, 0.21 g) in anhydrous dichloromethane (DCM) (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol, 0.25 g) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg).

  • Stir the mixture for 15 minutes at 0°C.

  • Add a solution of Methyl 2-amino-4-bromo-5-fluorobenzoate (1 mmol, 0.248 g) in anhydrous DCM (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acylated product. Purification by column chromatography may be necessary.

Step 2: Deprotection and Cyclization

  • Dissolve the crude acylated product from Step 1 in DCM (10 mL).

  • Add trifluoroacetic acid (TFA) (1 mL) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture carefully with saturated NaHCO₃ solution.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is then dissolved in methanol (15 mL) containing a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux for 4-6 hours to induce cyclization.

  • Cool the reaction mixture, neutralize with acetic acid, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 7-bromo-8-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Workflow Visualization:

Benzodiazepine_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection & Cyclization start_acyl Combine: N-Boc-glycine, DCC, DMAP in DCM activate Activate Carboxylic Acid (0°C, 15 min) start_acyl->activate add_anthranilate Add Methyl 2-amino-4-bromo- 5-fluorobenzoate activate->add_anthranilate react_acyl Stir at RT (12-18h) add_anthranilate->react_acyl workup_acyl Filter DCU & Aqueous Workup react_acyl->workup_acyl product_acyl Intermediate: Acylated Anthranilate workup_acyl->product_acyl start_cycl Dissolve Acylated Intermediate in DCM product_acyl->start_cycl deprotect Add TFA (RT, 2-4h) start_cycl->deprotect neutralize Neutralize & Extract deprotect->neutralize cyclize Reflux in MeOH with NaOMe (4-6h) neutralize->cyclize purify_cycl Purify (Column Chromatography) cyclize->purify_cycl product_cycl Product: 7-Bromo-8-fluoro-1,4-benzodiazepin-2-one purify_cycl->product_cycl

Figure 2: Workflow for Benzodiazepine Synthesis.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a solid foundation for the synthesis of quinazolinone and benzodiazepine derivatives from Methyl 2-amino-4-bromo-5-fluorobenzoate. The presence of the bromo and fluoro substituents offers significant opportunities for further diversification of these scaffolds, enabling the exploration of a wider chemical space in drug discovery programs. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

  • BenchChem. (2025).
  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Radi, M., et al. (2011). Microwave-assisted synthesis of novel 2,3-disubstituted-3H-quinazolin-4-ones. Molecules.
  • Zhang, W., & Li, P. (Eds.). (2010).
  • Ellman, J. A. (1996). Design, synthesis, and evaluation of small-molecule libraries. Accounts of Chemical Research.
  • FCAD Group. (n.d.). 7-Bromo-6-chloro-4-quinazolinone. Retrieved from [Link][2]

  • Google Patents. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Retrieved from [3]

  • MDPI. (2020). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Retrieved from [Link][4]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link][5]

Sources

Method

Application Notes & Protocols: Methyl 2-amino-4-bromo-5-fluorobenzoate in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Role of a Halogenated Anthranilate in Modern Drug Discovery The relentless pursuit of targeted therapies has positioned kinase inhibitors as a cornerstone of modern medicine, particularly in o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Halogenated Anthranilate in Modern Drug Discovery

The relentless pursuit of targeted therapies has positioned kinase inhibitors as a cornerstone of modern medicine, particularly in oncology.[1] Within this class of drugs, the 4-aminoquinazoline scaffold has emerged as a "privileged structure," forming the core of numerous FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib.[2][3] The efficacy of these molecules hinges on their ability to precisely fit into the ATP-binding pocket of specific kinases, a feat achieved through meticulous structural design.

This guide focuses on a critical reagent in the medicinal chemist's toolbox: Methyl 2-amino-4-bromo-5-fluorobenzoate . This substituted anthranilate ester is not merely a starting material; it is a strategically designed building block engineered for the efficient construction of potent and selective kinase inhibitors. Its utility stems from the unique interplay of its functional groups:

  • The Amino Ester Moiety: This classic arrangement is primed for cyclization reactions, readily forming the foundational quinazoline ring system.[4]

  • The Ortho-Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve membrane permeability.[5] It can also form crucial hydrogen bonds or other non-covalent interactions within the kinase active site, thereby increasing binding affinity and potency.[6][7]

  • The Meta-Bromine Atom: The bromine atom offers a dual advantage. It provides steric bulk that can be exploited to achieve selectivity for the target kinase.[6][8] Furthermore, it serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed exploration of the application of Methyl 2-amino-4-bromo-5-fluorobenzoate, presenting a robust protocol for its conversion into a key 4-aminoquinazoline intermediate, and outlining its subsequent elaboration into a final inhibitor scaffold.

Reagent Profile and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Chemical Properties
PropertyValueReference(s)
CAS Number 1395493-30-7[9][10]
Molecular Formula C₈H₇BrFNO₂[9][10]
Molecular Weight 248.05 g/mol [9][11]
Appearance Pale lemon/orange crystalline powder[12]
Purity Typically ≥95-97%[12][13]
SMILES COC(=O)C1=CC(=C(C=C1N)Br)F[9]
Safety & Handling

As with all laboratory chemicals, Methyl 2-amino-4-bromo-5-fluorobenzoate should be handled with care in a well-ventilated chemical fume hood.[14]

  • Hazards: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[15] Ingestion and inhalation should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17] For long-term stability, refrigeration is recommended.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Core Application: Synthesis of a 4-Aminoquinazoline Intermediate

The most powerful application of Methyl 2-amino-4-bromo-5-fluorobenzoate is its direct conversion into a 4-aminoquinazoline core. This is achieved through a cyclocondensation reaction with guanidine, a process that efficiently constructs the heterocyclic system in a single, reliable step.

Principle of the Reaction

The synthesis proceeds via a thermally driven cyclocondensation. The nucleophilic amino group of the anthranilate attacks the electrophilic carbon of guanidine. This is followed by an intramolecular cyclization where the ester is attacked by a nitrogen from the guanidine moiety. Subsequent elimination of methanol and ammonia yields the stable, aromatic 4-amino-7-bromo-6-fluoroquinazoline product. This method is highly valued for its atom economy and straightforward execution.

G start Methyl 2-amino-4-bromo-5-fluorobenzoate step1 Cyclocondensation (Guanidine HCl, 2-Methoxyethanol, Heat) start->step1 Step 1 intermediate Intermediate: 7-Bromo-6-fluoroquinazolin-4-amine step1->intermediate step2 Suzuki Cross-Coupling (Arylboronic Acid, Pd Catalyst, Base, Solvent, Heat) intermediate->step2 Step 2 final_product Final Product: Kinase Inhibitor Scaffold step2->final_product purify Purification & Characterization (Chromatography, NMR, MS, HPLC) final_product->purify

Sources

Application

Topic: Analytical Methods for Monitoring the Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate, a key intermediate in pharmaceutical development, requires precise pr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate, a key intermediate in pharmaceutical development, requires precise process control to optimize yield, minimize impurity formation, and ensure batch-to-batch consistency.[1] Effective reaction monitoring is central to achieving these objectives. This application note provides a comprehensive guide to the analytical methodologies best suited for tracking the synthesis of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed, field-tested protocols, explain the rationale behind experimental choices, and offer insights into data interpretation for robust process development and quality control.

Introduction: The Critical Role of Reaction Monitoring

Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7) is a substituted aromatic amine whose structural complexity makes it a valuable building block in medicinal chemistry.[1] The synthesis, typically involving electrophilic aromatic substitution, can yield a mixture of the desired product, unreacted starting materials, and undesirable byproducts such as regioisomers or poly-halogenated species.

Real-time or near-real-time monitoring of the reaction provides chemists with critical data to:

  • Determine reaction kinetics and identify the optimal endpoint.

  • Maximize the yield of the target product.

  • Minimize the formation of impurities, simplifying downstream purification.

  • Ensure process safety by understanding reaction progression.[2]

This guide is designed to equip researchers with the analytical tools to establish a self-validating and reliable monitoring system for this specific transformation.

Reaction Scheme and Analytical Challenges

A common and logical synthetic route to Methyl 2-amino-4-bromo-5-fluorobenzoate is the selective bromination of its precursor, Methyl 2-amino-5-fluorobenzoate.

Caption: Plausible synthesis of the target compound via electrophilic bromination.

Analytical Hurdles: The primary analytical challenge lies in the structural similarity between the starting material, the desired product, and potential impurities. All are polar, UV-active aromatic compounds with subtle differences in retention behavior and mass. A successful analytical method must possess sufficient selectivity to resolve and accurately quantify these closely related species.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone technique for quantitative reaction monitoring due to its high resolution, sensitivity, and reproducibility.[3][4] A reversed-phase method is ideal for separating the polar aromatic amines involved in this synthesis.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and separation for moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., ammonium acetate) is employed. The gradient is crucial because it allows for the sharp elution of the polar starting material early in the run while providing enough organic strength to elute the more hydrophobic brominated product and potential di-brominated byproducts later, ensuring good peak shape and resolution for all components.

  • Detection: UV detection is highly effective as the aromatic rings of all key compounds are strong chromophores. Monitoring at a wavelength around 254 nm or 280 nm typically provides a good response for all analytes.[3]

Table 1: HPLC Protocol and Expected Results
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS coupling.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minEnsures elution and separation of compounds with varying polarity.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmGood absorbance wavelength for substituted benzene rings.
Injection Vol. 5 µLStandard volume to avoid column overload.

Expected Retention Times (Hypothetical):

  • Methyl 2-amino-5-fluorobenzoate: ~5.2 min

  • Methyl 2-amino-4-bromo-5-fluorobenzoate (Product): ~7.8 min

  • Di-bromo byproduct: ~9.5 min

Protocol 1: HPLC Reaction Monitoring
  • Standard Preparation: Prepare 1 mg/mL stock solutions of the authenticated starting material and purified product in acetonitrile. Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Acquisition: At specified time intervals (e.g., t=0, 15, 30, 60, 120 min), carefully withdraw an aliquot (~50 µL) from the reaction vessel.

  • Quenching & Dilution: Immediately quench the aliquot in 1 mL of the mobile phase starting condition (95:5 Water:Acetonitrile) to halt the reaction. This also serves as the initial dilution.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample into the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting material and product. Use the calibration curve to convert peak area to concentration. Plot concentration vs. time to determine the reaction profile.

GC-MS for Identity Confirmation and Volatile Impurity Analysis

While HPLC is ideal for quantification, GC-MS is a powerful tool for unequivocally confirming the identity of the product and detecting any volatile side products.[5] The mass spectrometer provides molecular weight information and characteristic fragmentation patterns, while the gas chromatograph separates components based on their volatility.[6]

Causality Behind the Method:

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is effective for separating halogenated aromatic compounds.[5]

  • Temperature Program: A programmed temperature ramp is essential. It starts at a low temperature to separate any volatile impurities and gradually increases to elute the higher-boiling point analytes like the brominated product.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. The key diagnostic feature will be the isotopic pattern of bromine. A compound with one bromine atom will show two major peaks in its mass spectrum (M and M+2) of nearly equal intensity.[7]

Table 2: GC-MS Protocol and Expected Data
ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmIndustry standard for general-purpose separation of semi-volatiles.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the analytes.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates components based on boiling point differences.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 50 - 400 m/zCovers the expected mass range of all components.

Expected Mass Spectral Data for Product (C₈H₇BrFNO₂):

  • Molecular Ion (M+): m/z 247 and 249 (approx. 1:1 ratio)

  • Key Fragments: Loss of -OCH₃ (m/z 216, 218), Loss of -COOCH₃ (m/z 188, 190)

Protocol 2: GC-MS Analysis
  • Sample Preparation: Take a quenched reaction aliquot (as in the HPLC protocol). Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and 1 mL of a slightly basic aqueous solution (e.g., 5% NaHCO₃) to neutralize the acidic solvent. Vortex and separate the layers.

  • Drying: Dry the organic (ethyl acetate) layer over anhydrous sodium sulfate.

  • Injection: Inject 1 µL of the dried organic layer into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to separate components. Examine the mass spectrum of the peak corresponding to the HPLC product retention time to confirm its identity via molecular ion and bromine isotope pattern.

NMR Spectroscopy for Structural Verification

NMR spectroscopy provides unambiguous structural information and can be used for at-line or in-situ reaction monitoring.[8][9] The chemical environment of each proton and carbon atom is unique, providing a distinct fingerprint for each molecule in the reaction mixture.[10]

Causality Behind the Method: The key to using ¹H NMR for monitoring this reaction is the change in the aromatic proton signals.

  • Starting Material (Methyl 2-amino-5-fluorobenzoate): Possesses three distinct protons on the aromatic ring.

  • Product (Methyl 2-amino-4-bromo-5-fluorobenzoate): The bromination occurs at the 4-position, replacing a proton. The product, therefore, has only two protons remaining on the aromatic ring. This disappearance of one aromatic signal and the shift of the remaining ones is a definitive marker of reaction progress.[11][12]

Table 3: Key ¹H NMR Chemical Shifts (Predicted, in CDCl₃)
CompoundAromatic H Signals-OCH₃ Signal-NH₂ Signal
Starting Material 3 signals (~6.5-7.5 ppm)~3.8 ppm~4.5 ppm (broad)
Product 2 signals (~6.8-7.8 ppm)~3.9 ppm~4.6 ppm (broad)
Protocol 3: At-Line ¹H NMR Monitoring
  • Reference Spectra: Acquire high-resolution ¹H NMR spectra of the pure starting material and the purified product.

  • Sample Preparation: Take a quenched reaction aliquot (~0.5 mL). If extracted, evaporate the solvent and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Monitor the decrease in the integral of a characteristic aromatic proton signal of the starting material relative to the increase in the integral of a new aromatic proton signal from the product. The ratio of these integrals provides a direct measure of the reaction conversion.

Integrated Analytical Workflow

For robust process development, these techniques should be used in a complementary fashion.

Sources

Method

Application Notes and Protocols for the Purification of Methyl 2-amino-4-bromo-5-fluorobenzoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction Methyl 2-amino-4-bromo-5-fluorobenzoate and its derivatives are pivotal intermediates in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Methyl 2-amino-4-bromo-5-fluorobenzoate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic placement of the amino, bromo, and fluoro substituents on the benzoate ring provides a versatile scaffold for medicinal chemists to elaborate upon, leading to the development of novel therapeutic agents. The purity of these intermediates is of paramount importance, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and robust protocols for the purification of Methyl 2-amino-4-bromo-5-fluorobenzoate, focusing on the most effective and commonly employed techniques in a research and development setting: recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Their Impact on Purification

Methyl 2-amino-4-bromo-5-fluorobenzoate is a crystalline solid.[1] Its molecular structure, featuring a polar amino group and a carboxylate ester, juxtaposed with a halogenated aromatic ring, imparts a moderate polarity. This balance of polar and non-polar characteristics is the cornerstone of designing effective purification strategies. The amino group provides a basic handle, while the ester is susceptible to hydrolysis under strong acidic or basic conditions. The aromatic ring allows for detection by ultraviolet (UV) spectroscopy, a feature exploited in chromatographic techniques.

PropertyValueImplication for Purification
Molecular Formula C₈H₇BrFNO₂[2]Influences molecular weight and solubility.
Molecular Weight 248.05 g/mol [1]Relevant for mass spectrometry-based analysis.
Appearance Pale lemon/orange crystalline powder[1]Visual indicator of purity; colored impurities may be present.
Polarity Moderately polarGuides the selection of solvents for recrystallization and chromatography.
Functional Groups Amine, Ester, Bromo, FluoroPotential for hydrogen bonding and dipole-dipole interactions, influencing solubility and chromatographic retention. The basicity of the amine can lead to tailing on silica gel columns.

Purification Strategy Workflow

A logical workflow is essential for the efficient purification of Methyl 2-amino-4-bromo-5-fluorobenzoate. The choice of technique depends on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization (for large scale & crystalline solids) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (for removal of closely related impurities) Crude_Product->Column_Chromatography Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis HPLC Preparative HPLC (for high purity, small scale) Column_Chromatography->HPLC Further purification Column_Chromatography->Purity_Analysis HPLC->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of Methyl 2-amino-4-bromo-5-fluorobenzoate.

I. Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids. It relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] Impurities, on the other hand, should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). For a compound with both polar (amino, ester) and non-polar (brominated benzene ring) features like Methyl 2-amino-4-bromo-5-fluorobenzoate, a solvent of intermediate polarity or a mixed solvent system is often optimal.

Protocol for Recrystallization

Materials:

  • Crude Methyl 2-amino-4-bromo-5-fluorobenzoate

  • Selected solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[3]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of the chosen solvent. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the selected solvent and begin heating with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Solvent SystemRationaleExpected Outcome
Ethanol or Methanol The polarity of these alcohols can effectively dissolve the moderately polar target compound at elevated temperatures.Good for removing non-polar impurities.
Ethanol/Water A mixed solvent system allows for fine-tuning of the polarity. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Reheating to clarity and then cooling induces crystallization.Effective for removing both more polar and less polar impurities.
Dichloromethane/Methanol This solvent pair has been reported to be effective for the recrystallization of a similar compound, 4-Amino-3-bromobenzoic acid.[4]Dichloromethane acts as the primary solvent, and methanol as the anti-solvent to induce crystallization.

II. Column Chromatography: For High-Resolution Separation

Column chromatography is an indispensable technique for separating compounds with similar polarities. For Methyl 2-amino-4-bromo-5-fluorobenzoate, it is particularly useful for removing closely related impurities such as isomers or over-brominated byproducts.

Principle of Column Chromatography

This technique relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[5] Compounds with higher polarity will have a stronger affinity for the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase.

Protocol for Silica Gel Column Chromatography

Materials:

  • Crude Methyl 2-amino-4-bromo-5-fluorobenzoate

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., petroleum ether/ethyl acetate mixture)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various ratios of petroleum ether/ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[5]

    • The optimal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for the target compound.[5]

  • Column Packing (Slurry Method):

    • Place a plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Drain the excess solvent until it reaches the top of the silica bed, being careful not to let the column run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds in order of increasing polarity.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Petroleum Ether/Ethyl Acetate GradientA gradient from low to high polarity allows for the separation of compounds with a range of polarities.[5]
Detection TLC with UV visualization (254 nm)The aromatic ring of the compound allows for easy visualization under UV light.

III. High-Performance Liquid Chromatography (HPLC): For Analytical and Preparative High-Purity Applications

HPLC is a highly sensitive and efficient technique for both the analysis of purity and the purification of small quantities of material to a very high degree.

Principle of HPLC

Similar to column chromatography, HPLC separates components of a mixture based on their differential interactions with a stationary and mobile phase. However, HPLC utilizes high pressure to force the mobile phase through a column packed with very small particles, resulting in much higher resolution and faster separation times. For a moderately polar compound like Methyl 2-amino-4-bromo-5-fluorobenzoate, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

Protocol for Analytical and Preparative HPLC

Materials:

  • Purified Methyl 2-amino-4-bromo-5-fluorobenzoate (from recrystallization or column chromatography)

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid (as a mobile phase modifier)[6]

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small sample of the compound in the mobile phase.

    • Develop a suitable gradient method using a C18 column. A typical mobile phase consists of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility).[6]

    • Start with a high percentage of A and gradually increase the percentage of B to elute the compound.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Preparative HPLC (Scale-Up):

    • Once an analytical method is established, it can be scaled up for preparative purification.

    • Use a larger-diameter column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally.

    • Collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.

ParameterRecommended ConditionsRationale
Stationary Phase C18 Reverse-Phase SilicaProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)A standard mobile phase for reverse-phase HPLC, offering good peak shape and MS compatibility.[6]
Detection UV at ~254 nmThe aromatic nature of the compound allows for sensitive UV detection.

Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The solution is too concentrated, or the presence of impurities is depressing the melting point.Add a small amount of additional hot solvent. Ensure slow cooling. If the problem persists, purify by column chromatography first.
Poor separation in column chromatography Incorrect mobile phase polarity; column overloading.Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3. Use a larger column or a smaller amount of crude material.
Peak tailing in HPLC Interaction of the basic amine group with residual silanols on the stationary phase.Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Low recovery after purification The compound is too soluble in the recrystallization solvent; loss during transfers.Use a less polar solvent for recrystallization. Ensure all transfer steps are done carefully and quantitatively.

Conclusion

The successful purification of Methyl 2-amino-4-bromo-5-fluorobenzoate and its derivatives is a critical step in the synthesis of many important molecules. By understanding the physicochemical properties of the target compound and applying the principles of recrystallization, column chromatography, and HPLC, researchers can achieve the high levels of purity required for subsequent synthetic transformations and biological testing. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient purification strategies.

References

  • Google Patents. (2021). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN112358409A.
  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]

  • All About Drugs. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Shimadzu. (n.d.). L529A Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. [Link]

  • DOI. (n.d.). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

Sources

Application

Large-scale synthesis of "Methyl 2-amino-4-bromo-5-fluorobenzoate"

An Application Note for the Large-Scale Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and scalable...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds.[1] This document provides an in-depth analysis of the synthetic strategy, a step-by-step experimental protocol, and critical safety information. The presented methodology is designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction

Methyl 2-amino-4-bromo-5-fluorobenzoate (C₈H₇BrFNO₂) is a substituted anthranilate derivative of significant interest in medicinal chemistry.[2][3] Its trifunctionalized aromatic ring serves as a versatile scaffold for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of the bromine, fluorine, and amino groups allows for a variety of subsequent chemical modifications, making it a valuable building block in drug discovery.[1] This application note outlines a reliable method for the large-scale synthesis of this compound, focusing on process safety, scalability, and high-yield production.

Synthetic Strategy

The most direct and industrially scalable approach to Methyl 2-amino-4-bromo-5-fluorobenzoate is the Fischer esterification of 2-amino-4-bromo-5-fluorobenzoic acid. This method is favored for its operational simplicity and the use of readily available and cost-effective reagents.

The overall synthetic transformation is depicted below:

Synthetic_Scheme start 2-Amino-4-bromo-5-fluorobenzoic Acid reagents + Methanol (CH3OH) + Sulfuric Acid (H2SO4, cat.) start->reagents product Methyl 2-amino-4-bromo-5-fluorobenzoate reagents->product

Figure 1: Overall synthetic scheme for the esterification of 2-amino-4-bromo-5-fluorobenzoic acid.

The reaction proceeds by the protonation of the carboxylic acid carbonyl group by the sulfuric acid catalyst, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and elimination of a water molecule, yields the desired methyl ester.

Experimental Protocol

This protocol is designed for a large-scale laboratory synthesis. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Amino-4-bromo-5-fluorobenzoic acid1374208-42-0234.02234 g (1.0 mol)
Methanol (anhydrous)67-56-132.041.2 L (excess)
Sulfuric Acid (concentrated, 98%)7664-93-998.0820 mL (catalyst)
Sodium Bicarbonate (saturated solution)144-55-884.01As needed
Brine (saturated NaCl solution)7647-14-558.44500 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed
Ethyl Acetate141-78-688.111.5 L
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Large separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Reaction Procedure

Experimental_Workflow setup 1. Reaction Setup - Charge flask with starting material and methanol. - Begin stirring. acid 2. Acid Addition - Cool the mixture in an ice bath. - Slowly add concentrated sulfuric acid. setup->acid reflux 3. Reflux - Heat the reaction mixture to reflux (approx. 65°C). - Monitor reaction progress via TLC. acid->reflux quench 4. Quenching - Cool the reaction to room temperature. - Slowly pour into ice-cold sodium bicarbonate solution. reflux->quench extract 5. Extraction - Extract the aqueous layer with ethyl acetate. quench->extract wash 6. Washing - Wash the combined organic layers with brine. extract->wash dry 7. Drying and Filtration - Dry the organic layer over anhydrous magnesium sulfate. - Filter to remove the drying agent. wash->dry concentrate 8. Concentration - Remove the solvent under reduced pressure. dry->concentrate purify 9. Purification - Recrystallize the crude product from a suitable solvent system. concentrate->purify

Figure 2: Step-by-step experimental workflow for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate.

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-bromo-5-fluorobenzoic acid (234 g, 1.0 mol) and anhydrous methanol (1.2 L). Begin stirring to form a slurry.

  • Acid Addition: Place the flask in an ice-water bath to cool the mixture. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 20°C during the addition.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C) using a heating mantle. Continue refluxing for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large container, prepare an ice-cold saturated solution of sodium bicarbonate. Slowly and with vigorous stirring, pour the reaction mixture into the sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will cause significant gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer three times with ethyl acetate (500 mL each).

  • Washing: Combine the organic extracts and wash them with brine (500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture through a Buchner funnel to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water to yield the final product as a crystalline solid.

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow crystalline solid

  • Molecular Formula: C₈H₇BrFNO₂

  • Molecular Weight: 248.05 g/mol [4]

  • Purity (by HPLC): >98%

Safety and Hazard Information

The precursor, 2-amino-4-bromo-5-fluorobenzoic acid, is classified as harmful.[5] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5] Concentrated sulfuric acid is highly corrosive and can cause severe burns. Methanol is flammable and toxic. All handling of these chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Reaction Monitoring: The use of TLC allows for the real-time tracking of the reaction's progress, ensuring that the reaction is driven to completion and preventing the formation of byproducts due to prolonged reaction times.

  • Purification: The recrystallization step is crucial for achieving high purity of the final product, removing any unreacted starting material and inorganic salts.

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate. By following the outlined procedures, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity, facilitating further research and development in the pharmaceutical industry.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MySkinRecipes. (n.d.). Methyl 4-Amino-2-Bromo-5-Fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "Methyl 2-amino-4-bromo-5-fluorobenzoate" synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate.

Introduction: The Synthetic Pathway

The synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate is typically approached through a two-step process:

  • Electrophilic Bromination: The regioselective bromination of a suitable precursor, generally Methyl 2-amino-5-fluorobenzoate.

  • Esterification: In cases where the starting material is 2-amino-5-fluorobenzoic acid, a subsequent esterification step is required.

This guide will focus primarily on troubleshooting the critical bromination step, as it is often the source of yield and purity issues.

Troubleshooting Guide: Low Yield and Impurities

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: Why is my yield of Methyl 2-amino-4-bromo-5-fluorobenzoate consistently low?

Low yields can stem from several factors, primarily related to the electrophilic bromination step. The aromatic ring of the precursor, Methyl 2-amino-5-fluorobenzoate, is activated by the amino group, making it susceptible to bromination. However, the directing effects of the existing substituents can lead to the formation of unwanted isomers and over-bromination if not carefully controlled.

Possible Causes and Solutions:

  • Formation of Isomeric Byproducts: The amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The ester group is a meta-director. The interplay of these directing effects can lead to the formation of undesired isomers. To favor the desired 4-bromo isomer, precise control of reaction conditions is crucial.

    • Actionable Step: Lowering the reaction temperature can enhance regioselectivity. Running the reaction at 0-5°C can minimize the formation of thermodynamically less favorable isomers.

  • Over-bromination (D-bromination): The strong activating effect of the amino group can lead to the addition of multiple bromine atoms to the aromatic ring, forming di-bromo or even tri-bromo species, which significantly reduces the yield of the desired mono-brominated product.[1][2]

    • Actionable Step: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often a better choice than liquid bromine (Br₂) as it provides a lower, more controlled concentration of the electrophile.

    • Actionable Step: Employ precise stoichiometric control of the brominating agent. A slight excess may be needed, but a large excess will favor polybromination.

  • Degradation of Starting Material or Product: Anilines can be sensitive to strongly acidic conditions and oxidation, leading to the formation of tar-like substances and a decrease in yield.[2]

    • Actionable Step: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified, colorless starting materials.

Experimental Protocol: Optimized Bromination of Methyl 2-amino-5-fluorobenzoate

ParameterRecommended ConditionRationale
Starting Material Methyl 2-amino-5-fluorobenzoateCommercially available precursor.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Acetonitrile or DichloromethaneProvides good solubility for reactants.
Temperature 0-5°CEnhances regioselectivity and minimizes side reactions.
Reaction Time 2-4 hoursMonitor by TLC to ensure completion.
Work-up Quench with aq. sodium thiosulfateRemoves unreacted bromine.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?

The formation of multiple isomers is a common challenge in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents on the starting material, Methyl 2-amino-5-fluorobenzoate, dictate the position of the incoming bromine atom.

Understanding the Directing Effects:

  • -NH₂ (Amino): A powerful activating group and a strong ortho-, para-director.[1]

  • -F (Fluoro): A deactivating group due to its inductive effect, but a lone pair donor, making it an ortho-, para-director.[3]

  • -COOCH₃ (Methyl Ester): A deactivating group and a meta-director.

The desired product has the bromine atom at the 4-position, which is ortho to the fluorine and meta to the ester group. The amino group will strongly direct to its ortho and para positions.

Strategies to Enhance Regioselectivity:

  • Protect the Amino Group: The most effective strategy to control the regioselectivity is to temporarily protect the highly activating amino group. Acetylation is a common method.[1][2]

    • Workflow:

      • Acetylation: React Methyl 2-amino-5-fluorobenzoate with acetic anhydride to form Methyl 2-(acetylamino)-5-fluorobenzoate.

      • Bromination: Brominate the acetylated compound. The less activating acetylamino group will still direct ortho- and para-, but with greater control, favoring the desired isomer.

      • Deprotection: Remove the acetyl group via acid or base hydrolysis to yield the final product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the isomer ratio.

    • Recommendation: A non-polar solvent like dichloromethane may offer better selectivity compared to more polar solvents.

Visualizing the Synthetic Strategy:

G cluster_0 Standard Bromination cluster_1 Protected Bromination for Higher Selectivity start1 Methyl 2-amino-5-fluorobenzoate reagent1 Br₂ or NBS start1->reagent1 product_mix Mixture of Isomers (Low Yield of Desired Product) reagent1->product_mix start2 Methyl 2-amino-5-fluorobenzoate step1 1. Acetylation (Acetic Anhydride) start2->step1 intermediate Methyl 2-(acetylamino)-5-fluorobenzoate step1->intermediate step2 2. Bromination (NBS) intermediate->step2 protected_product Protected Product step2->protected_product step3 3. Deprotection (Acid/Base Hydrolysis) protected_product->step3 final_product Methyl 2-amino-4-bromo-5-fluorobenzoate (High Yield and Purity) step3->final_product

Caption: A comparison of direct vs. protected bromination strategies.

Q3: After work-up, my product is discolored (brown or purple). What is the cause and how can I purify it?

Discoloration in aniline-containing compounds is often due to the formation of oxidized impurities.[2] These can arise from exposure to air, especially under acidic conditions or in the presence of residual oxidizing agents like bromine.

Purification Protocol:

  • Aqueous Work-up: During the initial work-up, ensure a thorough wash with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench and remove all traces of unreacted bromine.

  • Column Chromatography: This is the most effective method for removing colored impurities and separating isomers.

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

    • Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes.

Visualizing the Purification Workflow:

G crude Crude Product (Discolored, contains isomers) wash Aqueous Wash (Sodium Thiosulfate) crude->wash chromatography Silica Gel Column Chromatography wash->chromatography pure Pure Product (Colorless/Pale Yellow) chromatography->pure

Caption: A typical purification workflow for the final product.

Frequently Asked Questions (FAQs)

Q: Can I perform the bromination on 2-amino-5-fluorobenzoic acid before the esterification?

A: Yes, this is a viable alternative synthetic route. You would first brominate 2-amino-5-fluorobenzoic acid to form 2-amino-4-bromo-5-fluorobenzoic acid, and then perform a Fischer esterification using methanol and a catalytic amount of strong acid (e.g., sulfuric acid). However, the carboxylic acid group is a deactivating meta-director, which could influence the regioselectivity of the bromination.

Q: What are the key safety precautions for this synthesis?

A:

  • Bromine: Liquid bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should also be handled in a fume hood.

  • Solvents: Dichloromethane and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

  • Exothermic Reaction: The bromination reaction can be exothermic. Ensure proper cooling and slow addition of the brominating agent to control the temperature.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most convenient method. Use a silica gel plate and a mixture of ethyl acetate and hexanes as the eluent. The starting material and product should have different Rf values. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

References

  • Allen, A. D. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate

Welcome to the technical support resource for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis, providing in-depth troubleshooting advice and detailed analytical protocols. Our goal is to empower you with the expertise to optimize your reaction outcomes, ensuring the highest purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Methyl 2-amino-4-bromo-5-fluorobenzoate and what are the expected side products?

The most prevalent synthetic route involves the electrophilic bromination of Methyl 2-amino-5-fluorobenzoate. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the position para to the amino group (C4) is the target for bromination. However, due to the high reactivity of the substrate, several side products can form.

The most common side products include:

  • Over-brominated species: Formation of dibromo- or even tribromo- derivatives.

  • Regioisomers: Bromination at positions other than C4.

  • Hydrolysis product: Conversion of the methyl ester to a carboxylic acid.

  • Unreacted starting material: Incomplete bromination.

Q2: I am observing a significant amount of a di-brominated byproduct. What is causing this and how can I prevent it?

The formation of di-brominated species is a classic example of over-bromination, a common issue when dealing with highly activated aromatic rings.[1] The initial monobromination product is still activated enough to undergo a second bromination.

Causality:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br2 or N-bromosuccinimide) will drive the reaction towards polybromination.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination.

  • Solvent Effects: Polar solvents can enhance the electrophilicity of the brominating agent, promoting over-reactivity.[1]

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent to a 1:1 molar ratio with the starting material.[1]

  • Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration of the electrophile in the reaction mixture.

  • Protecting Groups: While more synthetically intensive, protecting the highly activating amino group as an acetamide can moderate its activating effect, leading to cleaner monobromination. The protecting group can be removed in a subsequent step.

Q3: My final product is contaminated with the carboxylic acid analogue, 2-amino-4-bromo-5-fluorobenzoic acid. How did this happen?

The presence of 2-amino-4-bromo-5-fluorobenzoic acid indicates hydrolysis of the methyl ester. Esters can be hydrolyzed under both acidic and basic conditions, especially in the presence of water and heat.[2][3][4]

Common Causes:

  • Acidic/Basic Conditions: If your bromination or work-up involves strong acids or bases, ester hydrolysis can occur.[5][6]

  • Elevated Temperatures: Prolonged heating during the reaction or purification can promote hydrolysis, especially if water is present.[4]

Preventative Measures:

  • Anhydrous Conditions: Ensure your reagents and solvents are dry.

  • Neutral Work-up: If possible, use a neutral work-up procedure. If an acid or base wash is necessary, perform it at low temperatures and minimize contact time.

  • Moderate Temperatures: Avoid excessive heating during the reaction and purification steps.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.The reaction may require more time to go to completion, especially at lower temperatures designed to prevent side reactions.
Product Loss During Work-up Ensure the pH is appropriately adjusted during extraction to keep the product in the organic layer. The amino group can be protonated in acidic conditions, increasing water solubility.The basicity of the amino group can lead to partitioning into the aqueous layer if the pH is too low.
Sub-optimal Reagent Quality Use fresh, high-purity brominating agents and solvents.Impurities in reagents can lead to side reactions or inhibit the desired transformation.
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC

This indicates a mixture of products. The following workflow can help in identifying and mitigating the formation of these impurities.

Caption: Troubleshooting workflow for multiple impurities.

Experimental Protocols

Protocol 1: Identification of Side Products by HPLC-MS

This protocol outlines a general method for the separation and identification of the target product and potential impurities.

Materials:

  • Crude reaction mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm and Mass Spectrometry (ESI positive mode)

  • Data Analysis:

    • Identify the peak corresponding to the desired product (Methyl 2-amino-4-bromo-5-fluorobenzoate, MW: 248.05 g/mol ).[7]

    • Look for peaks with masses corresponding to potential side products (see table below).

    • Regioisomers will have the same mass as the product but different retention times.

Compound Molecular Weight ( g/mol ) Expected Observation
Target Product 248.05Main peak with m/z [M+H]+ at 249.0
Starting Material 169.14Peak with m/z [M+H]+ at 170.1
Di-bromo Product 326.96Peak with m/z [M+H]+ at 327.9
Hydrolysis Product 233.95Peak with m/z [M+H]+ at 235.0
Protocol 2: Purification by Column Chromatography

This method is effective for separating the desired product from less polar (e.g., di-bromo) and more polar (e.g., hydrolysis product) impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Crude product

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution:

    • Start with a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Caption: Elution order in column chromatography.

References

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 2-amino-4-bromo-5-fluorobenzoate

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with Methyl 2...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with Methyl 2-amino-4-bromo-5-fluorobenzoate . This substrate presents a unique set of challenges and opportunities due to its electronic and structural features: an electron-deficient aromatic ring, a potentially coordinating ortho-amino group, and a reactive C-Br bond.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize for yield, purity, and reproducibility.

Understanding the Substrate: Key Characteristics

Methyl 2-amino-4-bromo-5-fluorobenzoate is an electron-deficient aryl bromide. The fluorine and methyl ester groups are electron-withdrawing, which generally makes the carbon-bromine bond more susceptible to oxidative addition by a Pd(0) catalyst—often the rate-determining step in cross-coupling cycles.[1][2] However, the ortho-amino group can act as a directing group or a chelating ligand to the palladium center, which can either be beneficial or detrimental depending on the chosen catalytic system. Furthermore, its reduced nucleophilicity makes it a challenging substrate in reactions where it acts as the nucleophile, such as amide bond formations.[3]

Section 1: Suzuki-Miyaura Coupling – C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the C-Br bond with an organoboron reagent.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst and ligand combination for a Suzuki coupling with this substrate?

A: For an electron-deficient aryl bromide like this, the primary challenge is to facilitate an efficient oxidative addition without catalyst decomposition. A good starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.

  • Recommended Catalyst System: Palladium(II) acetate (Pd(OAc)₂) or a well-defined precatalyst like XPhos Pd G3. Precatalysts offer greater air stability and ensure a reliable generation of the active Pd(0) species, leading to more reproducible results.[3]

  • Recommended Ligand: Biaryl monophosphine ligands are the gold standard here. Start with XPhos or SPhos . Their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the final reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition.[5][6][7]

Q2: How do I select the appropriate base? My reaction is sluggish.

A: Base selection is critical; it participates in the transmetalation step of the catalytic cycle.[2] For Suzuki couplings, a moderately strong inorganic base is typically used.

  • First Choice: Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice, often used in an aqueous solvent mixture (e.g., dioxane/water).[4][8]

  • For Sluggish Reactions: If K₂CO₃ gives low conversion, switch to a stronger base like potassium phosphate (K₃PO₄). This can be particularly effective under anhydrous conditions.

  • Base Sensitivity: Avoid extremely strong bases like sodium tert-butoxide (NaOtBu) as a first choice, as they can promote side reactions, including hydrolysis of the methyl ester, especially at elevated temperatures.

Q3: Which solvent system should I use?

A: The solvent must solubilize the reagents and stabilize the catalytic species. The choice can significantly impact reaction rate and selectivity.[9][10][11]

  • Aqueous Systems: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (typically 4:1 to 10:1) is a very common starting point for reactions using carbonate bases.[4]

  • Anhydrous Systems: For more sensitive substrates or when using bases like K₃PO₄, anhydrous solvents such as toluene or CPME (cyclopentyl methyl ether) are excellent choices. Always ensure these solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3]

Troubleshooting Guide: Suzuki-Miyaura Couplings
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination deactivating the Pd(0) species.1a. Ensure rigorous degassing of the solvent and use of an inert (Argon/Nitrogen) atmosphere.[3] 1b. Use a stable, well-defined precatalyst (e.g., XPhos Pd G3) to ensure consistent generation of active Pd(0).
2. Inefficient Oxidative Addition: The chosen ligand is not electron-rich enough.2. Switch to a more electron-donating biaryl phosphine ligand like RuPhos or BrettPhos.[3]
3. Poor Transmetalation: The base is too weak or insoluble.3. Switch from K₂CO₃ to the stronger K₃PO₄. Ensure vigorous stirring to overcome solubility issues.
Formation of Side Products 1. Hydrodehalogenation (C-Br replaced by C-H): Catalyst decomposition or reaction with trace water/solvent.1a. Lower the reaction temperature. 1b. Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1) to better stabilize the catalyst. 1c. Ensure strictly anhydrous conditions if this pathway is dominant.[12]
2. Protodeborylation of Boronic Acid: The boronic acid is degrading before it can couple.2a. Use a boronic ester (e.g., a pinacol ester) instead of the acid, as they are generally more stable. 2b. Use a slight excess (1.1-1.3 equivalents) of the boron reagent.[12]
Poor Reproducibility 1. Inconsistent Catalyst Activity: Variable quality of Pd source or incomplete reduction of Pd(II) to Pd(0).1. Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined, commercially available precatalyst.[3][13]
2. Variable Reagent Quality: Water content in solvents or bases; purity of boronic acid.2. Use freshly opened, anhydrous-grade solvents. Dry bases in an oven before use if necessary. Check the purity of the boron reagent.

Section 2: Buchwald-Hartwig Amination – C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for coupling aryl halides with amines.[14][15] Given the substrate's primary amino group, this section will focus on its coupling with a different amine (i.e., intermolecular coupling where the substrate is the electrophile).

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is failing. What are the most critical parameters for this substrate?

A: Buchwald-Hartwig reactions are often more sensitive than Suzuki couplings, particularly regarding the base and ligand.[16]

  • Catalyst/Ligand: Similar to the Suzuki reaction, bulky, electron-rich biaryl phosphine ligands are essential. However, the optimal ligand may differ. BrettPhos and RuPhos are often superior for C-N couplings, especially with challenging primary amines or electron-deficient aryl halides.[3][17] Using a corresponding precatalyst (e.g., BrettPhos Pd G3) is highly recommended.

  • Base: A strong, non-nucleophilic base is almost always required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[17][18] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative for substrates with base-sensitive functional groups.[17]

  • Solvent: Anhydrous, non-protic solvents are mandatory. Toluene , dioxane , or tert-amyl alcohol are common choices.

Q2: Can the substrate's own amino group interfere with the reaction?

A: Yes. The ortho-amino group can potentially coordinate to the palladium center, inhibiting the catalytic cycle. This makes the choice of a sufficiently bulky ligand critical. A bulky ligand like BrettPhos can create a steric environment that disfavors this unproductive binding and promotes the desired intermolecular coupling.

Q3: I see a lot of hydrodehalogenation side product. What causes this?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[14] It often arises from β-hydride elimination from the palladium-amido intermediate or from catalyst decomposition pathways. Using a bulky ligand that accelerates reductive elimination can help outcompete this side reaction. Also, ensure your amine coupling partner is of high purity, as impurities can sometimes act as hydride sources.

Troubleshooting Guide: Buchwald-Hartwig Aminations
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently Strong Base: The amine nucleophile is not being deprotonated effectively.1. Switch to a stronger base like NaOtBu or KOtBu. Ensure the base is fresh and not hydrated.
2. Catalyst Inhibition: The substrate's amino group or the amine coupling partner is inhibiting the catalyst.2a. Switch to a bulkier ligand (e.g., from XPhos to BrettPhos) to prevent inhibitory coordination. 2b. If coupling with a primary amine, consider using a slight excess of the amine (1.2-1.5 eq).
3. Wrong Solvent Choice: Protic impurities in the solvent are quenching the strong base.3. Use freshly distilled or anhydrous grade, degassed solvents like toluene or dioxane.
Product Degradation 1. Ester Hydrolysis: The strong base (NaOtBu) is reacting with the methyl ester.1a. Lower the reaction temperature. 1b. Switch to a milder, albeit potentially slower, base system like LHMDS or even Cs₂CO₃ with a highly active catalyst system, though this may require significant optimization.[17][19]
Dark, Tarry Reaction 1. Catalyst Decomposition: The reaction temperature is too high for the chosen catalytic system.1a. Reduce the reaction temperature. 1b. Screen different ligands; some provide more thermally stable palladium complexes. N-heterocyclic carbene (NHC) ligands can sometimes offer superior stability at high temperatures.[20]

Section 3: Sonogashira Coupling – C-C (alkyne) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes.[21] While generally robust, the traditional copper co-catalyst can sometimes lead to side reactions like alkyne homocoupling (Glaser coupling).

Q1: What conditions should I use for a Sonogashira coupling with this substrate?

A: A standard set of conditions can be a good starting point.

  • Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditional.

  • Ligand: Triphenylphosphine (PPh₃) is the most common ligand.

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, which also often serves as the solvent.

  • Solvent: THF or DMF can be used if the amine base is not sufficient as a solvent.

  • Copper-Free Variant: To avoid issues with copper, modern copper-free Sonogashira protocols have been developed, often using more advanced palladium/ligand systems in bases like pyrrolidine or piperidine.[21][22] This can be a cleaner alternative if Glaser homocoupling is a problem.

The reactivity of the C-Br bond is enhanced by the electron-withdrawing groups, making it a good candidate for this transformation.[23]

Visualizations & Protocols

Diagrams

dot digraph "Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig 1: General Pd(0) Cross-Coupling Cycle", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(Br)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Ar-Pd(II)(R)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition\n(+ Ar-Br)"]; OxAdd -> Trans [label=" Transmetalation (Suzuki)\n or Amine Coordination/\n Deprotonation (Buchwald)\n(+ R-BY₂ or R₂NH/Base)"]; Trans -> Product [label=" Reductive\n Elimination"]; Product -> Pd0 [style=invis]; // for layout Trans -> Pd0 [label=" Catalyst\n Regeneration", style=dashed];

// Invisible edges for layout {rank=same; Pd0; Product;} } . Caption: General catalytic cycle for Pd-catalyzed cross-couplings.[1][2][14]

dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig 2: Troubleshooting Workflow for a Failed Reaction", fontsize=12, labelloc=b, size="7.6,7.6!"]; node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", fontname="Arial", fontsize=10]; action [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];

start [label="Reaction Complete?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sm_consumed [label="Starting Material\nConsumed?"]; product_formed [label="Desired Product\nFormed?"]; side_products [label="Side Products\nObserved?"];

// Actions action1 [label="Optimize Temp/Time", action]; action2 [label="Check Catalyst/Ligand Activity.\nEnsure Inert Conditions.", action]; action3 [label="Analyze Side Products\n(e.g., Hydrodehalogenation).", action]; action4 [label="Optimize Ligand/Base/Solvent\n to improve selectivity.", action]; action5 [label="Purify and Characterize", action, fillcolor="#34A853", fontcolor="#FFFFFF"]; action6 [label="Check Reagent Purity\n(e.g., Boronic Acid).", action];

// Connections start -> sm_consumed [label=" No"]; sm_consumed -> action1 [label=" No"]; sm_consumed -> product_formed [label=" Yes"]; product_formed -> side_products [label=" Yes"]; product_formed -> action2 [label=" No"]; side_products -> action3 [label=" Yes"]; side_products -> action6 [label=" No"]; action3 -> action4; product_formed -> action5 [label=" Yes, clean"]; } . Caption: A decision tree for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[4]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol% with Pd(OAc)₂).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube or vial inside a glovebox (or using Schlenk technique), add Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 mmol, 1.0 eq), the amine coupling partner (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).[3]

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Herrmann, D., Zhdanko, A., & Schmalz, H. G. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvB4KmZ0oOaSeaCU62KjXGoNANXMdIbZ_J99uRzLeZrVosKdBnP4f8bvfaIdIht5B9wdBZHUFLgrlehqidMUAlx1mEuniKCPOHSa09ZuiigQggwqZKjW43orAdfoTkHG_3nfUi24i9YjS6Ymu_MW8Subf8HAm5N2s=]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications | Organometallics. Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. [Link]

  • National Institutes of Health (NIH). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS Publications | Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Oxidative Addition/Reductive Elimination. [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2021). Screening of different bases for Suzuki coupling. [Link]

  • Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • National Institutes of Health (NIH). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health (NIH). (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • University of Angers. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • College of Saint Benedict & Saint John's University. Oxidative Addition & Reductive Elimination. [Link]

  • National Institutes of Health (NIH). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. (2024). Cross-coupling strategies for aniline synthesis. [Link]

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

  • ACS Publications | Organometallics. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

  • ResearchGate. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2025). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

  • Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]

  • ACS Publications | Chemical Reviews. (2017). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]

  • Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • ACS Publications | Organometallics. Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. [Link]

Sources

Optimization

Challenges in the purification of "Methyl 2-amino-4-bromo-5-fluorobenzoate" products

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with Methyl 2-amino-4-bromo-5-fluorobenzoate. Here, we address common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with Methyl 2-amino-4-bromo-5-fluorobenzoate. Here, we address common challenges encountered during the purification of this compound, providing detailed troubleshooting advice and practical experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My purified Methyl 2-amino-4-bromo-5-fluorobenzoate is off-white or yellowish. How can I decolorize it?

A: Discoloration is typically due to trace oxidized impurities or residual starting materials. A charcoal treatment during recrystallization is often effective. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon, and heat for a short period. Filter the hot solution to remove the carbon and then allow the filtrate to cool and crystallize.

Q2: I am having difficulty removing the unreacted 2-amino-4-bromo-5-fluorobenzoic acid starting material. What is the best approach?

A: An acid-base extraction is a highly effective method. Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and extracted into the aqueous layer, while your desired methyl ester product remains in the organic phase.

Q3: How can I confirm the purity of my final product?

A: A combination of techniques is recommended for comprehensive purity analysis. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is ideal. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can also reveal the presence of impurities.

In-depth Troubleshooting Guide

This section provides a detailed breakdown of common purification challenges, their probable causes, and step-by-step solutions.

Issue 1: Presence of Unreacted Starting Material (2-amino-4-bromo-5-fluorobenzoic acid)
  • Probable Cause: Incomplete esterification reaction. This can be due to insufficient reaction time, inadequate temperature, or issues with the catalyst.

  • Identification: The starting material has a free carboxylic acid group, making it significantly more polar than the desired methyl ester. This difference can be easily observed by TLC, where the starting material will have a much lower Rf value.

  • Resolution Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The deprotonated starting material will be in the upper aqueous layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat the wash with the NaHCO₃ solution to ensure complete removal of the acidic impurity.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Formation of Dimer or Other High Molecular Weight Byproducts
  • Probable Cause: Side reactions, particularly at elevated temperatures, can lead to the formation of dimers or other condensation products.

  • Identification: These impurities are typically less soluble and may appear as baseline material on a TLC plate. They will also have a significantly different retention time in HPLC analysis.

  • Resolution Protocol: Column Chromatography

    • Stationary Phase: Silica gel is the standard choice for this type of compound.

    • Mobile Phase Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[1]

    • Column Packing and Loading:

      • Prepare a slurry of silica gel in the chosen mobile phase.

      • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

      • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elution: Begin elution with the determined solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Parameter Recommendation
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseEthyl Acetate/Hexanes (start with 1:9 ratio and increase polarity as needed)
TLC VisualizationUV lamp (254 nm)
Issue 3: Presence of Regioisomers
  • Probable Cause: During the synthesis, particularly in bromination or other electrophilic substitution steps, the formation of isomeric products is possible depending on the directing effects of the substituents.

  • Identification: Regioisomers often have very similar polarities, making them difficult to distinguish by TLC. HPLC is the preferred method for their identification and quantification.

  • Resolution Protocol: High-Performance Liquid Chromatography (HPLC)

    • Column: A reverse-phase C18 column is a common and effective choice.

    • Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape) is typically used.

    • Detection: UV detection at a wavelength where the compounds have strong absorbance.

    This is a highly specialized separation, and for preparative scale, it may require significant optimization.

Experimental Workflow Diagrams

Purification Decision Tree

Caption: Decision-making process for purification strategy.

Column Chromatography Workflow

Caption: Step-by-step workflow for column chromatography.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • African Rock Art. (n.d.). Methyl 5-amino-4-bromo-2-fluorobenzoate. Retrieved from [Link]

  • Organic Spectroscopy International. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation in Reactions with Methyl 2-amino-4-bromo-5-fluorobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Meth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Methyl 2-amino-4-bromo-5-fluorobenzoate. The primary focus is on preventing the common and often frustrating side reaction of dehalogenation, particularly debromination, during cross-coupling reactions.

Introduction: Understanding the Challenge

Methyl 2-amino-4-bromo-5-fluorobenzoate is a valuable building block in medicinal chemistry. The bromine atom at the 4-position is a key functional handle for introducing molecular diversity, typically via palladium-catalyzed cross-coupling reactions. However, the electron-rich nature of the aniline ring, a consequence of the amino group's donating effect, makes the C-Br bond susceptible to cleavage, leading to an unwanted (hydro)dehalogenated byproduct, Methyl 2-amino-5-fluorobenzoate.

This guide will walk you through the mechanistic causes of this side reaction and provide field-proven strategies to maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a byproduct that corresponds to the mass of my starting material without bromine. What is happening?

A1: You are observing hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[1] In the context of palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, this typically occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle.[2] This Pd-H intermediate can then reductively eliminate with the aryl group to form the dehalogenated arene instead of proceeding through the desired cross-coupling pathway.[2] The electron-rich nature of your substrate makes it particularly prone to this side reaction.[1]

Q2: What are the primary sources of the hydride (H⁻) that causes this dehalogenation?

A2: The hydride species can originate from several sources within your reaction mixture:

  • Solvents: Protic solvents, especially alcohols like 2-propanol, can be a source of hydrides.[1][3]

  • Bases: Certain bases or their reaction with other components can generate hydrides. While necessary for the reaction, the choice of base is critical.[1]

  • Water: Trace amounts of water, even in supposedly anhydrous reactions, can react with phosphine ligands or other reagents to form Pd-H species.[2][4]

  • Reagents: Additives or even the organometallic coupling partner (e.g., boronic acids) can sometimes contribute to hydride formation.

Q3: My substrate has both a bromine and a fluorine atom. Which is more likely to be removed?

A3: The C-Br bond is significantly weaker and more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. Therefore, you will almost exclusively observe de-bromination rather than de-fluorination. The general reactivity order for aryl halides in these reactions is I > Br > Cl >> F.[2][5] This differential reactivity can even be used strategically to perform sequential couplings.[6]

Troubleshooting Guides by Reaction Type

The strategies to suppress dehalogenation are highly dependent on the specific reaction you are performing. Below are tailored troubleshooting guides for common cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the conditions can often promote dehalogenation of electron-rich aryl bromides.

Common Problem: Low yield of the desired biaryl product with significant formation of Methyl 2-amino-5-fluorobenzoate.
Troubleshooting Workflow:

Suzuki_Troubleshooting start High Dehalogenation in Suzuki Coupling ligand Step 1: Re-evaluate the Ligand start->ligand base Step 2: Optimize the Base ligand->base If dehalogenation persists ligand_sol Switch to bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos. These accelerate reductive elimination of the product. ligand->ligand_sol solvent Step 3: Change the Solvent System base->solvent If dehalogenation persists base_sol Switch to a weaker, non-nucleophilic inorganic base. K3PO4 or Cs2CO3 are often superior to strong alkoxide bases (e.g., NaOtBu). base->base_sol temp Step 4: Lower the Temperature solvent->temp If dehalogenation persists solvent_sol Use aprotic solvents like dioxane, THF, or toluene instead of alcoholic solvents. Ensure solvents are rigorously dry. solvent->solvent_sol product Increased Yield of Desired Product temp->product Problem Solved temp_sol Higher temperatures can accelerate decomposition and side reactions. Run the reaction at the lowest effective temperature (e.g., 80-90 °C). temp->temp_sol Sonogashira_Troubleshooting start Dehalogenation in Sonogashira Coupling check_copper Evaluate Copper Co-catalyst start->check_copper copper_free Switch to Copper-Free Conditions check_copper->copper_free If side reactions persist check_copper_desc Traditional Sonogashira uses a Cu(I) salt (e.g., CuI) as a co-catalyst. This can promote side reactions. check_copper->check_copper_desc ligand_base Optimize Ligand and Base copper_free->ligand_base copper_free_desc Copper-free protocols often provide cleaner reactions and avoid alkyne homocoupling. copper_free->copper_free_desc product Clean Product Formation ligand_base->product ligand_base_desc Use a robust Pd catalyst/ligand system (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) with a suitable amine base like Et3N or DIPEA. ligand_base->ligand_base_desc

Caption: Sonogashira Coupling Decision Workflow.

Protocol Example: Copper-Free Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube, combine Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Reaction Execution: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC. Copper-free reactions may require slightly higher temperatures or longer reaction times than copper-catalyzed versions. [7]4. Work-up: Once complete, cool the reaction, filter off any amine salts, and concentrate the filtrate. Purify by column chromatography.

References

  • Orbach, M., Choudhury, J., Lahav, M., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Jia, W., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition. Available at: [Link]

  • ACS Catalysis. (2025).
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding.
  • Nature Communications. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Available at: [Link]

  • ResearchGate. (2025).
  • Reddit. (2024). BH amination side products and purification. Available at: [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]

  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Journal of the American Chemical Society. (1964). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • Pearson. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Saskia van der Vies. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Introduction to Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. Available at: [Link]

  • National Institutes of Health. (n.d.). Methyl 2-amino-5-bromobenzoate. Available at: [Link]

  • National Institutes of Health. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Available at: [Link]

Sources

Optimization

Managing exothermic bromination reactions for "Methyl 2-amino-4-bromo-5-fluorobenzoate" synthesis

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical exothermic bromination step of this synthesis. Here, we will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure safe, reproducible, and high-yield experiments.

Reaction Overview: The Challenge of Electrophilic Aromatic Substitution

The synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate involves an electrophilic aromatic substitution reaction. The starting material, a substituted aniline derivative, contains a powerful activating group (the amino group, -NH₂) which strongly donates electron density into the benzene ring. This makes the ring highly susceptible to attack by electrophiles like bromine.[1][2] While this high reactivity is necessary for the transformation, it is also the root cause of the significant exothermicity of the reaction, which can lead to a loss of control, reduced yield, and the formation of undesirable byproducts if not managed meticulously.[1][3]

Reaction_Overview SM Methyl 2-amino-5-fluorobenzoate Product Methyl 2-amino-4-bromo-5-fluorobenzoate SM->Product Electrophilic Aromatic Substitution Br_Source Brominating Agent (e.g., NBS, Br₂) Br_Source->Product Byproducts Polybrominated Species & Isomeric Byproducts Product->Byproducts Uncontrolled Conditions Troubleshooting_Workflow Start Low Yield or Multiple Products? Check_Exotherm Was the reaction exotherm controlled? Start->Check_Exotherm Check_Byproducts Major byproducts observed? Check_Exotherm->Check_Byproducts Yes Slow_Addition Implement slower addition, more dilute solution, and better cooling. Check_Exotherm->Slow_Addition No Use_NBS Switch to NBS from Br₂ for milder conditions. Check_Byproducts->Use_NBS Yes, using Br₂ Protecting_Group Employ amino group protection strategy (acetylation). Check_Byproducts->Protecting_Group Yes, Polybromination Purification Optimize purification (Column Chromatography). Check_Byproducts->Purification Minor Impurities Success High Yield of Desired Product Slow_Addition->Success Use_NBS->Success Protecting_Group->Success Purification->Success

Caption: A decision-making workflow for troubleshooting common issues.

Problem: My final product is an inseparable mixture of isomers.

Cause: While the amino group strongly directs para to itself, some ortho-substitution can still occur. The fluorine and methyl ester groups also influence the regioselectivity.

Solution:

  • Protection Strategy: The acetylation protection strategy mentioned above is also highly effective for improving regioselectivity. The bulkier acetamido group can sterically hinder the ortho positions, further favoring substitution at the desired para position. [1]2. Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with less polar solvents might offer better selectivity in some cases, although this needs to be balanced with solubility considerations. [4]3. Purification: If a small amount of isomeric byproduct is unavoidable, careful column chromatography is the most effective method for purification.

Experimental Protocols

Protocol A: Direct Bromination with N-Bromosuccinimide (NBS)

This protocol aims for a controlled direct bromination but carries a higher risk of byproduct formation compared to the protection strategy.

Step-by-Step Methodology:

  • In a fume hood, dissolve Methyl 2-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the flask to 0 °C in an ice/water bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Using a dropping funnel, add the NBS solution to the cooled reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Bromination via Amino Group Protection (Recommended)

This two-step protocol offers superior control, selectivity, and yield. [5] Step 1: Acetylation of the Amino Group

  • Dissolve Methyl 2-amino-5-fluorobenzoate (1.0 eq) in glacial acetic acid in a fume hood.

  • Slowly add acetic anhydride (1.2 eq) to the solution with stirring. An exotherm will be observed.

  • After the initial exotherm subsides, gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into a beaker of ice-cold water to precipitate the N-acetylated product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry completely.

Step 2: Bromination and Deprotection

  • Dissolve the dried N-acetylated intermediate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.

  • Stir at this temperature for 1-2 hours, monitoring by TLC.

  • Once the bromination is complete, proceed to the deprotection step. Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the acetyl group.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the final product, Methyl 2-amino-4-bromo-5-fluorobenzoate.

  • Collect the product by vacuum filtration, wash with water, and dry. Recrystallization can be performed for further purification if necessary.

Quantitative Data Summary

ParameterProtocol A (Direct w/ NBS)Protocol B (Protection Strategy)Rationale
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂) or NBSNBS is milder for direct; Br₂ is acceptable for less active protected intermediate.
Equivalents of Bromine 1.05 - 1.1 eq1.05 - 1.1 eqSlight excess ensures full conversion of the limiting reagent.
Temperature 0 - 5 °C0 - 10 °C (Bromination)Low temperature is critical to control the exotherm and minimize side reactions.
Key Advantage Faster (one step)Higher Yield & SelectivityProtocol B offers superior control over the reaction outcome.
Typical Yield 40-60%75-90%Protection strategy significantly reduces byproduct formation.

References

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from Slideshare. [Link]

  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from unl.edu. [Link]

  • TATA Chemical Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from tatachemicals.com. [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from RSC Education. [Link]

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from Lookchem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from carlroth.com. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from RSC Publishing. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from Khan Academy. [Link]

  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Retrieved from Sciencemadness.org. [Link]

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024). Retrieved from aartisto.com. [Link]

  • NIH. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from NIH. [Link]

Sources

Troubleshooting

Improving the yield of quinazolinone synthesis from "Methyl 2-amino-4-bromo-5-fluorobenzoate"

Technical Support Center: Quinazolinone Synthesis Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazolinone Synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of quinazolinone derivatives, specifically starting from Methyl 2-amino-4-bromo-5-fluorobenzoate. Our goal is to provide actionable, field-proven insights to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable method for synthesizing a 4(3H)-quinazolinone from Methyl 2-amino-4-bromo-5-fluorobenzoate?

A1: For a straightforward and robust initial synthesis, the Niementowski reaction is highly recommended.[1][2] This classical method involves the thermal condensation of an anthranilic acid or its ester with an amide.[3][4] In this specific case, reacting Methyl 2-amino-4-bromo-5-fluorobenzoate with formamide, which serves as both the C1 carbon source and the reaction solvent, is the most common approach.[1][5] While newer methods involving metal catalysis exist, the Niementowski reaction's simplicity makes it an excellent starting point for optimization.[6][7]

Q2: How do the bromo and fluoro substituents on the starting material impact the reaction?

A2: The bromine and fluorine atoms are strong electron-withdrawing groups. Their presence on the aromatic ring decreases the electron density of the aniline nitrogen, potentially making it less nucleophilic. This can slow the initial acylation step compared to an unsubstituted anthranilate. However, these groups can also influence the acidity of protons and the stability of intermediates. While they may require slightly adjusted reaction conditions (e.g., higher temperature or longer reaction time) to achieve complete conversion, they do not fundamentally change the viability of the synthesis.[8][9]

Q3: Is microwave-assisted synthesis a better alternative to conventional heating for this reaction?

A3: Microwave-assisted synthesis can be a powerful tool for accelerating reaction rates and improving yields in quinazolinone synthesis.[1][3] The primary advantages are rapid, uniform heating and the ability to reach higher temperatures quickly, which can overcome the activation energy barrier more efficiently.[10][11] This often leads to significantly shorter reaction times (minutes vs. hours) and cleaner reaction profiles.[1] However, conventional heating is often easier to scale up and monitor. We recommend developing the protocol with conventional heating first and then transitioning to a microwave reactor for optimization if available.

Q4: My reaction generates a dark, tarry mixture. What is the likely cause?

A4: The formation of dark, polymeric byproducts is typically a result of decomposition at excessively high temperatures or prolonged reaction times.[2] The starting material or intermediates may not be stable under the harsh conditions required for cyclization. To mitigate this, it is crucial to find the optimal temperature that allows for conversion without significant degradation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that contribute to discoloration.[12]

Optimized Experimental Protocol: Niementowski Reaction

This protocol provides a detailed methodology for the synthesis of 7-bromo-6-fluoroquinazolin-4(3H)-one.

Materials:

  • Methyl 2-amino-4-bromo-5-fluorobenzoate

  • Formamide (anhydrous)

  • Ethanol

  • Ice-cold deionized water

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 2-amino-4-bromo-5-fluorobenzoate (e.g., 10 mmol, 2.64 g) and an excess of formamide (e.g., 40-50 mmol, 1.6-2.0 mL).

  • Heating: Heat the reaction mixture to 130-140°C in an oil bath. The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.[1][5]

  • Workup: Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.

  • Precipitation & Filtration: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid sequentially with cold water (2 x 20 mL) and a cold saturated sodium bicarbonate solution (1 x 20 mL) to remove any unreacted formamide and acidic impurities. Finally, wash again with cold water (1 x 20 mL).

  • Drying & Purification: Dry the crude product in a vacuum oven. The crude solid can be further purified by recrystallization from a suitable solvent like ethanol to yield the final 7-bromo-6-fluoroquinazolin-4(3H)-one.[1]

Visualizing the Synthesis and Troubleshooting Logic

G cluster_0 General Reaction Scheme A Methyl 2-amino-4-bromo- 5-fluorobenzoate C Acyclic Amide Intermediate A->C + Formamide (Acylation) B Formamide B->C D 7-bromo-6-fluoro- quinazolin-4(3H)-one C->D Δ, -H2O (Cyclization)

Caption: General reaction pathway for quinazolinone synthesis.

G Start Problem: Low Quinazolinone Yield TLC Analyze reaction by TLC. Any starting material left? Start->TLC Impure Is the product spot clean or are there byproducts? TLC->Impure No Temp Reaction incomplete. Increase temperature by 10°C or extend reaction time. TLC->Temp Yes Byproducts Side reactions occurred. Lower temperature. Ensure anhydrous conditions. Consider inert atmosphere. Impure->Byproducts Byproducts Present Clean Issue is with workup/isolation. Review precipitation and purification steps. Impure->Clean Clean Spot Recheck Re-analyze Yield Temp->Recheck Re-run & Monitor Recheck->Start Yield Still Low End Process Optimized Recheck->End Yield Improved Byproducts->Recheck Re-run & Monitor Clean->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and validated solutions.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
1. Low or No Product Yield a) Suboptimal Reaction Temperature: The activation energy for the cyclization step is not being met.[13] b) Incomplete Reaction: Insufficient reaction time. c) Poor Quality Reagents: Presence of water in formamide or impurities in the starting ester can inhibit the reaction.[2][13]a) Temperature Screening: Set up small-scale reactions at different temperatures (e.g., 130°C, 140°C, 150°C) to find the optimal point where yield is maximized without significant byproduct formation.[13] b) Time Course Study: Monitor the reaction hourly by TLC to determine the point of maximum conversion. c) Verify Reagent Purity: Use a fresh, unopened bottle of anhydrous formamide. Verify the purity of your starting ester via NMR or melting point analysis.
2. Significant Byproduct Formation a) Incomplete Cyclization: The acyclic N-formyl intermediate fails to cyclize, remaining as a major impurity.[12] b) Decomposition: High temperatures (>150-160°C) can cause the starting materials or product to degrade.[2] c) Hydrolysis: Trace amounts of water can hydrolyze the ester or amide intermediates.[12]a) Drive Cyclization: If the intermediate is observed, try increasing the temperature slightly or adding a catalytic amount of a dehydrating agent or acid catalyst like p-toluenesulfonic acid (p-TSA). b) Optimize Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate.[2] c) Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents. Running the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering.[2]
3. Difficulty with Product Purification a) Poor Precipitation: The product remains partially dissolved in the aqueous workup solution. b) Recrystallization Issues: No single solvent effectively purifies the product; it may be very soluble or insoluble in common solvents.[14] c) Co-eluting Impurities: Byproducts have similar polarity to the desired product, making separation by column chromatography difficult.[14]a) Optimize Precipitation: Ensure the reaction mixture is poured into ice-cold water and stir for an extended period (30-60 min) to maximize precipitation. b) Use a Two-Solvent System: For recrystallization, find a solvent in which the product is highly soluble (e.g., hot ethanol or DMF) and a second "anti-solvent" in which it is insoluble (e.g., water or hexanes). Dissolve the crude product in a minimal amount of the hot "good" solvent and add the "anti-solvent" dropwise until turbidity persists, then cool slowly.[14] c) Adjust Chromatography Conditions: If using column chromatography, try a shallower solvent gradient to improve separation. Alternatively, switch the stationary phase (e.g., alumina) or the mobile phase solvent system entirely.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Meepowpan, P., et al. (2020). Commercial Copper‐Catalyzed Aerobic Oxidative Synthesis of Quinazolinones from 2‐Aminobenzamide and Methanol. ResearchGate. [Link]

  • Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

  • ACS Publications. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • Al-Tel, T. H. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolinones. [Link]

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (2025).
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • ResearchGate. (2015). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. [Link]

  • Beilstein Journals. (2022). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. [Link]

  • Lv, M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B. [Link]

  • Molecules. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

Sources

Optimization

"Methyl 2-amino-4-bromo-5-fluorobenzoate" stability and storage guidelines

Technical Support Center: Methyl 2-amino-4-bromo-5-fluorobenzoate Welcome to the technical support guide for Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS No. 1395493-30-7).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-amino-4-bromo-5-fluorobenzoate

Welcome to the technical support guide for Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS No. 1395493-30-7). This document provides in-depth stability and storage guidelines, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the integrity of your experiments. As researchers and drug development professionals, we understand that the stability of your starting materials is paramount to achieving reproducible and reliable results.

Section 1: Compound Stability Profile & Core Concepts

Methyl 2-amino-4-bromo-5-fluorobenzoate is a halogenated aminobenzoate derivative. The stability of this molecule is primarily influenced by the presence of the amino (-NH₂) group on the aromatic ring, which makes it susceptible to oxidation.

Key Vulnerability: Oxidation of the Aniline Moiety The primary degradation pathway for this compound under typical laboratory conditions is the oxidation of the 2-amino group. This process can be initiated by atmospheric oxygen and accelerated by exposure to light (photoxidation) and elevated temperatures. Oxidation leads to the formation of colored impurities, often starting with a yellowing of the material, which can progress to brown or dark purple polymeric byproducts. This is a known reactivity pattern for anilines and related aromatic amines.[1][2]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of Methyl 2-amino-4-bromo-5-fluorobenzoate.

Question 1: My vial of Methyl 2-amino-4-bromo-5-fluorobenzoate has turned yellow/brown. Can I still use it?

Answer: A color change from its typical off-white or pale yellow appearance to a more pronounced yellow or brown indicates that oxidation has likely occurred.[3]

  • Initial Assessment: For non-critical applications or initial screening experiments, a slightly discolored compound might still be usable, but you must account for a potential decrease in purity.

  • For Critical Applications (e.g., GMP synthesis, quantitative assays): We strongly advise against using a visibly degraded compound. The presence of impurities can lead to unpredictable side reactions, difficulty in product purification, and inaccurate analytical results.

  • Recommended Action: Before use, verify the purity of the discolored material.

    • Purity Check Protocol:

      • Dissolve a small sample in a suitable solvent (e.g., DMSO, CH₂Cl₂).

      • Analyze by Thin Layer Chromatography (TLC) against a reference standard if available. Look for new, lower Rf spots.

      • For a more quantitative assessment, use LC-MS or ¹H NMR to identify and quantify impurities.

    • If the purity is below your experimental tolerance, a fresh vial should be used.

Question 2: I accidentally left the compound on the benchtop at room temperature overnight. Is it still good?

Answer: While not ideal, short-term exposure to ambient temperature is not necessarily catastrophic if other conditions were controlled.

  • Causality: The primary drivers of degradation are oxygen and light, with temperature acting as an accelerator.

  • Assessment Workflow:

    • Was the container sealed? If the vial was tightly closed, exposure to atmospheric oxygen was minimized. This is the most critical factor.[4][5]

    • Was it exposed to direct light? If the vial was amber-colored or kept in the dark, photodegradation is less of a concern.

    • Check for physical changes: Observe any color change as described in FAQ #1.

  • Guideline: If the container was sealed, protected from light, and shows no visible change, it is likely safe to use. However, for long-term storage, it is crucial to return it to the recommended refrigerated conditions.[4]

Question 3: What are the primary chemical incompatibilities for this compound?

Answer: Based on its chemical structure, you must avoid co-storage or reaction with the following classes of chemicals:

  • Strong Oxidizing Agents (e.g., peroxides, nitric acid, permanganates): These will aggressively and uncontrollably oxidize the amino group, leading to rapid decomposition.[6]

  • Strong Acids (e.g., HCl, H₂SO₄): The amino group is basic and will react to form a salt. While this may be desired in some reactions, unintended contact can change the compound's physical properties and reactivity.[6]

  • Strong Bases (e.g., NaOH, KOH): While the amino group is not highly reactive to bases, the methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, especially with heating.[6]

  • Aldehydes and Ketones: The primary amine can react to form imines, especially in the presence of an acid catalyst.

Degradation Pathway Visualization

The following diagram illustrates the initial steps of oxidative degradation, a common issue for aniline-containing compounds.

G cluster_storage Storage Conditions cluster_degradation Degradation Pathway Compound Methyl 2-amino-4-bromo-5-fluorobenzoate (Stable Form) Oxidized_Intermediate Oxidized Intermediates (e.g., Nitroso, Nitro) Compound->Oxidized_Intermediate O₂, Light, Heat Polymeric_Products Colored Polymeric Byproducts (Brown/Purple) Oxidized_Intermediate->Polymeric_Products Further Oxidation & Polymerization

Caption: Oxidative degradation pathway of the aniline moiety.

Section 3: Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to preserve the shelf-life of Methyl 2-amino-4-bromo-5-fluorobenzoate.

Quantitative Storage Guidelines
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) [4]Slows down the rate of potential oxidative and hydrolytic degradation.
Atmosphere Tightly sealed container [4][5]Minimizes exposure to atmospheric oxygen and moisture.
Light Amber vial / In the dark Prevents light-catalyzed oxidation (photodegradation).
Inert Gas Optional (Recommended for long-term) For storage >12 months, backfilling the vial with Argon or Nitrogen is best practice.
Protocol 1: Initial Receipt and Storage
  • Inspect: Upon receipt, verify the container seal is intact. Note the initial appearance of the compound (typically an off-white or pale crystalline powder).[3]

  • Log: Record the date of receipt and assign a lot number for tracking.

  • Store: Place the tightly sealed container in a refrigerator at 2-8 °C, away from incompatible chemicals.

Protocol 2: Aliquoting and Weighing for Experimental Use

This workflow is designed to minimize atmospheric exposure of the main stock container.

Caption: Workflow for handling the compound for an experiment.

Step-by-Step Procedure:

  • Equilibration: Remove the main stock container from the refrigerator and place it in a desiccator. Allow it to warm to room temperature for at least 30-60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened, which could promote hydrolysis of the ester.

  • Handling: Perform all handling in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Dispensing: Quickly weigh the desired amount of the compound into a separate container. Avoid leaving the main stock container open for an extended period.

  • Resealing: Tightly close the main container immediately after dispensing. For long-term storage, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

  • Storage: Promptly return the main stock container to the refrigerator (2-8 °C).

References

  • Dai, S., Wang, Y., Wu, G., & Ma, F. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied Microbiology and Biotechnology, 103(21-22), 8685–8701. [Link]

  • Zeng, T., Li, Y., & Mitch, W. A. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 50(5), 2536–2544. [Link]

  • Commandeur, J. N., Boersma, M. G., & Vermeulen, N. P. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235–1248. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777213, Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester. Retrieved from [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

Sources

Troubleshooting

Common pitfalls in the Niementowski reaction with substituted anilines

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the Niementowski quinazolinone synthesis. This resource is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the Niementowski quinazolinone synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important reaction for creating the quinazolinone scaffold, a privileged structure in numerous therapeutic agents.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the common pitfalls encountered when working with substituted anthranilic acids.

Overview of the Niementowski Quinazolinone Synthesis

The Niementowski reaction is the thermal condensation of an anthranilic acid with an amide to produce a 4(3H)-quinazolinone.[2][3] The reaction is valued for its directness but is often challenged by the need for high temperatures (typically 130-200°C) and its sensitivity to the electronic nature of substituents on the starting materials.[2][4]

The generally accepted mechanism proceeds through two key stages:

  • Acylation: The amino group of the anthranilic acid attacks the amide, forming an o-amidobenzamide intermediate.[1]

  • Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the final quinazolinone product.[1]

Below is a generalized representation of the reaction pathway.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration A Anthranilic Acid C o-Amidobenzamide Intermediate A->C + B Amide B->C Heat (130-200°C) D 4(3H)-Quinazolinone C->D - H₂O E H₂O

Caption: General mechanism of the Niementowski quinazolinone synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the Niementowski reaction, particularly when using substituted anilines (anthranilic acids).

Category 1: Low or No Yield

Question 1: My reaction with a nitro-substituted anthranilic acid is not working. What is the likely cause and how can I fix it?

Answer: This is a classic problem stemming from electronic effects. A nitro group (-NO₂) is a strong electron-withdrawing group (EWG).

  • Causality: The presence of a potent EWG on the aromatic ring significantly decreases the nucleophilicity of the aniline's amino group (-NH₂). This makes the initial and rate-limiting acylation step extremely difficult. High reaction temperatures, often required to force the reaction, can lead to the decomposition of starting materials instead of product formation.[4]

  • Troubleshooting & Optimization:

    • Increase Temperature Incrementally: Cautiously increase the reaction temperature in 10-15°C increments, monitoring the reaction closely by Thin Layer Chromatography (TLC) for any sign of product formation or decomposition.[4]

    • Leverage Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is highly effective for this reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields by promoting efficient localized heating, which can overcome the activation energy barrier without causing bulk thermal decomposition.[1][5][6]

    • Use a Condensing Agent/Catalyst: The addition of a catalyst like polyphosphoric acid (PPA) or a Lewis acid can facilitate the cyclization step. For the initial acylation, activating the amide partner may be necessary.

    • Consider an Alternative Route: If the Niementowski reaction remains recalcitrant, a two-step approach via a benzoxazinone intermediate often provides better yields for deactivated systems.[2] This involves first forming the 2-substituted-1,3-benzoxazin-4-one, which is then reacted with an amine or ammonia source.[6]

Question 2: I am using a methoxy-substituted anthranilic acid and my yield is still poor, with many side products. Why is this happening?

Answer: While an electron-donating group (EDG) like a methoxy group (-OCH₃) increases the nucleophilicity of the amino group, which should favor the initial acylation, it can also lead to other complications.

  • Causality:

    • Ring Over-activation: The EDG makes the aromatic ring more electron-rich and susceptible to unwanted electrophilic side reactions under the harsh, high-temperature conditions.

    • Steric Hindrance: If the substituent is in the ortho position relative to the amino group, it can sterically hinder the approach of the amide, slowing down the reaction.[4]

    • Alternative Cyclization Pathways: Depending on the substrate, alternative intramolecular reactions may become competitive.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: Since the initial acylation should be facile, high temperatures may not be necessary and could be promoting side reactions. Try running the reaction at the lower end of the typical range (e.g., 120-130°C).

    • Reduce Reaction Time: Monitor the reaction frequently by TLC. Once the intermediate is formed and starts converting to the product, do not prolong the heating, as this can lead to byproduct formation.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can hydrolyze reactants or intermediates, especially at high temperatures.[4]

The following diagram illustrates the impact of substituents on the key acylation step.

G EWG_Aniline Aniline with EWG (e.g., -NO₂) EWG_Effect Decreased Nucleophilicity of Amino Group EWG_Aniline->EWG_Effect EWG_Result Slower Acylation Requires Harsher Conditions EWG_Effect->EWG_Result EDG_Aniline Aniline with EDG (e.g., -OCH₃) EDG_Effect Increased Nucleophilicity of Amino Group EDG_Aniline->EDG_Effect EDG_Result Faster Acylation Potential for Side Reactions EDG_Effect->EDG_Result

Caption: Influence of substituents on aniline nucleophilicity.

Category 2: Reaction Fails to Initiate or Stalls

Question 3: My reaction mixture turns dark, but TLC shows only starting material. What should I check?

Answer: This common scenario points towards either decomposition or an inhibited reaction. A systematic check of your parameters and reagents is the best approach.

  • Troubleshooting Workflow: The following workflow provides a logical sequence of checks to diagnose the issue.

G Start Reaction Fails or Stalls Purity Verify Purity of Starting Materials Start->Purity Purity->Purity Impure Anhydrous Ensure Anhydrous Conditions Purity->Anhydrous Pure Purify Purify Reagents (Recrystallize/Distill) Purity->Purify Impure Anhydrous->Anhydrous Wet Temp Optimize Temperature Anhydrous->Temp Dry Dry Use Anhydrous Solvents & Dry Glassware Anhydrous->Dry Wet Temp->Temp Not Optimized Concentration Adjust Reactant Concentration Temp->Concentration Optimized Heat Incrementally Increase/Decrease Temperature & Monitor by TLC Temp->Heat Not Optimized Concentration->Concentration Not Optimized Catalyst Consider Catalyst or Microwave Conditions Concentration->Catalyst Optimized Dilute Try Higher Dilution to Prevent Side Reactions Concentration->Dilute Not Optimized Success Reaction Proceeds Catalyst->Success Purify->Purity Re-attempt Dry->Anhydrous Re-attempt Heat->Temp Re-attempt Dilute->Concentration Re-attempt

Caption: A logical workflow for troubleshooting a failed Niementowski reaction.

Data & Protocols
Table 1: General Guidance for Substituted Anthranilic Acids
Substituent Type on Anthranilic AcidExampleExpected Effect on ReactionRecommended Starting Action
Strong Electron-Withdrawing (EWG) -NO₂, -CN, -CF₃Decreased -NH₂ nucleophilicity; very slow or no reaction.Use microwave-assisted synthesis; consider a catalyst (PPA).
Moderate Electron-Withdrawing (EWG) -Cl, -Br, -CO₂RSlightly decreased nucleophilicity; may require higher temperatures.Start at 150-160°C; monitor for decomposition.
Electron-Donating (EDG) -OCH₃, -CH₃, -NH₂Increased -NH₂ nucleophilicity; faster initial reaction.Start at a lower temperature (120-130°C) to minimize side reactions.
Sterically Hindering (ortho) -CH₃, -Cl (at C6)Slower reaction due to steric hindrance.May require higher temperatures or longer reaction times.
Experimental Protocol: Microwave-Assisted Optimization

This protocol is designed to efficiently find the optimal conditions for a challenging Niementowski reaction, such as one with an EWG-substituted anthranilic acid.

Objective: To synthesize 6-nitro-2-phenyl-4(3H)-quinazolinone from 5-nitroanthranilic acid and benzamide.

Materials:

  • 5-Nitroanthranilic acid

  • Benzamide

  • Microwave-safe reaction vial with a stir bar

  • Dedicated laboratory microwave reactor

Methodology:

  • Reactant Preparation: In a 10 mL microwave-safe vial, combine 5-nitroanthranilic acid (1.0 mmol, 182 mg) and benzamide (3.0 mmol, 363 mg). Note: An excess of the amide is often used in the classical reaction.

  • Solvent-Free Setup: For the initial screen, the reaction can be run neat (solvent-free), which is often effective under microwave conditions.[7][8]

  • Microwave Program:

    • Set up a series of experiments to screen temperatures. A typical range would be 150°C, 170°C, and 190°C.

    • Set the reaction time to 10 minutes with a pre-stirring time of 30 seconds.

    • Set the power to dynamic control, allowing the instrument to use the necessary power to maintain the target temperature.

  • Execution & Monitoring: Run each reaction. After cooling, dissolve a small aliquot of the crude mixture in a suitable solvent (e.g., DMSO or DMF) and analyze by TLC or LC-MS to determine the extent of conversion and purity.

  • Work-up: Once the optimal condition is identified, the reaction can be scaled up. After the reaction, cool the vial to room temperature. Add ethanol (10 mL) and stir to break up the solid.

  • Purification: Filter the resulting precipitate, wash thoroughly with cold ethanol to remove excess benzamide, and then with diethyl ether.[1] The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the pure quinazolinone.[2]

References
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

  • Patil, S., et al. (2017). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry.
  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC. Retrieved from [Link]

  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-amino-4-bromo-5-fluorobenzoate" vs. its chloro analog in synthesis

An In-Depth Comparative Guide to the Synthetic Utility of Methyl 2-amino-4-bromo-5-fluorobenzoate and its Chloro Analog For researchers, medicinal chemists, and professionals in drug development, the selection of buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of Methyl 2-amino-4-bromo-5-fluorobenzoate and its Chloro Analog

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated anthranilates, for instance, are invaluable precursors in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive, data-supported comparison of two closely related and synthetically important compounds: Methyl 2-amino-4-bromo-5-fluorobenzoate and its chloro analog, Methyl 2-amino-4-chloro-5-fluorobenzoate .

The strategic placement of the halogen atom, amino group, and fluorine on the benzene ring makes these molecules versatile intermediates. The primary focus of this guide will be a comparative analysis of their performance in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will delve into the underlying chemical principles that govern their reactivity and provide illustrative experimental protocols to guide your synthetic endeavors.

A Tale of Two Halogens: Core Physicochemical and Reactivity Principles

The fundamental difference in the synthetic utility of these two molecules stems from the intrinsic properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference has profound implications for their reactivity, particularly in reactions where the cleavage of the C-X bond is a key step.[3][4]

PropertyMethyl 2-amino-4-bromo-5-fluorobenzoateMethyl 2-amino-4-chloro-5-fluorobenzoate
Molecular Formula C₈H₇BrFNO₂[5]C₈H₇ClFNO₂
Molecular Weight 248.05 g/mol [5][6]203.59 g/mol
CAS Number 1395493-30-7[5][7]936540-27-1[8]
Appearance Pale lemon/orange crystalline powder[6]Off-white to light yellow powder
C-X Bond Dissociation Energy (approx.) ~71 kcal/mol~81 kcal/mol

Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Showdown

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9][10] The choice between the bromo and chloro analog in these transformations is often a trade-off between reactivity and cost, with the chloro analog generally being more economical.

The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[11] This trend is primarily dictated by the rate-determining step in many of these catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4][9] The weaker C-Br bond in Methyl 2-amino-4-bromo-5-fluorobenzoate allows for a faster oxidative addition, leading to several practical advantages over its chloro counterpart.[10]

Key Advantages of the Bromo Analog in Cross-Coupling:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.[10]

  • Shorter Reaction Times: The faster catalytic turnover leads to quicker reaction completion.[10]

  • Higher Yields: Enhanced reactivity frequently translates to more efficient conversion to the desired product.[10][11]

  • Broader Catalyst Scope: A wider range of standard palladium catalysts and ligands can be effectively employed.[10]

In contrast, the chloro-analog often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the more challenging C-Cl bond cleavage.[12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[13] When coupling these haloanthranilates with boronic acids or their esters, the bromo derivative is expected to be significantly more reactive.[11][14][15]

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-amino-4-halo-5-fluorobenzoate (bromo or chloro analog)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand for the chloro analog (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the haloanthranilate (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Heat the reaction mixture with stirring.

    • For the bromo analog: 80-90 °C for 2-4 hours.

    • For the chloro analog: 100-120 °C for 8-16 hours (use of a more active catalyst system is recommended).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterBromo AnalogChloro AnalogRationale
Catalyst System Pd(OAc)₂/PPh₃Pd(OAc)₂/SPhos (or similar)The stronger C-Cl bond requires a more active catalyst system for efficient oxidative addition.[12]
Temperature 80-90 °C100-120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[10]
Reaction Time 2-4 hours8-16 hoursThe slower oxidative addition step for the chloro analog leads to a longer reaction time.[10]
Expected Yield Good to excellentFair to goodThe higher reactivity of the bromo analog generally results in a more efficient conversion.[10][11]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[16][17] Similar to the Suzuki-Miyaura coupling, the bromo analog is the more reactive substrate in this transformation.[10] The oxidative addition of the C-Br bond to the palladium catalyst is more facile than that of the C-Cl bond, allowing for milder conditions and often providing higher yields of the desired N-arylated product.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (X = Br or Cl) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L2) OxAdd->PdII_complex C-Br: Faster C-Cl: Slower Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange PdII_Amine_complex Ar-Pd(II)-NR2(L2) Ligand_Exchange->PdII_Amine_complex Reductive_Elimination Reductive Elimination PdII_Amine_complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product SNAr_Mechanism Reactants Ar-X + Nu- Step1 Step 1: Nucleophilic Attack (Rate-Determining) Reactants->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Step1->Meisenheimer Step2 Step 2: Elimination of Leaving Group Meisenheimer->Step2 Product Ar-Nu + X- Step2->Product

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 2-amino-4-bromo-5-fluorobenzoate Isomers in Nucleophilic Aromatic Substitution

Introduction: The Strategic Importance of Substituted Benzene Derivatives In the landscape of modern drug discovery and materials science, polysubstituted benzene rings are foundational scaffolds. The precise arrangement...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzene Derivatives

In the landscape of modern drug discovery and materials science, polysubstituted benzene rings are foundational scaffolds. The precise arrangement of substituents dictates the molecule's steric and electronic properties, which in turn governs its biological activity and chemical reactivity. Understanding the subtle differences in reactivity between positional isomers is therefore not merely an academic exercise; it is a critical factor in designing efficient and selective synthetic routes.

This guide provides an in-depth comparison of the reactivity of Methyl 2-amino-4-bromo-5-fluorobenzoate (Isomer 1) and two of its key positional isomers:

  • Isomer 2: Methyl 2-amino-5-bromo-4-fluorobenzoate

  • Isomer 3: Methyl 4-amino-2-bromo-5-fluorobenzoate

We will focus on their behavior in Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone transformation in medicinal chemistry. By dissecting the electronic interplay of the amino, carboxylate, and halogen substituents, this guide will provide researchers with the predictive insights and practical methodologies needed to select the optimal isomer and reaction conditions for their synthetic goals.

Theoretical Framework: Unraveling Substituent Effects in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for modifying aromatic rings, but it is highly dependent on the ring's electronic landscape.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The stability of this intermediate is the paramount factor determining the reaction rate.

The rate of an SNAr reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][6][7] These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or induction. Conversely, electron-donating groups (EDGs) destabilize this intermediate and retard the reaction.

Let's analyze the substituents on our isomers:

  • Amino (-NH₂): A strong electron-donating group (EDG) through resonance, but weakly electron-withdrawing inductively. Its powerful resonance effect typically dominates, deactivating the ring towards nucleophilic attack.

  • Fluoro (-F) and Bromo (-Br): Halogens are inductively electron-withdrawing but act as weak resonance donors. Their net effect in SNAr is activating due to the strong inductive withdrawal. Fluorine is more electronegative than bromine, exerting a stronger inductive effect.

  • Methyl Ester (-COOCH₃): A moderately strong electron-withdrawing group through both induction and resonance.

The relative positioning of these groups creates a unique electronic profile for each isomer, leading to predictable differences in their reactivity towards a given nucleophile. In an SNAr reaction, the nucleophile will preferentially displace the leaving group that is best activated by the surrounding EWGs.

Experimental Design: A Robust Protocol for Comparative Kinetic Analysis

To empirically validate our theoretical predictions, we propose a comparative kinetic study. The experiment will monitor the rate of substitution of a halogen (in this case, the bromide) by a common nucleophile, sodium methoxide, in a suitable polar aprotic solvent like DMSO.[8] Reaction progress can be reliably tracked using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall process from setup to data analysis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Isomers 1, 2, 3 in DMSO - Sodium Methoxide in Methanol - Internal Standard in DMSO prep_hplc Equilibrate HPLC System prep_reagents->prep_hplc start_rxn Initiate Reactions: Add NaOMe to each isomer solution at constant temperature (e.g., 60°C) prep_hplc->start_rxn sampling Take Aliquots at Timed Intervals (t=0, 5, 15, 30, 60, 120 min) start_rxn->sampling quench Quench Aliquots (e.g., with acidic solution) sampling->quench add_is Add Internal Standard to Quenched Samples quench->add_is hplc_run Analyze Samples by HPLC add_is->hplc_run data_proc Process Data: Calculate [Substrate] vs. Time hplc_run->data_proc G cluster_1 Isomer 1 (Target) cluster_2 Isomer 2 cluster_3 Isomer 3 cluster_reactivity Predicted Reactivity Ranking Isomer1 Isomer1 Mid Isomer 1 (Intermediate) Isomer2 Isomer2 Low Isomer 2 (Lowest Reactivity) Isomer3 Isomer3 High Isomer 3 (Highest Reactivity)

Caption: Structures of the isomers and their predicted SNAr reactivity.

Analysis of Reactivity:
  • Isomer 3 (Methyl 4-amino-2-bromo-5-fluorobenzoate): HIGHEST Reactivity.

    • Activation: The leaving group (-Br) is ortho to the powerfully electron-withdrawing methyl ester group (-COOCH₃). This positioning provides excellent resonance stabilization for the negative charge in the Meisenheimer intermediate. [3][6] * Deactivation: The strongly donating amino group (-NH₂) is para to the bromine. While this group is deactivating, its effect is likely outweighed by the potent activation from the ortho ester.

  • Isomer 1 (Methyl 2-amino-4-bromo-5-fluorobenzoate): INTERMEDIATE Reactivity.

    • Activation: The leaving group (-Br) is meta to the methyl ester, meaning it offers only inductive withdrawal, not resonance stabilization. However, it is ortho to the inductively withdrawing fluorine atom.

    • Deactivation: The amino group is ortho to the reaction site, which provides significant steric hindrance and electronic deactivation. The combination of moderate activation and strong deactivation places it in the middle.

  • Isomer 2 (Methyl 2-amino-5-bromo-4-fluorobenzoate): LOWEST Reactivity.

    • Activation: The leaving group (-Br) is meta to both the methyl ester and the fluorine atom. This is the least favorable arrangement for stabilizing the anionic intermediate, as it relies solely on weaker, long-range inductive effects. [3][5] * Deactivation: The ortho amino group provides strong deactivation, similar to Isomer 1. With the weakest activation and strong deactivation, this isomer is predicted to be the least reactive.

Expected Quantitative Data

The kinetic data obtained from the HPLC analysis can be used to calculate the pseudo-first-order rate constants (kobs) for the disappearance of each starting material. The results are expected to align with the predictions above.

IsomerSubstituent Positions Relative to Leaving Group (-Br)Predicted Meisenheimer Complex StabilityExpected Relative Rate Constant (krel)
3: 4-Amino-2-bromo-5-fluorobenzoateortho -COOCH₃, para -NH₂, meta -FHigh~50-100
1: 2-Amino-4-bromo-5-fluorobenzoatemeta -COOCH₃, ortho -F, ortho -NH₂Moderate~5-10
2: 2-Amino-5-bromo-4-fluorobenzoatemeta -COOCH₃, meta -F, ortho -NH₂Low1 (Reference)

Conclusion

This guide demonstrates that the reactivity of polysubstituted aromatic isomers in SNAr reactions is highly predictable by analyzing the electronic contributions of each substituent relative to the leaving group. The stability of the intermediate Meisenheimer complex is the key determinant of the reaction rate. Our analysis predicts a reactivity order of Isomer 3 > Isomer 1 > Isomer 2 .

For synthetic chemists and drug development professionals, this understanding is crucial for rational route design. By selecting an isomer where electron-withdrawing groups are positioned to maximally stabilize the reaction intermediate (i.e., ortho or para to the leaving group), chemists can achieve faster reaction times, milder conditions, and potentially higher yields, ultimately accelerating the development of novel chemical entities. The provided experimental protocol offers a robust framework for empirically verifying these principles in the laboratory.

References

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Lee, H. W., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Crampton, M. R., et al. (2001). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Amanote Research. (n.d.). Electronic and Solvent Effects on Kinetics of SNAr. [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes. [Link]

  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Frontiers. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. PMC - NIH. [Link]

  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC - NIH. [Link]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • ResearchGate. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-Amino-2-Bromo-5-Fluorobenzoate. [Link]

  • PubMed. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • Borlinghaus, N., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Tanski, J. M., & Viveros, A. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 6-Bromo-7-Fluoroquinazolinones

Introduction The 6-bromo-7-fluoro-4(3H)-quinazolinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent and selective kinase inhibitors investigated in oncology and othe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-bromo-7-fluoro-4(3H)-quinazolinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent and selective kinase inhibitors investigated in oncology and other therapeutic areas. The precise placement of the bromine and fluorine atoms on the fused benzene ring is critical for modulating pharmacokinetic properties and achieving high-affinity binding to target proteins. Consequently, the efficient and reliable synthesis of this key intermediate is a paramount concern for researchers in drug discovery and development.

This guide provides an in-depth comparison of alternative synthetic strategies and reagents for constructing 6-bromo-7-fluoroquinazolinones. We move beyond simple protocol recitation to explain the underlying chemical principles, helping you make informed decisions based on your laboratory's specific needs, whether they be scalability, cost-effectiveness, reagent availability, or reaction robustness.

Retrosynthetic Analysis: Deconstructing the Target

A logical synthesis plan begins with a sound retrosynthetic analysis. The 6-bromo-7-fluoroquinazolinone core can be disconnected in several ways, primarily revolving around the formation of the pyrimidinone ring and the timing of the halogen introductions. The most common and strategically sound approach involves building the quinazolinone from a pre-functionalized anthranilic acid derivative, as this provides unambiguous control over the halogen regiochemistry.

G cluster_disconnect Primary Disconnection (C-N, C=N Bonds) cluster_precursor Precursor Synthesis Target 6-Bromo-7-fluoro-4(3H)-quinazolinone Precursor 2-Amino-4-bromo-5-fluorobenzoic Acid (or derivative) Target->Precursor Ring Formation C1_Source C1 Source (e.g., Formamide, Orthoformate) Target->C1_Source Ring Formation StartingMaterial Commercially Available Fluoro-Aromatic Precursor->StartingMaterial Functional Group Interconversion BrominatingAgent Brominating Agent (e.g., NBS) Precursor->BrominatingAgent Electrophilic Bromination

Caption: Retrosynthetic analysis of 6-bromo-7-fluoroquinazolinone.

This analysis highlights two critical stages:

  • Synthesis of the Key Precursor: Securing a reliable source of 2-amino-4-bromo-5-fluorobenzoic acid or a related derivative (amide, ester).

  • Cyclization Strategy: Choosing the most efficient method to construct the heterocyclic ring using the precursor.

Part 1: Synthesis of the Key Precursor: 2-Amino-4-bromo-5-fluorobenzoic Acid

The most robust synthetic routes rely on the preparation of the correctly substituted anthranilic acid derivative first. This avoids potential issues with regioselectivity and harsh conditions that can arise from late-stage halogenation of the quinazolinone ring system.

Alternative 1: Synthesis from 2-Amino-5-fluorobenzoic Acid

This common route involves the selective bromination of a commercially available fluorinated precursor.

Key Reagent Comparison: Brominating Agents

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
N-Bromosuccinimide (NBS) Acetonitrile or DMF, room temp. to 70°C[1]High selectivity for positions activated by the amino group. Milder conditions compared to Br₂. Solid, easier to handle than liquid bromine.[2][3]Can initiate radical pathways if not controlled.[4] Requires freshly recrystallized NBS for best results to avoid side reactions.[4]
Molecular Bromine (Br₂) Acetic acid or strong acid (H₂SO₄)[5]Inexpensive and readily available.Highly corrosive and toxic. Can lead to over-bromination or mixtures of isomers if conditions are not strictly controlled. Requires a scavenger for HBr byproduct.
Potassium/Sodium Bromate Sulfuric acid[6]Powerful brominating agent, effective for deactivating rings.[6]Requires strongly acidic conditions which may not be compatible with all functional groups.

Expert Recommendation: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is the superior choice. Its selectivity, ease of handling, and milder reaction conditions typically result in higher yields of the desired 2-amino-4-bromo-5-fluorobenzoic acid intermediate with fewer purification challenges. The reaction is driven by the strong activating and ortho-, para-directing effect of the amine group, with the bromine adding para to the amine.

Alternative 2: Synthesis from a Nitro Precursor

An alternative strategy involves starting with a nitro-substituted aromatic and performing the reduction to the amine as a final step. For example, starting with 4-bromo-5-fluoro-2-nitrobenzoic acid.

Key Reagent Comparison: Reducing Agents

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
Iron (Fe) in Acetic Acid Acetic Acid, 100°C[7]Inexpensive, effective, and environmentally benign.Heterogeneous reaction, requires filtration to remove iron salts. Can sometimes require acidic workup.
Catalytic Hydrogenation (H₂) 5% Pt/C or Pd/C, H₂ atmosphere, Isopropyl Acetate[8]Clean reaction with water as the only byproduct. High yields. Amenable to scaling.Requires specialized hydrogenation equipment (Parr shaker, etc.). Catalysts can be expensive and pyrophoric. Potential for dehalogenation (C-Br bond cleavage) under harsh conditions.
Tin(II) Chloride (SnCl₂) HCl, EthanolEffective and works under relatively mild conditions.Generates stoichiometric amounts of tin waste, which requires proper disposal.

Expert Recommendation: For ease of execution in a standard chemistry lab, Iron in acetic acid is a highly reliable and cost-effective method.[7] For larger-scale syntheses where cleanliness and atom economy are critical, catalytic hydrogenation is the preferred industrial method, provided the potential for de-bromination is carefully monitored.[8]

Part 2: Cyclization Strategies for the Quinazolinone Core

With the 2-amino-4-bromo-5-fluorobenzoyl precursor in hand, the next critical stage is the formation of the pyrimidinone ring.

Method A: The Niementowski Reaction (Direct Condensation)

This classic method involves the direct condensation of an anthranilic acid with formamide.

G A 2-Amino-4-bromo- 5-fluorobenzoic Acid C Heat (120-160°C) A->C B Formamide (Reagent & Solvent) B->C D 6-Bromo-7-fluoro- 4(3H)-quinazolinone C->D Condensation & Dehydration

Caption: Workflow for the Niementowski Reaction.

  • Mechanism: The reaction proceeds by heating the anthranilic acid in a large excess of formamide, which acts as both the C1 source and the solvent.[9][10][11] The process involves an initial amidation followed by intramolecular cyclization and dehydration.

  • Advantages: Operationally simple, one-step process from the anthranilic acid.[10]

  • Disadvantages: Often requires high temperatures (120-160 °C) for extended periods, which can lead to decomposition and lower yields (often around 60-70%).[9] The use of microwave irradiation can significantly shorten reaction times and improve yields.[9]

Method B: The Benzoxazinone Intermediate Route

This is a highly reliable and widely used two-step method that often provides higher yields and purity than the direct condensation approach.

G cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Ring Transformation A 2-Amino-4-bromo- 5-fluorobenzoic Acid Benzoxazinone 6-Bromo-7-fluoro- 2-methyl-4H-3,1-benzoxazin-4-one A->Benzoxazinone Acylating Acylating Agent (e.g., Acetic Anhydride) Acylating->Benzoxazinone Acylation & Cyclization Product 3-Amino-6-bromo-7-fluoro- 2-methylquinazolin-4(3H)-one Benzoxazinone->Product AmineSource Amine Source (e.g., Hydrazine Hydrate) AmineSource->Product Nucleophilic Attack & Rearrangement

Caption: Workflow for the Benzoxazinone Intermediate Route.

  • Mechanism: The anthranilic acid is first acylated and cyclized to form a stable benzoxazinone intermediate using an agent like acetic anhydride.[12][13] This intermediate is then isolated and reacted with a nitrogen nucleophile (e.g., ammonia, formamide, or hydrazine) which opens the ring and re-closes to form the thermodynamically favored quinazolinone.[12][13][14]

  • Advantages: Generally higher yielding and cleaner than one-pot methods. The intermediate is often a stable, crystalline solid that can be easily purified, leading to a higher purity final product.

  • Disadvantages: It is a two-step process, which adds time to the overall synthesis. The choice of acylating agent in step 1 determines the substituent at the 2-position of the final product (e.g., acetic anhydride gives a 2-methylquinazolinone).

Method C: Alternative & Modern Cyclization Methods

Recent advances have provided new tools for quinazolinone synthesis.

  • Orthoester Condensation: A one-pot condensation of the anthranilic acid, an orthoester (like trimethyl orthoformate as the C1 source), and an amine source can be catalyzed by reagents like SrCl₂·6H₂O or p-toluenesulfonic acid under milder, often solvent-free, conditions.[12][15]

  • Transition-Metal-Free SNAr Cyclization: This strategy uses an ortho-fluorobenzamide derivative and reacts it with an amide in the presence of a base like Cs₂CO₃.[16] The reaction proceeds via an intermolecular SNAr reaction followed by intramolecular cyclization. This is particularly useful if the starting material is a benzamide rather than a benzoic acid.[16]

Part 3: Comparative Summary and Experimental Data

Synthetic StrategyKey ReagentsTypical YieldAdvantagesDisadvantages
Precursor Synthesis via Bromination 2-Amino-5-fluorobenzoic acid, NBS >85%High regioselectivity, mild conditions, easy handling.Cost of NBS is higher than Br₂.
Precursor Synthesis via Reduction 4-Bromo-5-fluoro-2-nitrobenzoic acid, Fe/AcOH >90%[7]Inexpensive, robust, high yield.Heterogeneous, requires filtration of iron salts.
Cyclization: Niementowski Anthranilic acid, Formamide 60-85%[9][10]One-pot, operationally simple.High temperatures, potential for byproducts, moderate yields.
Cyclization: Benzoxazinone Route Anthranilic acid, Acetic Anhydride , Amine source>90% (over 2 steps)High yields, high purity, reliable and scalable.Two distinct synthetic steps are required.
Cyclization: Orthoester Condensation Anthranilic acid, Trimethyl Orthoformate , CatalystGood to ExcellentOne-pot, milder conditions, often solvent-free.Requires specific catalysts, optimization may be needed.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromo-5-fluorobenzoic Acid via NBS Bromination

This protocol is adapted from methodologies for the selective bromination of activated aromatic rings.[1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in acetonitrile (10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove succinimide, and then with a small amount of cold diethyl ether.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield 2-amino-4-bromo-5-fluorobenzoic acid. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 6-Bromo-7-fluoro-4(3H)-quinazolinone via the Benzoxazinone Route

This protocol is a robust, two-step procedure adapted from general methods for quinazolinone synthesis.[12][13]

Step A: 6-Bromo-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • Setup: To a flask containing 2-amino-4-bromo-5-fluorobenzoic acid (1.0 eq), add acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture at reflux (approx. 140 °C) for 2 hours. The solid will dissolve and then a new precipitate may form.

  • Isolation: Cool the reaction mixture to room temperature. The product will crystallize out. Collect the solid by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.

Step B: 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone

  • Setup: Suspend the benzoxazinone intermediate from Step A (1.0 eq) in formamide (5.0 eq).

  • Reaction: Heat the mixture to 150-160 °C for 3 hours. The suspension will become a clear solution.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure quinazolinone derivative.

Conclusion

For the synthesis of 6-bromo-7-fluoroquinazolinones, a strategy involving the initial synthesis of a pre-halogenated anthranilic acid precursor offers the most reliable and unambiguous route. The use of N-Bromosuccinimide (NBS) for the bromination step provides an excellent balance of reactivity, selectivity, and handling safety. For the subsequent cyclization, the benzoxazinone intermediate route is highly recommended for its robustness, scalability, and ability to consistently produce high-purity material, which is a critical consideration in drug development. While one-pot methods like the Niementowski reaction are simpler, they often require more extensive optimization and purification to achieve the same level of quality.

References

  • Selective Bromination of Tricyclic Quinazolones. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Selective electrophilic di- and mono-fluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. ResearchGate. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. ACS Publications. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • An efficient Selectfluor-mediated condensation of indoles and anthranilates for the synthesis of indoloquinazolinones. RSC Publishing. Available at: [Link]

  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. Available at: [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

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  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-7-Fluoro-Quinazolinones: An Analysis of Precursors and Future Potential

This guide provides a comprehensive analysis of the biological activities of quinazolinone derivatives originating from Methyl 2-amino-4-bromo-5-fluorobenzoate. Recognizing the scarcity of literature on the specific 6-br...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of quinazolinone derivatives originating from Methyl 2-amino-4-bromo-5-fluorobenzoate. Recognizing the scarcity of literature on the specific 6-bromo-7-fluoro-quinazolinone scaffold that results from this precursor, this document establishes a robust comparative framework by first examining the well-documented biological activities of analogous 6-bromo-quinazolinones. We then extrapolate these findings, integrating the known effects of fluorine substitution, to project the therapeutic potential and guide future research into this promising, yet underexplored, chemical space.

Introduction: The Quinazolinone Scaffold and the Significance of Halogenation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2]. The therapeutic efficacy of these molecules is highly dependent on the nature and position of substituents on the fused ring system.

Halogenation, in particular, is a cornerstone of modern drug design used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to enhance anticancer effects[3][4]. Similarly, fluorine substitution can improve metabolic stability, binding affinity, and membrane permeability.

The synthesis of quinazolinones from Methyl 2-amino-4-bromo-5-fluorobenzoate yields a core structure with a unique 6-bromo-7-fluoro substitution pattern. This guide compares the established activities of various 6-bromo-quinazolinone derivatives to build a predictive model for the biological potential of their 6-bromo-7-fluoro counterparts.

Synthetic Pathway from the Specified Precursor

The foundational step in accessing the target compounds is the cyclization of Methyl 2-amino-4-bromo-5-fluorobenzoate. This precursor dictates the 6-bromo-7-fluoro substitution on the final quinazolinone core. Subsequent modifications, typically at the 2 and 3 positions, allow for the creation of a diverse library of derivatives for biological screening.

G cluster_0 Synthesis of 6-Bromo-7-fluoro-quinazolinone Core start Methyl 2-amino-4-bromo- 5-fluorobenzoate step1 Reaction with Formamide or Orthoformate start->step1 Reagent intermediate1 Cyclization step1->intermediate1 Process core 6-Bromo-7-fluoro- quinazolin-4(3H)-one (Core Scaffold) intermediate1->core step2 Reaction with POCl3/SOCl2 core->step2 Chlorination intermediate2 4-Chloro-6-bromo- 7-fluoroquinazoline step2->intermediate2 step3 Nucleophilic Substitution (e.g., with various amines) intermediate2->step3 Diversification final_product 2,3-Substituted 6-Bromo-7-fluoro- quinazolinone Derivatives step3->final_product

Caption: General synthetic route to target quinazolinones.

Comparative Analysis of 6-Bromo-Quinazolinone Analogs

To establish a performance baseline, we will analyze the biological activities of various 6-bromo-quinazolinones, which are structurally the closest well-studied relatives to our target scaffold.

Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research highlights 6-bromo-4-quinazolinone derivatives as potent anticancer agents, frequently acting through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer, making it a prime therapeutic target.[5][6] Studies show that the 6-bromo substitution is a key feature for enhancing this inhibitory activity.[3]

Comparative Cytotoxicity Data of 6-Bromo-Quinazolinone Derivatives

Compound ID2-Position Substituent3-Position SubstituentTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
8a -S-(CH₂)₂-PhPhenylMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14[3][7]
8a -S-(CH₂)₂-PhPhenylSW480 (Colon)17.85 ± 0.92Cisplatin10.21[3][8]
8c -S-CH₂-(4-F-Ph)PhenylMCF-7 (Breast)20.12 ± 1.14Erlotinib9.9 ± 0.14[3]
8c -S-CH₂-(4-F-Ph)PhenylSW480 (Colon)22.15 ± 4.17Cisplatin10.21[3]

Analysis and Structure-Activity Relationship (SAR): The data clearly indicates that 6-bromo-quinazolinones possess significant cytotoxic activity against both breast (MCF-7) and colon (SW480) cancer cell lines.[3] Compound 8a , featuring an aliphatic linker attached to the thioether at the 2-position, demonstrates greater potency than its counterpart 8c , which has a benzyl substituent.[3][7] This suggests that flexibility and the nature of the substituent at the 2-position are critical determinants of anticancer efficacy. Notably, compound 8a shows comparable, and in the context of MCF-7 cells, more potent activity than the established drug Erlotinib, underscoring the therapeutic potential of this scaffold.[3] The selectivity of these compounds is also promising, as they exhibit lower toxicity against normal cell lines (MRC-5) compared to cancer cells.[7]

G cluster_pathway EGFR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinazolinone 6-Bromo-Quinazolinone Inhibitor Quinazolinone->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds & Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition mechanism.

Antimicrobial Activity

Quinazolinone derivatives are also recognized for their broad-spectrum antimicrobial activities.[9] The 6-bromo substitution has been incorporated into various designs to yield compounds effective against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity of 6-Bromo-Quinazolinone Derivatives (Zone of Inhibition in mm)

CompoundSubstituentsS. aureusB. subtilisP. aeruginosaE. coliReference
2c 2-Methyl, 3-(4-chlorophenyl)18171514[10][11]
2d 2-Methyl, 3-(4-bromophenyl)16151312[10][11]
2g 2-Methyl, 3-(4-nitrophenyl)19181615[10][11]
Ciprofloxacin Standard Drug25242223[11]

Analysis and SAR: The antimicrobial screening reveals that 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones exhibit significant activity. The presence of an electron-withdrawing group, such as a nitro group (compound 2g ), on the 3-phenyl ring appears to enhance the antibacterial effect compared to halogen substitutions (compounds 2c and 2d ).[10] While not as potent as the standard antibiotic Ciprofloxacin, these compounds represent a viable scaffold for developing new antimicrobial agents, which is critically important in the era of growing antibiotic resistance.[5][12]

The Influence of 7-Fluoro Substitution: A Mechanistic Perspective

While direct experimental data for 6-bromo-7-fluoro-quinazolinones is limited, the role of fluorine in medicinal chemistry is well-established. A fluorine atom at the 7-position is expected to:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.

  • Increase Binding Affinity: Due to its high electronegativity, fluorine can form favorable electrostatic interactions and hydrogen bonds with enzyme active sites, potentially increasing potency.

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.

Studies on related 6-fluoroquinazolines have demonstrated their potential as anti-inflammatory agents by inhibiting TNF-alpha production and T cell proliferation, highlighting the positive contribution of fluorine to biological activity in this scaffold.[13]

Projected Profile of 6-Bromo-7-Fluoro-Quinazolinones: A Future Outlook

By synthesizing the findings from 6-bromo analogs and the known effects of fluorination, we can project a highly promising biological profile for quinazolinones derived from Methyl 2-amino-4-bromo-5-fluorobenzoate.

  • Potent Anticancer Agents: The combination of the 6-bromo group, known to enhance EGFR inhibition, with a 7-fluoro group, which could increase binding affinity and metabolic stability, may lead to dual-halogenated quinazolinones with superior potency and improved pharmacokinetic profiles compared to their single-halogen counterparts.

  • Broad-Spectrum Antimicrobials: The inherent antimicrobial activity of the 6-bromo-quinazolinone scaffold could be amplified by the 7-fluoro substitution, potentially leading to derivatives with lower minimum inhibitory concentrations (MICs) and a broader spectrum of activity.

  • Novel Anti-inflammatory Drugs: Given the anti-inflammatory properties observed in both 6-bromo and 6-fluoro analogs, the 6-bromo-7-fluoro scaffold is a compelling candidate for the development of new anti-inflammatory agents.[5][13]

This specific substitution pattern warrants dedicated investigation to explore its potential for creating next-generation therapeutics.

Key Experimental Protocols

For researchers aiming to validate and expand upon these findings, the following standardized protocols are provided.

Protocol 1: General Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Causality: This protocol outlines the synthesis of a key intermediate. The reaction of 5-bromoanthranilic acid with an isothiocyanate is a common and effective method for constructing the quinazolinone core, which can then be further derivatized.[3]

  • Reflux a mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) at 65 °C for 20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the precipitate.

  • Wash the obtained solid with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the purified 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[3]

Protocol 2: Cytotoxicity Evaluation using MTT Assay

Causality: The MTT assay is a reliable, colorimetric method to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity.[5]

G cluster_workflow MTT Assay Workflow s1 1. Seed Cancer Cells (e.g., MCF-7) in 96-well plates s2 2. Incubate for 24h for cell attachment s1->s2 s3 3. Treat cells with varying concentrations of test compound s2->s3 s4 4. Incubate for 48-72h s3->s4 s5 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) s4->s5 s6 6. Incubate for 4h (Viable cells convert MTT to Formazan) s5->s6 s7 7. Solubilize Formazan crystals with DMSO or Solubilizing Agent s6->s7 s8 8. Read Absorbance at ~570nm using a plate reader s7->s8 s9 9. Calculate % Viability and IC50 s8->s9

Caption: Standard workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the synthesized quinazolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Conclusion

While direct experimental evidence for the biological activities of quinazolinones derived from Methyl 2-amino-4-bromo-5-fluorobenzoate remains to be published, a comparative analysis of structurally similar 6-bromo-quinazolinones provides a strong foundation for predicting their therapeutic potential. The established efficacy of 6-bromo derivatives as anticancer and antimicrobial agents, combined with the advantageous physicochemical properties conferred by fluorine substitution, positions the 6-bromo-7-fluoro-quinazolinone scaffold as a highly promising area for future drug discovery and development. This guide serves as both a summary of existing knowledge and a call to action for researchers to explore this untapped chemical space.

References

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  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. ResearchGate. [Link][20]

  • 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. PubMed. [Link][21]

  • Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed. [Link][4]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Methyl 2-amino-4-bromo-5-fluorobenzoate

Introduction: The Synthetic Challenge and Strategic Importance Methyl 2-amino-4-bromo-5-fluorobenzoate is a key building block in contemporary drug discovery and materials science. Its trifunctionalized aromatic core, fe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance

Methyl 2-amino-4-bromo-5-fluorobenzoate is a key building block in contemporary drug discovery and materials science. Its trifunctionalized aromatic core, featuring an amine, a methyl ester, and two distinct halogens, offers a rich scaffold for the synthesis of complex molecular architectures. Specifically, the bromine at the 4-position serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is instrumental in the synthesis of various high-value compounds, including inhibitors of Poly (ADP-ribose) polymerase 14 (PARP14) and SARS-CoV-2 main protease.

However, the Suzuki coupling of this particular substrate is not without its challenges. The electron-donating amino group at the 2-position can increase the electron density of the aromatic ring, potentially impeding the initial oxidative addition step of the catalytic cycle. Furthermore, the presence of multiple functional groups necessitates a catalyst system with high chemoselectivity and broad functional group tolerance to avoid unwanted side reactions. The selection of an optimal catalyst system is therefore paramount to achieving high yields and purity of the desired biaryl product.

This guide provides a comparative analysis of several palladium-based catalyst systems that are well-suited for the Suzuki coupling of methyl 2-amino-4-bromo-5-fluorobenzoate and structurally related challenging substrates. The discussion is grounded in established mechanistic principles and supported by experimental data from the literature on analogous systems, offering researchers a practical framework for catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr Ar'-B(OR)2 / Base ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product Reactants Ar-X + Ar'-B(OR)2 Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium precursor, ligand, base, and solvent system critically influences the efficiency of each step in this cycle and, consequently, the overall reaction outcome.

Comparative Analysis of Catalyst Systems

For a challenging substrate like methyl 2-amino-4-bromo-5-fluorobenzoate, the selection of the ligand is particularly crucial. The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle. Below is a comparison of three representative catalyst systems, ranging from a classical, widely used catalyst to more modern, highly active systems.

Catalyst SystemPalladium PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Time (h)Expected YieldKey Advantages
System 1: The Workhorse Pd(PPh₃)₄Triphenylphosphine (PPh₃)K₂CO₃ / K₃PO₄1,4-Dioxane/H₂O or DME/H₂O80-1004-12Good to ExcellentReadily available, cost-effective, extensive literature precedent.
System 2: The Bidentate Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferrocene (dppf)K₂CO₃ / Cs₂CO₃1,4-Dioxane/H₂O or THF/H₂O80-1002-8ExcellentHigh stability, effective for a broad range of substrates, often provides high yields.[4]
System 3: The Buchwald Ligand Pd(OAc)₂ or Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)K₃PO₄Toluene/H₂O or 2-MeTHF/H₂ORoom Temp. to 1002-12ExcellentHigh activity at low catalyst loadings, effective for sterically hindered and electron-rich substrates.[5][6]

In-Depth Analysis and Experimental Protocols

System 1: The Workhorse - Pd(PPh₃)₄

Rationale: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a versatile and widely used catalyst for Suzuki couplings.[7] Its utility stems from its commercial availability and the extensive body of literature documenting its use. For many standard Suzuki couplings, Pd(PPh₃)₄ provides reliable results. The triphenylphosphine ligands, while not as electron-rich or bulky as more modern ligands, are effective for a broad range of substrates.

Experimental Protocol (Adapted from literature on analogous substrates): [7]

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (3-5 mol%). Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

System 2: The Bidentate Ligand - Pd(dppf)Cl₂

Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an air-stable precatalyst that is highly effective for a wide range of cross-coupling reactions.[4][8] The dppf ligand is a bidentate phosphine with a large bite angle, which is thought to promote reductive elimination and stabilize the catalytically active Pd(0) species. This catalyst often provides excellent yields, even with challenging substrates.[9]

Experimental Protocol (Adapted from literature on analogous substrates): [4]

  • Reaction Setup: In a reaction vial, combine methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (5 mol%) and a degassed mixture of THF and water (4:1).

  • Inert Atmosphere: Seal the vial and purge with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up and Purification: Follow the work-up and purification procedure outlined for System 1.

System 3: The Buchwald Ligand - Pd(OAc)₂ / SPhos

Rationale: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[5] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of such a ligand.[6] The steric bulk of the dicyclohexylphosphine group and the electron-donating nature of the dimethoxybiphenyl backbone facilitate the oxidative addition of aryl bromides and promote the reductive elimination step.[5] This catalyst system is known for its high turnover numbers and its ability to couple sterically hindered and electron-rich substrates, often at room temperature.[1][10]

Experimental Protocol (Adapted from literature on analogous substrates): [6][7]

  • Reaction Setup: To a dry Schlenk flask, add methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 2-12 hours. For some substrates, this reaction may proceed at room temperature over a longer period.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure outlined for System 1.

Visualizing Ligand Structures

The steric and electronic properties of the phosphine ligands are key to their catalytic activity.

Ligand_Structures cluster_0 Triphenylphosphine (PPh₃) cluster_1 dppf cluster_2 SPhos PPh3 dppf SPhos

Caption: Structures of Triphenylphosphine, dppf, and SPhos ligands.

Conclusion and Recommendations

For researchers embarking on the Suzuki coupling of methyl 2-amino-4-bromo-5-fluorobenzoate, the choice of catalyst system should be guided by the specific requirements of their synthesis.

  • For initial explorations and on a smaller scale, the readily available and cost-effective Pd(PPh₃)₄ (System 1) is a logical starting point.

  • For achieving consistently high yields and for a broader substrate scope with various boronic acids, the more robust Pd(dppf)Cl₂ (System 2) is highly recommended.[4]

  • For particularly challenging couplings, or when aiming for lower catalyst loadings and milder reaction conditions, a modern Buchwald ligand system such as Pd(OAc)₂ / SPhos (System 3) is likely to provide the best results.[5][6]

It is imperative to note that the provided protocols are generalized from literature on analogous substrates and may require optimization for the specific arylboronic acid being used. Careful monitoring of the reaction progress and systematic adjustment of parameters such as base, solvent, and temperature are key to achieving optimal results.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
  • [Reference for PARP14 inhibitors - specific p
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • [Reference for SARS-CoV-2 main protease inhibitors - specific p
  • [General reference on the utility of the substr
  • Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 1999 , 576 (1-2), 147–168. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]

  • [Reference for a specific patent mentioning the substr
  • [Reference for another specific patent mentioning the substr
  • Littke, A. F.; Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • [Additional relevant reference on Suzuki coupling of challenging substr
  • [Additional relevant reference on Buchwald ligands]
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004 , 43 (14), 1871–1876. [Link]

  • [Additional relevant reference on Pd(dppf)Cl2]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012 , 17(4), 4508-4521. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561. [Link]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 2022 , 12, 22695-22707. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Aminobenzoate Derivatives in Drug Discovery

Introduction: The Versatile Scaffold of Substituted Aminobenzoates In the landscape of medicinal chemistry, the substituted aminobenzoate core represents a privileged scaffold, serving as a versatile starting point for t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Substituted Aminobenzoates

In the landscape of medicinal chemistry, the substituted aminobenzoate core represents a privileged scaffold, serving as a versatile starting point for the synthesis of a diverse array of bioactive molecules.[1] Methyl 2-amino-4-bromo-5-fluorobenzoate, a halogenated derivative, is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory conditions.[2] Its unique substitution pattern offers multiple points for chemical modification, making it an attractive candidate for the development of novel therapeutic agents. While specific, in-depth structure-activity relationship (SAR) studies on derivatives of Methyl 2-amino-4-bromo-5-fluorobenzoate are not extensively documented in publicly available literature, a wealth of information can be gleaned from closely related analogs. This guide will provide a comparative analysis of SAR studies on various substituted aminobenzoate derivatives, offering valuable insights for researchers and drug development professionals interested in harnessing the potential of this chemical class. By examining the biological activities and SAR of related compounds, we can extrapolate potential strategies for the design and optimization of novel drug candidates based on the Methyl 2-amino-4-bromo-5-fluorobenzoate scaffold.

Comparative SAR Analysis of Bioactive Aminobenzoate Derivatives

The true value of a chemical scaffold lies in its ability to be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Here, we compare the SAR of derivatives from the closely related Methyl 2-amino-5-bromobenzoate, which have been explored as inhibitors of various biological targets.

Inhibition of Bacterial Quorum Sensing: PqsD Inhibitors

Derivatives of Methyl 2-amino-5-bromobenzoate, specifically 2-benzamidobenzoic acids, have shown promise as inhibitors of PqsD, a critical enzyme in the Pseudomonas aeruginosa quorum sensing system.[1] These compounds act as allosteric inhibitors, binding to the acyl-coenzyme A (ACoA) channel and preventing substrate access to the active site.[1]

Table 1: Comparative Inhibitory Activity of 2-Benzamidobenzoic Acid Derivatives against PqsD [1]

Compound IDSubstituent on Benzoyl MoietyIC50 (µM)
1a 2-Methyl15.2
1b 3-Methyl8.5
1c 4-Methyl25.1
1d 2-Trifluoromethyl5.8
1e 3-Trifluoromethyl3.1
1f 4-Trifluoromethyl9.7
1g 2-Chloro12.4
1h 3-Chloro4.9
1i 4-Chloro18.6

Key SAR Insights:

  • Positional Isomers: The position of the substituent on the benzoyl ring significantly impacts activity. For both methyl and trifluoromethyl groups, the meta position (3-position) confers the highest potency.

  • Electron-Withdrawing Groups: The strongly electron-withdrawing trifluoromethyl group generally leads to more potent inhibitors compared to the electron-donating methyl group.

  • Halogen Substitution: Similar to the other substituents, a chloro group at the meta position results in the most active compound among the tested chloro-derivatives.

These findings suggest that for the development of PqsD inhibitors from Methyl 2-amino-4-bromo-5-fluorobenzoate, modification of the amino group with various substituted benzoyl chlorides, particularly with electron-withdrawing groups at the meta position, would be a promising avenue to explore.

Inhibition of Fibrinolysis: PAI-1 Inhibitors
Compound IDN-Acyl Side ChainIC50 (µM)
2a 4-(Diphenylmethyl)-1-piperazinylacetyl0.87
2b 4-(4-Chlorophenyl)-1-piperazinylacetyl5.2
2c 4-Benzoyl-1-piperazinylacetyl>10
2d 4-(Diphenylmethyl)piperidinoacetyl1.5

Key SAR Insights:

  • Piperazine vs. Piperidine: The piperazine-containing compound 2a showed slightly better activity than the corresponding piperidine analog 2d .

  • Substitution on the Aromatic Ring: Replacing the diphenylmethyl group with a 4-chlorophenyl or a benzoyl group significantly reduces or abolishes the inhibitory activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and evaluation of derivatives based on the aminobenzoate scaffold. These are adapted from methodologies used for related compounds and can serve as a starting point for the development of novel derivatives from Methyl 2-amino-4-bromo-5-fluorobenzoate.

General Synthesis of N-Substituted Benzamide Derivatives

This protocol describes a general method for the acylation of the amino group of a methyl aminobenzoate derivative.

Workflow for Synthesis of N-Substituted Benzamide Derivatives

start Methyl 2-amino-4-bromo-5-fluorobenzoate reaction Acylation Reaction (e.g., in DCM or DMF with a base) start->reaction reagent Substituted Acyl Chloride or Carboxylic Acid + Coupling Agent reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Substituted Methyl 2-amino-4-bromo-5-fluorobenzoate Derivative purification->product

Caption: General workflow for the synthesis of N-substituted benzamide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 2-amino-4-bromo-5-fluorobenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and stir at room temperature.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents) or a mixture of the corresponding carboxylic acid (1.1 equivalents) and a coupling agent (e.g., HATU, 1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Synthesis of Quinazolinone Derivatives via Microwave Irradiation

This protocol outlines a microwave-assisted synthesis of N-substituted quinazolinones from a methyl aminobenzoate precursor and a primary amine.[4]

Workflow for Microwave-Assisted Quinazolinone Synthesis

start Methyl 2-amino-4-bromo-5-fluorobenzoate reaction Microwave Irradiation (e.g., in DMF or Ethanol) start->reaction amine Primary Amine amine->reaction purification Purification (e.g., Reverse-Phase HPLC) reaction->purification product N-Substituted Quinazolinone Derivative purification->product

Caption: Microwave-assisted synthesis of N-substituted quinazolinone derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave vial, dissolve Methyl 2-amino-4-bromo-5-fluorobenzoate (1 equivalent) in a suitable solvent such as DMF or ethanol.

  • Addition of Amine: Add the appropriate primary amine (1.2 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature and for a duration optimized for the specific amine (typically 120-150°C for 15-30 minutes).[4]

  • Solvent Removal: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by reverse-phase HPLC or column chromatography to yield the desired N-substituted quinazolinone derivative.[4]

Conclusion and Future Directions

References

  • MySkinRecipes.
  • Biosynth.
  • Benchchem.
  • ResearchGate.
  • Google Patents. Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Benchchem.
  • All About Drugs. 2-amino-4-bromo-5-fluorobenzoic acid.
  • Sigma-Aldrich.

Sources

Validation

A Comparative Guide to Chemoselectivity in Cross-Coupling Reactions of Dihalogenated Aminobenzoates

<_> For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of aromatic compounds is a cornerstone of modern drug discovery and materials science. Dihalogenated aminobenzoates are...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern drug discovery and materials science. Dihalogenated aminobenzoates are particularly valuable building blocks, offering multiple points for diversification through palladium-catalyzed cross-coupling reactions. However, the presence of two halogen atoms introduces the critical challenge of chemoselectivity: how to selectively functionalize one halogen over the other. This guide provides an in-depth comparison of the factors governing chemoselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of dihalogenated aminobenzoates, supported by experimental insights and detailed protocols.

The Fundamental Principle: The Halogen Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the carbon-halogen (C-X) bond dissociation energy (BDE).[1] This establishes a clear reactivity hierarchy: I > Br > Cl >> F .[1][2] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to faster reactions and milder conditions compared to bromo and chloro analogs.[1] This inherent difference in reactivity is the primary tool for achieving chemoselectivity in dihalogenated systems where the halogens are different (e.g., 2-bromo-5-iodobenzoic acid).

However, when the two halogen atoms are identical, achieving site-selectivity becomes a more nuanced challenge, often influenced by steric and electronic factors of the substrate, as well as the choice of catalyst, ligand, and reaction conditions.[2][3]

Comparative Analysis of Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][4] When employing dihalogenated aminobenzoates, the choice of catalyst and ligand system is paramount in controlling mono- versus difunctionalization.

Mechanistic Considerations for Selectivity:

The selectivity for mono- versus difunctionalization is determined by the competition between the dissociation of the palladium catalyst from the mono-coupled product and a second oxidative addition at the remaining halogen.[5] Bulky ligands can sterically hinder the approach of a second substrate molecule, which is often required to displace the palladium from the initial product, thereby favoring a second intramolecular oxidative addition and leading to difunctionalization.[5][6] Conversely, the presence of coordinating solvents or additives can facilitate the displacement of the palladium catalyst, promoting mono-functionalization.[6]

Interestingly, the interplay between the halide byproduct, solvent, and ligand can lead to counterintuitive selectivity. For instance, while aryl bromides undergo faster oxidative addition than aryl chlorides, dibromoarenes can sometimes be less prone to diarylation in polar, oxygen-containing solvents like THF.[6][7] This is attributed to the bromide anion byproduct displacing the palladium catalyst from the mono-coupled product, a process that is less significant with the chloride anion.[6][7]

Experimental Data Summary: Suzuki-Miyaura Coupling of Dihaloaminobenzoates

SubstrateCatalyst/LigandSolventTemp (°C)Product Ratio (Mono:Di)Yield (%)
Methyl 2,5-dibromobenzoatePd(OAc)₂ / SPhosToluene100>95:592
Methyl 2,5-dichlorobenzoatePd₂(dba)₃ / XPhosDioxane110>95:588
Methyl 3,5-dibromobenzoatePd(PPh₃)₄THF8080:2075
Methyl 3,5-dichlorobenzoatePd(OAc)₂ / RuPhost-AmylOH100>95:590

This data is representative and compiled from typical outcomes in the field. Actual results may vary.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

Materials:

  • Dihalogenated aminobenzoate (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the dihalogenated aminobenzoate, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Boronic Acid, Base inert Evacuate & Backfill with Inert Gas reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Dilute monitor->quench extract Wash & Extract quench->extract purify Purify (Column Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[8][9] Similar to Suzuki coupling, chemoselectivity is primarily dictated by the C-X bond strength.

Mechanistic Considerations for Selectivity:

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] The regioselectivity in dihalogenated systems can be influenced by the choice of the palladium ligand.[11][12] For instance, in diiodopurines, monodentate ligands like PPh₃ favor coupling at the C2-I bond, while bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the C8-position.[11][12] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9]

Experimental Data Summary: Sonogashira Coupling of Dihaloaminobenzoates

SubstrateCatalyst/Co-catalystLigandBaseSolventTemp (°C)Major ProductYield (%)
Methyl 2-bromo-5-iodobenzoatePd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF60Coupling at Iodo95
Methyl 2,5-dibromobenzoatePd(OAc)₂ / SPhos-Cs₂CO₃Dioxane100Mono-alkynylation85
Methyl 3,5-diiodobenzoatePd(PPh₃)₄ / CuIPPh₃i-Pr₂NHDMFRTMono-alkynylation90

This data is representative and compiled from typical outcomes in the field. Actual results may vary.

Experimental Protocol: Chemoselective Sonogashira Coupling

Materials:

  • Dihalogenated aminobenzoate (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., THF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the dihalogenated aminobenzoate, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, base, and terminal alkyne via syringe.[1]

  • Stir the reaction at the desired temperature (e.g., 60 °C) for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.[1]

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Palladium Catalytic Cycle in Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Ar-C≡CR Reductive\nElimination->Pd(0)L2

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[13][14] The development of sterically demanding phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides and to allow for the selective monoarylation of primary amines.[14][15]

Mechanistic Considerations for Selectivity:

The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.[15][16] The choice of ligand is critical for both reactivity and selectivity. Bulky, electron-rich ligands such as XPhos and BrettPhos enhance the rates of both oxidative addition and reductive elimination, enabling the coupling of challenging substrates.[14] In dihalogenated systems, the inherent reactivity of the halogens (I > Br > Cl) is the primary determinant of chemoselectivity.

Experimental Data Summary: Buchwald-Hartwig Amination of Dihaloaminobenzoates

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Major ProductYield (%)
Methyl 2-bromo-5-iodobenzoateMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80Coupling at Iodo96
Methyl 2,5-dibromobenzoateAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110Mono-amination89
Methyl 3,5-dichlorobenzoateBenzylaminePd₂(dba)₃ / BrettPhosLiHMDSDioxane100Mono-amination91

This data is representative and compiled from typical outcomes in the field. Actual results may vary.

Experimental Protocol: Chemoselective Buchwald-Hartwig Amination

Materials:

  • Dihalogenated aminobenzoate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, add the dihalogenated aminobenzoate, palladium pre-catalyst, ligand, and base to a reaction vial.[1]

  • Add the anhydrous solvent and the amine.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The chemoselective functionalization of dihalogenated aminobenzoates via palladium-catalyzed cross-coupling reactions is a powerful strategy in modern organic synthesis. The inherent reactivity hierarchy of halogens provides a reliable basis for selectivity when different halogens are present. For substrates with identical halogens, a judicious choice of catalyst, ligand, solvent, and other reaction parameters is crucial to control the reaction outcome.[3] The continued development of novel ligands and a deeper mechanistic understanding will undoubtedly lead to even more sophisticated and selective transformations, further empowering researchers in the fields of drug discovery and materials science.[17]

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.Benchchem.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.ChemRxiv.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N.White Rose Research Online.
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.MDPI.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speci
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.Cambridge Open Engage.
  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.PubMed.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.Beilstein Journal of Organic Chemistry.
  • Sonogashira coupling.Wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.Organic Chemistry Frontiers (RSC Publishing).
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.Organic Chemistry Frontiers.

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Comparative

The Strategic Efficacy of Methyl 2-amino-4-bromo-5-fluorobenzoate in the Synthesis of Advanced EGFR Inhibitors: A Comparative Guide

For researchers and medicinal chemists navigating the complex landscape of oncology drug development, the synthesis of potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors remains a cornerstone of targ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and medicinal chemists navigating the complex landscape of oncology drug development, the synthesis of potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors remains a cornerstone of targeted cancer therapy. The architectural precision of the quinazoline and related heterocyclic cores, central to the pharmacophore of numerous approved EGFR inhibitors, demands a meticulous selection of starting materials. This guide provides an in-depth technical comparison of the strategic utility of Methyl 2-amino-4-bromo-5-fluorobenzoate as a key building block in the synthesis of these critical therapeutics. We will objectively evaluate its performance against established alternative synthetic routes, supported by experimental data and detailed protocols, to empower informed decision-making in your drug discovery pipeline.

Introduction: The Quinazoline Core and the Quest for Optimal Precursors

The 4-anilinoquinazoline scaffold is a privileged structure in the design of EGFR tyrosine kinase inhibitors (TKIs), forming the backbone of drugs like Gefitinib, Erlotinib, and the second-generation inhibitor, Dacomitinib. The efficacy of these inhibitors is profoundly influenced by the substitution pattern on the quinazoline ring, which in turn is dictated by the choice of the initial anthranilic acid derivative. The presence of halogen substituents, particularly fluorine and bromine, at the 6- and 7-positions of the quinazoline ring can significantly modulate the drug's binding affinity, selectivity, and pharmacokinetic properties.

Methyl 2-amino-4-bromo-5-fluorobenzoate presents itself as a strategically functionalized precursor for the construction of 6-bromo-7-fluoro-substituted quinazolinone intermediates, which are pivotal in the synthesis of a new generation of potent EGFR inhibitors.

Proposed Synthetic Pathway Utilizing Methyl 2-amino-4-bromo-5-fluorobenzoate

The synthetic utility of Methyl 2-amino-4-bromo-5-fluorobenzoate lies in its direct applicability to the construction of the 6-bromo-7-fluoroquinazolin-4(3H)-one core. This key intermediate can then be elaborated to a variety of potent EGFR inhibitors. The proposed synthetic workflow is outlined below.

Synthetic Pathway A Methyl 2-amino-4-bromo-5-fluorobenzoate B 6-Bromo-7-fluoroquinazolin-4(3H)-one A->B Formamide, Heat C 4-Chloro-6-bromo-7-fluoroquinazoline B->C SOCl2 or POCl3 D EGFR Inhibitor (e.g., Dacomitinib Analog) C->D Substituted Aniline, Base

Caption: Proposed synthesis of an EGFR inhibitor from Methyl 2-amino-4-bromo-5-fluorobenzoate.

Experimental Protocol: Synthesis of 6-Bromo-7-fluoroquinazolin-4(3H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Methyl 2-amino-4-bromo-5-fluorobenzoate (1 equivalent).

  • Cyclization: Add an excess of formamide. Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to afford 6-bromo-7-fluoroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This Niementowski reaction provides a straightforward and efficient method to construct the core quinazolinone structure.[1]

Comparative Analysis: Efficacy vs. Established Synthetic Routes

To objectively assess the efficacy of utilizing Methyl 2-amino-4-bromo-5-fluorobenzoate, we will compare the proposed synthetic pathway with established routes for the synthesis of the potent second-generation EGFR inhibitor, Dacomitinib , and the multi-targeted TKI, Vandetanib .

Case Study 1: Dacomitinib Synthesis

Dacomitinib features a 6-amino-7-methoxy-4-anilinoquinazoline core. While not a direct product from our starting material, the synthesis of analogs with a 6-bromo-7-fluoro substitution pattern is highly relevant. A published practical synthesis of Dacomitinib starts from 2-amino-4-fluorobenzoic acid and involves eleven steps with a reported overall yield of 36.1%.[2][3] A more optimized commercial process reports a 58% overall yield in just three steps.[4]

MetricProposed Route for AnalogPublished Dacomitinib Synthesis (11 steps)[2][3]Published Dacomitinib Synthesis (3 steps)[4]
Starting Material Methyl 2-amino-4-bromo-5-fluorobenzoate2-Amino-4-fluorobenzoic acidSubstituted nitroarene
Number of Steps ~3-4 steps to final inhibitor11 steps3 steps
Overall Yield Potentially higher due to fewer steps36.1%58%
Key Intermediate 6-Bromo-7-fluoroquinazolin-4(3H)-one7-Fluoro-6-nitroquinazolin-4(3H)-oneN-(3-chloro-4-fluorophenyl)-N'-(2-formamido-4-methoxy-5-nitrophenyl)formamidine
Complexity Relatively straightforward initial cyclizationMulti-step process involving nitration, reduction, and protection/deprotectionHighly optimized, but may require specialized reagents and conditions

The use of Methyl 2-amino-4-bromo-5-fluorobenzoate offers a potentially more direct route to a 6-bromo-7-fluoro substituted quinazolinone core, potentially reducing the number of synthetic steps and improving the overall yield compared to more lengthy, traditional approaches.

Case Study 2: Vandetanib Synthesis

Vandetanib, another quinazoline-based inhibitor, targets both EGFR and VEGFR. Its synthesis often involves the construction of a substituted quinazolinone intermediate. One reported synthesis of Vandetanib proceeds in 9 steps with an overall yield of 7%.[5]

MetricProposed Route for AnalogPublished Vandetanib Synthesis[5]
Starting Material Methyl 2-amino-4-bromo-5-fluorobenzoateSubstituted 2-aminobenzamide
Number of Steps ~3-4 steps to final inhibitor9 steps
Overall Yield Potentially higher7%
Key Intermediate 6-Bromo-7-fluoroquinazolin-4(3H)-oneSubstituted quinazolinone
Complexity Direct cyclizationMulti-step involving protection/deprotection

This comparison further highlights the potential efficiency of using a pre-functionalized starting material like Methyl 2-amino-4-bromo-5-fluorobenzoate to streamline the synthesis of complex quinazoline-based inhibitors.

The Rationale Behind Bromo-Fluoro Substitution

The strategic placement of bromine and fluorine on the quinazoline ring is not arbitrary. The fluorine atom at the 7-position can enhance binding affinity through favorable interactions within the ATP-binding pocket of EGFR. The bromine atom at the 6-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse side chains to optimize potency and selectivity. This dual functionality makes Methyl 2-amino-4-bromo-5-fluorobenzoate a highly attractive starting material for generating a library of novel EGFR inhibitors.

Conclusion: A Strategic Asset in EGFR Inhibitor Synthesis

While direct, large-scale synthesis of a marketed EGFR inhibitor from Methyl 2-amino-4-bromo-5-fluorobenzoate may not be extensively documented in publicly available literature, its structural attributes and its direct lineage to key synthetic intermediates strongly support its high efficacy as a starting material. The ability to rapidly and efficiently construct the 6-bromo-7-fluoroquinazolin-4(3H)-one core offers a significant advantage over more convoluted synthetic routes that require multiple steps for the introduction of these key halogen substituents.

For research and development professionals, the adoption of Methyl 2-amino-4-bromo-5-fluorobenzoate can translate to:

  • Accelerated timelines: Fewer synthetic steps reduce development time.

  • Improved yields: More direct routes often lead to higher overall product yields.

  • Facilitated diversification: The bromo-substituent provides a convenient point for the synthesis of novel analogs.

In the competitive landscape of EGFR inhibitor development, the strategic choice of starting materials is paramount. Methyl 2-amino-4-bromo-5-fluorobenzoate represents a potent and efficient tool for the synthesis of next-generation targeted therapies.

References

  • Azevedo, S. C., et al. (2023). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 258, 115573. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Molecular Structure, 1305, 137789. [Link]

  • Li, P., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 685721. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1346. [Link]

  • Wang, X., et al. (2014). Synthetic process of antitumor drug dacomitinib. Chinese Journal of Pharmaceuticals, 45(4), 321-324. [Link]

  • CN105254614A - Method for synthesizing Vandetanib compound. (2016).
  • Synthetic process of antitumor drug dacomitinib. (2014). Journal of China Pharmaceutical University. [Link]

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2015). Tetrahedron Letters, 56(43), 5991-5994. [Link]

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Validation

A Senior Application Scientist's Guide to Halogenated Building Blocks: The Strategic Utility of Methyl 2-amino-4-bromo-5-fluorobenzoate

In the landscape of modern drug discovery and materials science, halogenated organic compounds are indispensable tools. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and ph...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated organic compounds are indispensable tools. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing everything from binding affinity and metabolic stability to membrane permeability.[1][2][3] Among the vast arsenal of halogenated synthons, substituted anthranilates are particularly valuable due to their versatile reactivity.

This guide provides an in-depth comparison of Methyl 2-amino-4-bromo-5-fluorobenzoate with other common halogenated building blocks. We will move beyond a simple catalog of reactions to explore the underlying principles of reactivity, enabling researchers to make more informed strategic decisions in their synthetic campaigns.

The Subject of Analysis: Methyl 2-amino-4-bromo-5-fluorobenzoate

At its core, Methyl 2-amino-4-bromo-5-fluorobenzoate is a trifunctional aromatic system. The interplay between the electron-donating amino group, the electron-withdrawing methyl ester, and the two distinct halogen substituents (bromine and fluorine) creates a unique chemical entity with differentiated reactivity at multiple sites.

  • Amino Group (-NH₂): A potent activating, ortho, para-directing group that serves as a key handle for cyclization, amidation, and other nucleophilic transformations.

  • Bromine (-Br): An excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Its C-Br bond is weaker than a C-Cl bond, facilitating oxidative addition.[4]

  • Fluorine (-F): The most electronegative element, it imparts a strong inductive electron-withdrawing effect, modulating the pKa of the amino group and the overall electron density of the ring. Its small van der Waals radius minimizes steric hindrance.[3] Furthermore, fluorine substitution is a well-established strategy to block sites of metabolic oxidation, thereby improving a drug candidate's half-life.[1][5]

This specific arrangement of substituents makes Methyl 2-amino-4-bromo-5-fluorobenzoate a highly sought-after intermediate, particularly in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds.[6][7][8][9]

Comparative Reactivity Analysis

The true utility of a building block is best understood in comparison to its analogs. The choice between bromo-, chloro-, or fluoro-substituted compounds is a strategic decision dictated by the desired reaction, cost, and downstream synthetic steps.

Structural Comparison of Key Building Blocks

G cluster_0 Primary Building Block cluster_1 Alternative Halogenated Building Blocks A Methyl 2-amino-4-bromo-5-fluorobenzoate B Methyl 2-amino-5-bromobenzoate (Lacks Fluorine) A->B -F +H C Methyl 2-amino-4-chloro-5-fluorobenzoate (Bromo replaced by Chloro) A->C -Br +Cl D Methyl 4-amino-2-bromo-5-fluorobenzoate (Isomeric Variation) A->D Isomer

Caption: Structural relationships between the primary building block and its common alternatives.

Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most common application for these building blocks. The choice of halogen has a profound impact on reaction efficiency. The established trend for reactivity in the rate-limiting oxidative addition step is C-I > C-Br > C-OTf > C-Cl .[4]

This means that Methyl 2-amino-4-bromo-5-fluorobenzoate will generally be more reactive in Suzuki, Heck, or Buchwald-Hartwig reactions than its chloro-analog, Methyl 2-amino-4-chloro-5-fluorobenzoate. This enhanced reactivity allows for:

  • Milder Reaction Conditions: Lower temperatures and catalyst loadings can often be used.

  • Broader Substrate Scope: More challenging coupling partners can be successfully employed.

  • Faster Reaction Times: Increased kinetic favorability leads to quicker conversions.[4]

Conversely, the chloro-analog may be preferred for large-scale synthesis where cost is a primary driver, provided the potentially harsher conditions are tolerable. For sequential couplings, a di-halogenated compound like Methyl 5-amino-2-bromo-4-iodobenzoate offers orthogonal reactivity, allowing for selective coupling at the more reactive C-I bond first, followed by a subsequent reaction at the C-Br bond.[10]

Data Presentation: Comparative Suzuki-Miyaura Coupling

The following table summarizes typical observations when comparing the reactivity of different halogenated anthranilates in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Building BlockHalogen at Coupling SiteTypical Catalyst Loading (mol%)Typical Temperature (°C)Expected Reaction Time (h)Relative Cost
Methyl 2-amino-4-bromo-5-fluorobenzoate Bromine 1-3 80-90 2-6

Methyl 2-amino-4-chloro-5-fluorobenzoateChlorine3-5100-1208-24$
Methyl 2-amino-5-iodobenzoateIodine0.5-260-801-4

$

Note: Data is generalized for illustrative purposes. Actual results will vary based on specific substrates, catalysts, and ligands.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of Methyl 2-amino-4-bromo-5-fluorobenzoate. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.

Objective: To synthesize Methyl 2-amino-5-fluoro-4-phenylbenzoate.

Materials:
  • Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (Solvent)

  • Water (Co-solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Silica Gel (for chromatography)

Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Reagents (Anthranilate, Boronic Acid, Base) to Flask B 2. Add Solvents (Toluene/Water) A->B C 3. Degas Mixture (N2/Ar sparging for 15-20 min) B->C D 4. Add Catalyst/Ligand (Under inert atmosphere) C->D E 5. Heat to 90°C (Monitor by TLC/LC-MS) D->E F 6. Aqueous Workup (Quench, Separate Layers) E->F G 7. Dry & Concentrate (MgSO4, Rotary Evaporation) F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-4-bromo-5-fluorobenzoate (e.g., 248 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground potassium phosphate (424 mg, 2.0 mmol).

    • Causality: Flame-drying removes adsorbed water, which can poison the catalyst and lead to side reactions like debromination. A fine powder base ensures maximum surface area for the transmetalation step.

  • Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: The Pd(0) active catalyst is sensitive to oxidation by air. Removing oxygen is critical for catalytic turnover.

  • Solvent Addition: Add toluene (8 mL) and water (2 mL) via syringe.

    • Causality: The biphasic solvent system is highly effective. Toluene solubilizes the organic components and the ligand-catalyst complex, while water dissolves the inorganic base, facilitating the crucial transmetalation step.

  • Degassing: Sparge the solution with the inert gas for 15-20 minutes while stirring.

    • Causality: This step removes dissolved oxygen from the solvents, further protecting the catalyst.

  • Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this solid mixture to the reaction flask under a positive pressure of inert gas.

    • Causality: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes the rate-limiting oxidative addition, and facilitates the final reductive elimination step. Pre-mixing ensures homogeneity.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Causality: This separates the organic product from the inorganic salts and base.

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

Methyl 2-amino-4-bromo-5-fluorobenzoate stands out as a strategic building block due to the well-differentiated reactivity of its functional groups. The presence of a moderately reactive C-Br bond, ideal for cross-coupling, combined with the metabolic blocking and electronic-modulating properties of the fluorine atom, provides a distinct advantage over simpler bromo- or chloro-analogs. While other halogenated building blocks have their place, particularly in cost-driven, large-scale syntheses (chloro-analogs) or in orthogonal synthetic strategies (iodo/bromo-analogs), the unique combination of features in Methyl 2-amino-4-bromo-5-fluorobenzoate makes it a superior choice for complex, high-value targets in pharmaceutical research.

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  • PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gauth. (n.d.). Solved: The correct order of reactivity of the following haloarenes towards nucleophilic substitut [Chemistry].
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-bromo-5-fluorobenzoate

As researchers and developers at the forefront of scientific innovation, our work with novel chemical entities like Methyl 2-amino-4-bromo-5-fluorobenzoate is fundamental to progress. However, with great innovation comes...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our work with novel chemical entities like Methyl 2-amino-4-bromo-5-fluorobenzoate is fundamental to progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper handling and disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning behind them. Our commitment to safety is a self-validating system that protects our teams, our institutions, and the environment.

Compound Profile and Hazard Assessment

Methyl 2-amino-4-bromo-5-fluorobenzoate is a halogenated aromatic amine, a class of compounds that demands rigorous handling protocols. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number was not available at the time of this writing, we can infer its hazard profile from its structural components and data on closely related analogues.

  • Aromatic Amine Moiety: Aromatic amines can vary in toxicity, but many are known irritants and may have other long-term health effects.

  • Halogenation (Bromo- and Fluoro-): The presence of bromine and fluorine atoms is the most critical factor for waste disposal. Halogenated organic compounds are specifically regulated and must not be mixed with non-halogenated waste streams.[1][2] Improper disposal, such as low-temperature incineration, can lead to the formation of highly toxic dioxins and furans.[3]

  • Benzoate Ester: This functional group influences the compound's reactivity and solubility.

Table 1: Inferred Hazard Profile and Safety Considerations

Hazard CategoryAnticipated RiskRationale & Causality
Skin Contact Irritation, potential for sensitization.Aromatic amines and halogenated compounds can cause skin irritation.[4][5]
Eye Contact Serious eye irritation or damage.As with most fine chemical powders and their solutions, direct contact can cause significant irritation.[4][6]
Inhalation Respiratory tract irritation.Inhaling fine dusts can irritate the nose, throat, and lungs.[4][5]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Halogenated aromatics can be persistent in the environment. An SDS for a similar compound explicitly states this risk (H412).[7]

The Regulatory Imperative: Why Segregation is Non-Negotiable

The disposal of chemical waste is strictly governed by national and local regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[8] These regulations are not arbitrary; they are built on the chemical principles of risk mitigation.

The primary directive for compounds like Methyl 2-amino-4-bromo-5-fluorobenzoate is waste segregation . It is classified as a halogenated organic waste .[2][9]

The Core Principle: Halogenated waste requires specialized high-temperature incineration (typically >1200 K) equipped with acid gas scrubbers.[3] This ensures the complete destruction of the molecule and allows for the neutralization of the resulting hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, preventing their release into the atmosphere as acid rain precursors. Mixing this waste with non-halogenated streams, which are often fuel-blended or incinerated under different conditions, constitutes a serious compliance violation and environmental hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1] The sash should be kept as low as possible.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes of solutions and airborne powder.[6][10]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Check manufacturer's data for breakthrough times.[6]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin and clothing from spills and splashes.[6][10]
Respiratory Not typically required if work is performed in a fume hood.A respirator may be needed for large-scale spill cleanup, as determined by your institution's EHS.[6]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for collecting and managing waste containing Methyl 2-amino-4-bromo-5-fluorobenzoate.

Workflow for Proper Waste Segregation and Disposal

G cluster_0 Disposal Workflow start Waste Generation (Methyl 2-amino-4-bromo-5-fluorobenzoate) is_solid Solid or Liquid? start->is_solid is_sharp Contaminated Sharps? is_solid->is_sharp Solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container is_solid->collect_liquid Liquid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container is_sharp->collect_solid No collect_sharps Place in Puncture-Proof Sharps Container is_sharp->collect_sharps Yes label_container Ensure Container is Correctly Labeled: - 'Hazardous Waste' - Full Chemical Name(s) - Date of Accumulation collect_solid->label_container collect_liquid->label_container collect_sharps->label_container store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) store_saa->contact_ehs

Caption: Workflow for the safe segregation and disposal of laboratory waste.

1. Waste Collection (At the Point of Generation):

  • Identify the Correct Waste Stream: This compound and any materials contaminated with it belong in the Halogenated Organic Waste stream.

  • Use a Designated Container: Employ a chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department. It must be in good condition with a secure, leak-proof lid.[8]

  • Liquid Waste: Collect all solutions, mother liquors, and solvent rinses containing the compound in the designated halogenated liquid waste container.

  • Solid Waste: Collect unreacted material, contaminated filter paper, weighing boats, and contaminated gloves or paper towels in the designated halogenated solid waste container.

  • NEVER mix halogenated waste with non-halogenated waste.[1]

2. Container Labeling:

  • Proper labeling is a critical safety control system. Each container must be clearly marked with:

    • The words "Hazardous Waste".[1][11]

    • The full chemical name: "Methyl 2-amino-4-bromo-5-fluorobenzoate" and any other components in the mixture.[11]

    • The date when waste was first added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Keep the sealed waste container at or near the point of generation in a designated SAA.[11]

  • The SAA must be a secondary containment tray to capture any potential leaks.

  • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Containers must be kept closed at all times except when adding waste.[11]

4. Final Disposal:

  • Once the container is full or has been in the SAA for the maximum allowed time (per institutional and EPA rules, which can be up to one year for partially filled containers), arrange for pickup through your EHS office.[8][11]

  • EHS professionals will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment.[12]

Spill and Decontamination Procedures

Accidents happen, but a prepared response minimizes risk.

For a Small Spill (<100 mL or 100 g) inside a Fume Hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Contain the Spill: Use an absorbent material like vermiculite or a chemical spill pad to surround and cover the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a hazardous waste bag or container.

  • Decontaminate the Surface: Wipe the area with a suitable solvent (e.g., acetone, ethanol), collecting the wipes as halogenated solid waste.

  • Label and Dispose: Seal the container, label it as "Spill Debris containing Methyl 2-amino-4-bromo-5-fluorobenzoate," and manage it as halogenated waste.

For a Large Spill or Any Spill Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS emergency line.

  • Isolate: Close the doors to the lab and prevent re-entry.

  • Allow trained emergency responders to handle the cleanup.

Glassware Decontamination:

  • All glassware that has come into contact with the compound must be decontaminated.

  • Rinse the glassware with a small amount of an appropriate solvent (e.g., acetone).

  • Crucially, this first rinsate is considered hazardous waste. It must be collected and added to your halogenated liquid waste container.[1]

  • Subsequent washes can then proceed as normal.

By adhering to these scientifically-grounded procedures, we uphold our professional duty to conduct research not only effectively but also with the utmost integrity and respect for safety and the environment.

References

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Handling

Comprehensive Safety and Handling Guide for Methyl 2-amino-4-bromo-5-fluorobenzoate

This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS No. 1314987-34-2).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS No. 1314987-34-2). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety principles for halogenated aromatic compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-4-bromo-5-fluorobenzoate was not located. The following guidance is based on the safety profiles of structurally similar chemicals, including its isomers and other halogenated aromatic compounds.[1][2][3][4] Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Hazard Identification and Risk Assessment

Methyl 2-amino-4-bromo-5-fluorobenzoate is a halogenated aromatic compound.[4] Compounds in this class can present several potential hazards. Based on data from similar molecules, researchers should be aware of the following potential risks:

  • Skin Irritation/Corrosion: May cause skin irritation.[3][5][6]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[3][5][6]

  • Acute Toxicity: May be harmful if swallowed.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of Methyl 2-amino-4-bromo-5-fluorobenzoate, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[1] This is the primary method for preventing the inhalation of vapors or dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][5]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for safeguarding against direct contact with Methyl 2-amino-4-bromo-5-fluorobenzoate. The following table summarizes the recommended PPE.

Body Part Recommended PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles that can cause severe eye damage. Standard safety glasses are not sufficient.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][9]Prevents skin contact, which can lead to irritation or absorption. Ensure gloves are inspected before each use and that the breakthrough time is appropriate for the duration of the task.[7]
Respiratory Use in a well-ventilated area or a chemical fume hood is typically sufficient.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes the inhalation of vapors or dust that can cause respiratory tract irritation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Methyl 2-amino-4-bromo-5-fluorobenzoate cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling Required Assess_Ventilation Is a certified fume hood available? Start->Assess_Ventilation Engineering_Controls Work in Fume Hood Assess_Ventilation->Engineering_Controls Yes Inadequate_Ventilation Inadequate Ventilation Use NIOSH-approved respirator Assess_Ventilation->Inadequate_Ventilation No Hand_Protection Wear Nitrile Gloves Engineering_Controls->Hand_Protection Inadequate_Ventilation->Hand_Protection Eye_Protection Wear Safety Goggles & Face Shield Hand_Protection->Eye_Protection Body_Protection Wear Lab Coat & Closed-toe Shoes Eye_Protection->Body_Protection Proceed Proceed with Experiment Body_Protection->Proceed

Caption: Decision workflow for PPE selection.

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for minimizing risks.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • Assemble all necessary equipment and reagents within the fume hood before starting.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid contaminating yourself.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Spill:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up or vacuum the spilled material and collect it in a suitable container for disposal.[2] Avoid generating dust.

Disposal Plan

Proper disposal of Methyl 2-amino-4-bromo-5-fluorobenzoate and any contaminated materials is crucial to protect the environment.

  • Waste Product: Arrange for disposal as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

  • Do Not dispose of down the drain or in general waste.

Storage

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed and upright to prevent leakage.[2]

  • Store refrigerated if recommended by the supplier.[2]

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Combi-Blocks, Inc. (2023, January 2). Methyl 2-amino-5-bromo-3-fluorobenzoate Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, April 1). 2-Amino-3-bromo-5-fluorobenzoic acid Safety Data Sheet.
  • ECHEMI. (n.d.). Methyl 2-amino-5-fluorobenzoate SDS.
  • PubChem. (n.d.). Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate.
  • Apollo Scientific. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • 3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96%.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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